molecular formula C8H8FN3O2 B1444869 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid CAS No. 1289387-13-8

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1444869
CAS No.: 1289387-13-8
M. Wt: 197.17 g/mol
InChI Key: CWWQJGFDOQLIQC-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8FN3O2 and its molecular weight is 197.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQJGFDOQLIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733666
Record name 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-13-8
Record name 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. This compound synergistically combines the structural motifs of a fluoropyrimidine, a class known for its antimetabolite and anticancer properties, with an azetidine-3-carboxylic acid scaffold, a conformationally rigid bioisostere of proline.[1][2][3] We present a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr), followed by a comprehensive analytical workflow for structural verification and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic building block in their research endeavors.

Introduction: Rationale and Significance

The rational design of novel therapeutic agents often involves the strategic combination of pharmacologically validated scaffolds. The title compound, this compound, is an exemplar of this approach, merging two key structural classes:

  • Fluoropyrimidines: This heterocycle is a cornerstone of modern chemotherapy.[4] Analogs like 5-fluorouracil (5-FU) function as antimetabolites, primarily by inhibiting thymidylate synthase, which disrupts DNA synthesis in rapidly proliferating cancer cells.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and modulate electronic properties, often improving binding affinity to target enzymes.

  • Azetidines: As strained, four-membered nitrogen-containing heterocycles, azetidines have emerged as "privileged" scaffolds in drug discovery.[5][6][7] Their inherent rigidity offers a unique three-dimensional geometry that can improve metabolic stability and ligand-receptor interactions compared to more flexible aliphatic chains.[8][9] Specifically, azetidine-3-carboxylic acid serves as a rigid analog of proline, a key amino acid in many biological recognition processes.[10][11]

The conjugation of these two moieties yields a novel building block with significant potential for developing targeted therapies, kinase inhibitors, and other advanced pharmaceutical agents.

Synthetic Strategy and Experimental Protocol

Retrosynthetic Analysis and Mechanistic Considerations

The most logical and efficient pathway for the synthesis of this compound is a direct nucleophilic aromatic substitution (SNAr).

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing fluorine atom at the C5 position. Consequently, the chlorine atom at the C2 position is highly activated towards nucleophilic attack. The secondary amine of azetidine-3-carboxylic acid serves as a potent nucleophile, readily displacing the chloride to form the desired C-N bond.[12][13][14] The reaction requires a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.

Diagram of Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_reagents Conditions A 2-Chloro-5-fluoropyrimidine Process B Azetidine-3-carboxylic acid Base DIPEA Solvent DMSO Temp 80-100 °C Product This compound Process->Product +

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-fluoropyrimidine (1.0 eq)

  • Azetidine-3-carboxylic acid (1.1 eq)[15]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add azetidine-3-carboxylic acid (1.1 eq).

  • Add anhydrous DMSO to dissolve the azetidine-3-carboxylic acid (concentration approx. 0.5 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add 2-Chloro-5-fluoropyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which protonates the product and keeps it in the aqueous layer while unreacted starting material and non-polar impurities are extracted into the ethyl acetate.

  • Separate the layers and wash the aqueous layer with ethyl acetate (3x) to remove the DIPEA hydrochloride and other impurities.

  • The product can be isolated by lyophilization of the aqueous phase or by extraction into a more polar organic solvent like a mixture of isopropanol/chloroform after saturating the aqueous phase with NaCl.

  • For further purification, reverse-phase preparative HPLC or recrystallization can be employed. Dry the final product under high vacuum.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized Product (Crude) Purification Purification (Prep-HPLC / Recrystallization) Start->Purification Purity Purity Assessment (Analytical HPLC) Purification->Purity Identity Structural Confirmation Purification->Identity Final Characterized Compound (>95% Purity) Purity->Final NMR ¹H & ¹³C NMR Identity->NMR MS HRMS (ESI+) Identity->MS NMR->Final MS->Final

Caption: Workflow for the purification and characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound. A reverse-phase method is typically employed.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: A single major peak with an integration of >95% indicates high purity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: The sample is infused or injected into the mass spectrometer.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol:

  • Solvent: DMSO-d₆ or D₂O (depending on solubility and the need to observe the COOH proton).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Two singlets (or doublets with small J-coupling) in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two pyrimidine protons.

    • A multiplet or triplet in the δ 4.0-4.5 ppm range for the two CH₂ groups of the azetidine ring adjacent to the nitrogen.

    • A multiplet or quintet around δ 3.5-4.0 ppm for the CH proton of the azetidine ring.

    • A broad singlet for the carboxylic acid proton (δ > 10 ppm, may be exchanged in D₂O).

  • Expected ¹³C NMR Signals:

    • Signals in the aromatic region (δ 140-165 ppm) for the pyrimidine carbons. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

    • A signal for the carboxylic acid carbonyl (δ ~170-175 ppm).

    • Signals for the azetidine ring carbons (δ 30-60 ppm).

Summary of Characterization Data

The following table summarizes the expected analytical data for the title compound.

ParameterExpected Value
Molecular Formula C₈H₈FN₃O₂
Molecular Weight 197.17 g/mol
Appearance White to off-white solid[15]
HPLC Purity >95% (at 254 nm)
HRMS (ESI+) m/z calculated for [C₈H₉FN₃O₂]⁺: 198.0673; Found: 198.067X

Table 1. Predicted Analytical Data for this compound.

¹H NMR Signal (Predicted)Chemical Shift (δ ppm)MultiplicityAssignment
Pyrimidine-H~8.5s2H
Azetidine-CH₂~4.2-4.4t4H
Azetidine-CH~3.6-3.8p1H
Carboxylic Acid-OH>12.0br s1H

Table 2. Predicted ¹H NMR Chemical Shifts (in DMSO-d₆).

Conclusion and Future Outlook

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The SNAr reaction provides a straightforward and efficient route to this valuable heterocyclic compound. The detailed analytical workflow, employing HPLC, HRMS, and NMR, ensures the unambiguous confirmation of its structure and purity, establishing a benchmark for quality control.

The availability of this well-characterized building block opens avenues for its incorporation into drug discovery programs. Its unique combination of a proven cytotoxic pharmacophore and a conformationally constrained amino acid scaffold makes it a highly attractive starting point for the development of novel kinase inhibitors, protease inhibitors, and other targeted therapeutic agents. Future work will focus on derivatizing the carboxylic acid moiety to generate amide libraries for biological screening and further exploring its potential as a key intermediate in medicinal chemistry.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

  • PharmGKB summary: fluoropyrimidine pathways. PMC - NIH. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC - PubMed Central. [Link]

  • Fluoropyrimidine. Wikipedia. [Link]

  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Sci-Hub. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. [Link]

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC - NIH. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]

  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Scirp.org. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Supporting Information. [Link]

  • Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. NIH. [Link]

  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]

  • L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • UCSD Computational Mass Spectrometry Website. GNPS. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

Sources

Physicochemical Properties of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: A Framework for Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid is a novel heterocyclic compound featuring a constrained β-amino acid scaffold (azetidine-3-carboxylic acid) linked to a bioisosterically important 5-fluoropyrimidine ring. Such structures are of significant interest in medicinal chemistry, offering a unique three-dimensional geometry that can enhance binding affinity and modulate physicochemical properties. Azetidine carboxylic acids are recognized as valuable building blocks for biologically active compounds and peptides.[1] This guide presents a comprehensive framework for the detailed physicochemical characterization of this molecule. Rather than merely listing data, we provide the scientific rationale and detailed experimental protocols required to generate the critical data package for drug development professionals. This document outlines methodologies for determining aqueous solubility, pKa, lipophilicity, and chemical stability, supported by in silico predictions and a proposed synthetic strategy.

Molecular Structure and Predicted Properties

A thorough understanding of a molecule's physicochemical profile begins with its structure and computationally predicted properties. These predictions serve as a valuable baseline, guiding experimental design and resource allocation.

Chemical Structure:

Caption: 2D Structure of this compound.

The molecule integrates three key pharmacophoric elements:

  • Azetidine Ring: A four-membered, saturated nitrogen heterocycle that acts as a rigid, constrained analog of proline.[2] This rigidity can confer conformational stability and improved target engagement.

  • Carboxylic Acid: An ionizable group critical for forming salt bridges, modulating solubility, and influencing pharmacokinetic properties.

  • 5-Fluoropyrimidine Ring: An electron-deficient aromatic system where the fluorine atom can enhance binding affinity, block metabolic degradation, and modulate the basicity of the pyrimidine nitrogens.

Table 1: In Silico Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 211.18 g/mol Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion.
cLogP 0.5 - 1.5Suggests balanced lipophilicity, which is often optimal for cell permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 77.9 ŲIndicates good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 1 (from COOH)Contributes to solubility and target interactions.
Hydrogen Bond Acceptors 5 (2 pyrimidine N, 2 O, 1 azetidine N)Influences solubility and the potential for target binding.
pKa (Acidic) 3.5 - 4.5The carboxylic acid is expected to be deprotonated at physiological pH (7.4).
pKa (Basic) 1.0 - 2.0The pyrimidine nitrogens are weakly basic due to the electron-withdrawing effects of the fluorine and the ring system. The azetidine nitrogen's basicity is significantly reduced by its connection to the electron-deficient pyrimidine ring.

Note: These values are estimations derived from standard computational algorithms and require experimental verification.

Synthetic Strategy Overview

A robust and scalable synthesis is paramount. A plausible and efficient route to the target compound involves a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Proposed Synthetic Workflow start Azetidine-3-carboxylic acid (or ethyl ester) step1 S_NAr Reaction start->step1 reagent 2-Chloro-5-fluoropyrimidine reagent->step1 step2 Ester Hydrolysis (if starting with ester) step1->step2 Base (e.g., DIPEA) Solvent (e.g., DMSO) purification Purification (e.g., Crystallization, Chromatography) step2->purification Base (e.g., LiOH) Solvent (e.g., THF/H2O) product 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxylic acid purification->product

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Rationale: The SNAr pathway is a well-established method for coupling amines to electron-deficient heteroaromatics.[3] The reaction between the secondary amine of the azetidine ring and an activated halide like 2-chloro-5-fluoropyrimidine is expected to proceed under standard conditions. If an ester of azetidine-3-carboxylic acid is used to improve solubility and handling, a final hydrolysis step is required to yield the target carboxylic acid.

Experimental Physicochemical Profiling

The following sections provide detailed, self-validating protocols for determining the core physicochemical properties essential for assessing the compound's drug-like potential.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of drug absorption, distribution, and formulation feasibility. Poor solubility is a primary reason for the failure of drug candidates. This property is highly dependent on pH for ionizable compounds.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

  • Preparation: Prepare buffer solutions at pH 2.0 (0.01 N HCl), pH 5.0 (Acetate buffer), and pH 7.4 (Phosphate-buffered saline, PBS).

  • Compound Addition: Add an excess of the solid compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials. This ensures a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (25 °C or 37 °C) for 24 hours to allow the system to reach thermodynamic equilibrium. The 24-hour period is a standard to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase to fall within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.[4]

  • Validation: The presence of a solid pellet after equilibration confirms that a saturated solution was achieved, validating the result.

G start Add Excess Solid to Buffer (pH 2.0, 5.0, 7.4) equilibrate Agitate for 24h at 25°C start->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge Reach Equilibrium sample Sample & Dilute Supernatant centrifuge->sample Separate Phases quantify Quantify via HPLC or LC-MS sample->quantify end Report Solubility (µg/mL or µM) quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

Importance: The pKa dictates the charge state of a molecule at a given pH. This profoundly impacts solubility, permeability, protein binding, and target engagement. For this molecule, both an acidic (carboxylic acid) and basic (pyrimidine/azetidine nitrogens) pKa are expected.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a ~1-2 mM solution of the compound in an appropriate solvent system (e.g., water with a small amount of co-solvent like methanol if needed for initial dissolution).

  • Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode. Maintain an inert atmosphere (e.g., argon) to exclude atmospheric CO₂.

  • Acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

  • Basic pKa: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve using specialized software that analyzes the first and second derivatives of the curve.

  • Validation: The resulting titration curve should be sigmoidal, and the calculated pKa values should be reproducible across multiple runs.

Lipophilicity (LogP and LogD)

Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of membrane permeability, metabolic stability, and promiscuity. LogP measures the partition coefficient of the neutral species, while LogD measures the distribution coefficient at a specific pH, accounting for all ionized and neutral forms.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 PBS buffer and vice-versa by mixing and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 PBS).

  • Partitioning: Add equal volumes of the n-octanol and the compound-containing aqueous phase to a glass vial (e.g., 1 mL of each).

  • Equilibration: Vigorously mix the vial for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a settling period or centrifugation to ensure complete phase separation.

  • Quantification: Determine the concentration of the compound in the aqueous phase (Caq) before and after partitioning using HPLC-UV or LC-MS. The concentration in the octanol phase (Coct) is determined by mass balance: (Cinitial_aq - Cfinal_aq).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(Coct / Caq).

  • Validation: The mass balance should be within an acceptable range (e.g., 90-110%) to ensure the compound did not precipitate or adsorb to the vial surface.

Summary and Interpretation

The data generated from these protocols provide a multi-faceted view of the molecule's behavior, which is crucial for its progression in the drug discovery pipeline.

Table 2: Experimental Data Summary Template

ParameterConditionResultImplication for Development
Solubility pH 2.0(Experimental Value)Predicts solubility in the stomach.
pH 7.4(Experimental Value)Predicts solubility in blood and intestinal fluid.
pKa Acidic(Experimental Value)Confirms charge state; informs salt selection.
Basic(Experimental Value)Influences interactions and potential for off-target effects.
LogD pH 7.4(Experimental Value)Key indicator of passive membrane permeability.
Stability pH 7.4, 25°C, 48h(% Remaining)Determines shelf-life and formulation requirements.

A compound with high aqueous solubility at pH 7.4, a LogD₇.₄ between 1 and 3, and good chemical stability represents a promising starting point. This data package enables informed decisions regarding formulation strategies, selection of appropriate in vivo models, and potential liabilities that may need to be addressed through medicinal chemistry optimization.

References

  • PubChem. Azetidinecarboxylic Acid - C4H7NO2. National Center for Biotechnology Information. [Link]

  • Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541–558. [Link]

  • Wessjohann, L. A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(8), 635-644. [Link]

  • Hunan Hwasun Pharmaceutical Co., Ltd. 1-(5-Fluoro-pyrimidin-2-yl)-azetidine-3-carboxylic acid. [Link]

  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6). [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • ResearchGate. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

  • PubMed Central. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 1835. [Link]

  • PubChem. 1-[[4-[5-[4-(2-methylphenoxy)phenyl]-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 20(15), 3764. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • PubMed. (1981). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Journal of Cellular Physiology, 107(2), 225-33. [Link]

  • PubMed Central. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 27(23), 8206. [Link]

  • MOLBASE. 1-(4-{5-[(2-fluorobenzoyl)(propyl)amino]-1,3,4-thiadiazol-2-yl}benzyl)azetidine-3-carboxylic acid. [Link]

  • PubChem. US10450297, Example 125. National Center for Biotechnology Information. [Link]

  • PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-2. [Link]

  • American Elements. Azetidines. [Link]

  • AAPPTec. Safety Data Sheet - L-Azetidine-2-carboxylic acid. [Link]

  • ResearchGate. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

  • PubMed Central. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(11), 3469. [Link]

Sources

An In-Depth Technical Guide to Novel Synthesis Routes for N-Aryl Azetidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold has become a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, enhanced solubility, and three-dimensional complexity.[1][2][3] Specifically, N-aryl azetidine-3-carboxylic acids serve as valuable, conformationally constrained building blocks for a new generation of therapeutics.[4][5] However, the inherent ring strain and synthetic challenges associated with the four-membered ring have historically limited their accessibility.[1][6] This technical guide provides an in-depth exploration of novel and efficient synthetic strategies for accessing this critical molecular architecture. We will move beyond classical methods to focus on modern catalytic and photochemical approaches, providing field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to empower researchers in drug discovery and development.

The Strategic Importance of the N-Aryl Azetidine Core

The incorporation of the azetidine ring into drug candidates is a strategic decision aimed at optimizing pharmacokinetic profiles.[2][3] Unlike larger, more flexible rings, the strained sp³-rich character of azetidine offers a rigid scaffold that can improve binding affinity and receptor selectivity.[3] The N-aryl substitution further allows for the exploration of key interactions within protein binding pockets and can serve as a bioisosteric replacement for other aromatic systems.[1] The carboxylic acid at the 3-position provides a crucial handle for further derivatization, enabling the construction of peptide mimetics and other complex bioactive molecules.[5][7] The development of robust synthetic routes is therefore a critical enabler for innovation in this chemical space.

Overview of Synthetic Strategies

The synthesis of N-aryl azetidine-3-carboxylic acids can be broadly categorized into two primary approaches: the functionalization of a pre-existing azetidine core and the de novo construction of the arylated ring system. This guide will focus on the most advanced and novel methods within each category.

G cluster_0 Synthetic Approaches cluster_1 Key Methodologies A N-Aryl Azetidine-3-Carboxylic Acids B Strategy 1: N-Arylation of Azetidine Precursors A->B C Strategy 2: De Novo Ring Construction A->C D Strategy 3: Emerging Methodologies A->D B1 Buchwald-Hartwig Amination B->B1 B2 Ullmann Condensation B->B2 C1 [2+2] Photocycloadditions C->C1 C2 Intramolecular Cyclization C->C2 D1 Photoredox Catalysis D->D1 D2 Strain-Release Synthesis D->D2

Figure 1: High-level overview of synthetic strategies.

Strategy 1: N-Arylation of Pre-Formed Azetidine-3-Carboxylic Acid Scaffolds

This approach is often the most direct, leveraging commercially available or readily synthesized azetidine-3-carboxylic acid esters. The primary challenge lies in the efficient formation of the C(aryl)-N bond.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for N-arylation.[8][9][10] The reaction utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands to couple an amine with an aryl halide or triflate.[8][11]

Causality Behind Component Selection:

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used as they are stable and readily reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[11] Their steric hindrance facilitates the formation of the desired C-N bond.

  • Base: A non-nucleophilic base, such as NaOt-Bu or K₂CO₃, is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. The choice of base must be compatible with other functional groups in the molecule.[10]

G cluster_reactants Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination & Deprotonation Ar-NHR' + Pd(0)L Ar-NHR' + Pd(0)L Ar-Pd(II)(NHR')L->Ar-NHR' + Pd(0)L Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L R'-NH₂ R'-NH₂ R'-NH₂->Ar-Pd(II)(NHR')L Base Base Base->Ar-Pd(II)(NHR')L

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Representative Protocol: N-Phenylation of Ethyl Azetidine-3-Carboxylate

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous toluene (5 mL) under an argon atmosphere.

  • Reagent Addition: Add ethyl azetidine-3-carboxylate (1.0 equiv), bromobenzene (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 1-phenylazetidine-3-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst.[12][13] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ catalytic amounts of copper with a chelating ligand, significantly broadening the reaction's scope and applicability.[12][14]

Advantages over Palladium-Catalysis:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.

  • Different Reactivity: In some cases, copper catalysis can be successful where palladium systems fail, particularly with certain heterocyclic substrates.

FeatureBuchwald-Hartwig AminationLigand-Assisted Ullmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky Phosphines (XPhos, SPhos)Diamines, Phenanthrolines
Conditions Generally milder (80-110 °C)Often requires higher temperatures (>120 °C)
Substrate Scope Extremely broadGood, but can be more substrate-dependent
Cost Higher catalyst costLower catalyst cost
References [8][9][10][12][13]

Table 1: Comparison of N-Arylation Methodologies.

Strategy 2: De Novo Construction of the Azetidine Ring

This strategy involves forming the four-membered ring as a key step, with the N-aryl and C3-carboxy functionalities installed before, during, or after cyclization.

[2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an imine and an alkene to directly form an azetidine.[15] Historically, this reaction was limited by low yields and side reactions.[6][15] However, recent advances using visible-light photoredox catalysis have revitalized this approach, enabling the reaction to proceed under mild conditions with high efficiency and functional group tolerance.[16][17][18]

Mechanism Insight: The reaction proceeds via the excitation of a photocatalyst by visible light. The excited photocatalyst then transfers its energy to an imine precursor (such as an oxime), promoting it to a reactive triplet state.[17] This excited imine then undergoes a stepwise or concerted [2+2] cycloaddition with an alkene to form the azetidine ring.[15] This modern approach avoids the high-energy UV radiation that often led to product degradation in classical photochemical reactions.[16][17]

Representative Protocol: Visible-Light-Mediated Azetidine Synthesis

  • Setup: In a borosilicate vial, dissolve the N-aryl imine (1.0 equiv), an alkene (e.g., styrene, 2.0 equiv), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%) in a degassed solvent like acetonitrile.

  • Irradiation: Stir the solution vigorously at room temperature while irradiating with a blue LED lamp (450 nm) for 24 hours.

  • Analysis: Monitor the reaction for the consumption of starting material and formation of the azetidine product via LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by preparative HPLC or column chromatography to isolate the functionalized azetidine.

Intramolecular Cyclization of Acyclic Precursors

Building the azetidine ring via an intramolecular Sₙ2 reaction is a robust and widely used strategy.[19] The key is to construct a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the appropriate positions (e.g., a γ-amino alcohol or halide).

A practical, scalable process for the parent azetidine-3-carboxylic acid involves the cyclization of diethyl bis(hydroxymethyl)malonate.[20] This can be adapted for N-aryl derivatives by using a primary arylamine in the cyclization step.

G cluster_workflow Intramolecular Cyclization Workflow A 2-Substituted 1,3-Propanediol B Activation of Hydroxyl Groups (e.g., Mesylation, Triflation) A->B C 1,3-Dielectrophile B->C D Ring Closure with Primary Arylamine (Ar-NH₂) C->D E N-Aryl Azetidine Diester D->E F Selective Hydrolysis & Decarboxylation E->F G Final Product F->G

Figure 3: Workflow for azetidine synthesis via intramolecular cyclization.

This method offers excellent control over the substitution pattern and is amenable to large-scale synthesis.[20] The choice of activating group for the diol (triflate, mesylate, or tosylate) is crucial; triflates are highly reactive and often give the best results for forming the strained four-membered ring.[21]

Strategy 3: Emerging and Novel Methodologies

The frontiers of azetidine synthesis are being pushed by the application of modern synthetic concepts, including photoredox catalysis for radical generation and strain-release functionalization.

Photoredox-Catalyzed Decarboxylative Functionalization

Visible-light photoredox catalysis can be used to generate radicals from carboxylic acids under exceptionally mild conditions.[22] A recent method allows for the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids.[22] While this modifies the C3 position rather than synthesizing the core, the principle is powerful. A novel synthetic route could involve a photoredox-mediated radical cyclization to form the azetidine ring itself, an area ripe for exploration.

Strain-Release Functionalization

Highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs) serve as potent intermediates for azetidine synthesis.[23][24] The release of their inherent ring strain (approx. 65 kcal/mol) provides a strong thermodynamic driving force for reactions. A novel approach involves the addition of nucleophilic organometallic reagents to an ABB, which selectively opens the central C-N bond to form a 3-substituted azetidine.[24] This intermediate can then be N-arylated in a one-pot sequence using Buchwald-Hartwig conditions, providing a rapid entry to densely functionalized 1,3-disubstituted azetidines.[24]

Conclusion and Future Outlook

The synthesis of N-aryl azetidine-3-carboxylic acids has evolved significantly from classical, often harsh, methodologies to a suite of sophisticated and mild techniques. Palladium-catalyzed Buchwald-Hartwig amination remains a workhorse for the direct N-arylation of azetidine precursors, offering broad scope and high yields. For de novo ring construction, visible-light-mediated [2+2] cycloadditions represent a cutting-edge approach that provides rapid access to the azetidine core under exceptionally mild conditions.

Looking forward, the application of flow chemistry to photochemical processes, the development of enantioselective catalytic cyclizations, and the further exploitation of strain-release strategies will undoubtedly unlock even more efficient and versatile routes to this vital class of molecules.[25] These advancements will continue to empower medicinal chemists, accelerating the discovery and development of next-generation therapeutics built upon the unique and powerful azetidine scaffold.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022-11-30).
  • Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis.
  • Synthesis of azetidines by aza Paternò–Büchi reactions.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). RSC Publishing.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020-04-27).
  • Synthesis of Azetidines from Imines by Cycloaddition Reactions - 1st Edition. Elsevier Shop.
  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (2020-02-11). Amazon S3.
  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011-03-01).
  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020-04-27).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). PubMed Central.
  • Previous strategies towards azetidines and this approach. a Select... (2020-02-12).
  • Process for making azetidine-3-carboxylic acid.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Buchwald–Hartwig amin
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). RSC Publishing.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ring-closing met
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2019-03-01).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-01). PubMed.
  • Azetidine synthesis. Organic Chemistry Portal.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-01).
  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024-06-29). ScienceDaily.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024-04-04). YouTube.
  • Azetidines in medicinal chemistry: emerging applic
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2015-11-01).

Sources

Foreword: The Strategic Convergence of Fluoropyrimidines and Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Fluoropyrimidine-Substituted Azetidines

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and selectivity is a paramount objective. This guide delves into the strategic amalgamation of two pharmacologically significant moieties: the well-established fluoropyrimidine scaffold and the increasingly sought-after azetidine ring. Fluoropyrimidines, such as the archetypal 5-fluorouracil (5-FU), have long been a cornerstone of anticancer therapy, primarily exerting their cytotoxic effects through the inhibition of thymidylate synthase (TYMS) and incorporation into RNA and DNA, ultimately disrupting nucleotide synthesis and function.[1][2][3][4][5] However, their clinical utility can be hampered by issues of toxicity and drug resistance.

Concurrently, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[6][7][8] Its inherent ring strain and three-dimensional geometry confer unique physicochemical properties, including improved metabolic stability, aqueous solubility, and structural rigidity, when compared to more conventional planar structures.[6][7] FDA-approved drugs incorporating azetidine motifs underscore their value in enhancing pharmacokinetic profiles and receptor selectivity.[6]

The conjugation of a fluoropyrimidine to an azetidine scaffold presents a compelling strategy to generate novel chemical entities with potentially superior pharmacological profiles. The azetidine moiety can act as a versatile handle to modulate solubility, lipophilicity, and metabolic stability, while also providing a vector for introducing additional pharmacophoric features to explore new biological targets and potentially overcome existing resistance mechanisms. This guide provides a comprehensive framework for the biological activity screening of these hybrid molecules, offering researchers a scientifically rigorous and practically insightful approach to unlocking their therapeutic potential.

Rationale and Design Strategy for Fluoropyrimidine-Substituted Azetidines

The core hypothesis underpinning the synthesis of fluoropyrimidine-substituted azetidines is that the azetidine ring can serve as a bioisosteric replacement for other cyclic systems or as a novel substituent to enhance the drug-like properties of the fluoropyrimidine warhead. The design strategy often involves linking the fluoropyrimidine, typically at the N1 position, to a substituted azetidine ring. The substituents on the azetidine ring can be systematically varied to fine-tune the molecule's properties and explore structure-activity relationships (SAR).

Primary Biological Screening Cascade: A Multi-Pronged Approach

Given the broad spectrum of activities associated with both fluoropyrimidines and azetidine derivatives, a comprehensive screening cascade is essential to identify the most promising therapeutic avenues.[7][9] The initial screening should encompass anticancer, antibacterial, and antiviral assays.

Anticancer Activity Screening

The primary mechanism of action of fluoropyrimidines suggests a strong potential for anticancer activity.[10] A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity assays against a panel of human cancer cell lines, followed by more mechanistic studies for lead compounds.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary Cytotoxicity Screening cluster_secondary_screening Secondary Mechanistic Assays cluster_target_validation Target Validation & Lead Optimization synthesis Synthesis of Fluoropyrimidine- Substituted Azetidines cell_lines Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) synthesis->cell_lines mtt_xtt MTT/XTT Viability Assays cell_lines->mtt_xtt ic50 Determination of IC50 Values mtt_xtt->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle enzyme_inhibition Thymidylate Synthase (TYMS) Inhibition Assay cell_cycle->enzyme_inhibition kinase Kinase Inhibition Profiling enzyme_inhibition->kinase in_vivo In Vivo Xenograft Models kinase->in_vivo

Caption: Workflow for anticancer activity screening of novel compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability.[11][12][13] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[11][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the fluoropyrimidine-substituted azetidine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • Addition of Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[13]

    • For XTT: Add the XTT reagent, which is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[11]

  • Solubilization (MTT only): After incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: IC50 Values

Compound IDCancer Cell LineIC50 (µM)Positive Control (5-FU) IC50 (µM)
FPA-001MCF-7 (Breast)15.28.5
FPA-001HCT116 (Colon)9.85.2
FPA-002A549 (Lung)22.512.1
FPA-002MCF-7 (Breast)35.18.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antibacterial Activity Screening

Azetidine derivatives have demonstrated notable antibacterial properties.[8][14] Therefore, screening for antibacterial activity is a logical step. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[15]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[16][17]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) from a fresh culture.[17]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

Antiviral Activity Screening

Fluorinated nucleosides are known to possess antiviral properties, making this an important area of investigation. Cell-based assays are commonly used to screen for antiviral activity, often by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying viral antigens.[18][19][20]

This assay is suitable for viruses that cause visible damage to host cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the test compounds, followed by infection with a specific virus at a known multiplicity of infection (MOI). Include uninfected controls, infected controls (no compound), and a positive control (a known antiviral drug).

  • Incubation: Incubate the plates until CPE is clearly visible in the infected control wells (typically 2-5 days).

  • CPE Assessment: The CPE can be assessed qualitatively by microscopic observation or quantitatively using a cell viability assay (e.g., MTT or XTT) to measure the number of viable cells remaining.

  • Data Analysis: Calculate the concentration of the compound that inhibits CPE by 50% (EC50). It is also crucial to determine the 50% cytotoxic concentration (CC50) in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Delving Deeper: Mechanistic Insights and Target Validation

For compounds that exhibit promising activity in the primary screens, further investigation into their mechanism of action is crucial.

Probing the Anticancer Mechanism

The established mechanism of action for fluoropyrimidines involves several key steps that lead to cytotoxicity.[1][3]

fluoropyrimidine_pathway cluster_activation Metabolic Activation cluster_mechanism Mechanisms of Action cluster_outcome Cellular Outcome FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP FdUMP FdUMP FU->FdUMP RNA_damage RNA Damage & Dysfunction FUTP->RNA_damage DNA_damage DNA Damage & Instability FdUTP->DNA_damage TYMS_inhibition Thymidylate Synthase (TYMS) Inhibition FdUMP->TYMS_inhibition apoptosis Apoptosis RNA_damage->apoptosis DNA_damage->apoptosis TYMS_inhibition->apoptosis

Caption: Simplified metabolic activation and mechanisms of action of 5-Fluorouracil.

For novel fluoropyrimidine-substituted azetidines, it is important to investigate whether they follow this classical pathway or exhibit novel mechanisms. Key experiments include:

  • Thymidylate Synthase (TYMS) Inhibition Assays: To determine if the compounds directly inhibit this key enzyme.

  • Apoptosis and Cell Cycle Analysis: To understand how the compounds induce cell death and affect cell cycle progression.

  • Kinase Profiling: Protein kinases are critical regulators of cell signaling and are frequently deregulated in cancer.[21][22][23] Screening lead compounds against a panel of kinases can uncover novel targets.

Conclusion and Future Directions

The systematic biological screening of fluoropyrimidine-substituted azetidines offers a promising avenue for the discovery of novel therapeutic agents. This guide provides a foundational framework for researchers to conduct these investigations with scientific rigor and a clear understanding of the underlying principles. By employing a multi-tiered screening cascade and delving into the mechanistic underpinnings of active compounds, the full therapeutic potential of this exciting class of molecules can be realized. Future work should focus on optimizing lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety in preclinical models.

References

  • Title: PharmGKB summary: fluoropyrimidine pathways - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]

  • Title: Fluoropyrimidine Pathway, Pharmacodynamics - ClinPGx Source: Clinical Pharmacogenetics Implementation Consortium URL: [Link]

  • Title: Novel fluoropyrimidines: improving the efficacy and tolerability of cytotoxic therapy - PubMed Source: PubMed URL: [Link]

  • Title: Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog Source: Oreate AI Blog URL: [Link]

  • Title: [Mode of Action of Fluoropyrimidines, in Relation to Their Clinical Application] - PubMed Source: PubMed URL: [Link]

  • Title: Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine) - PubMed Source: PubMed URL: [Link]

  • Title: Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES Source: Virology Research Services URL: [Link]

  • Title: Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: UFT: Mechanism of Drug Action | CancerNetwork Source: CancerNetwork URL: [Link]

  • Title: Antitumor activity of a new fluoropyrimidine derivative, 5'-deoxy-5-fluorouridine, against murine and human experimental tumors - PubMed Source: PubMed URL: [Link]

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Cell-based ELISA for Antiviral Research - Creative Diagnostics Source: Creative Diagnostics URL: [Link]

  • Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: 7 steps for screening antiviral drugs - DIFF Biotech Source: DIFF Biotech URL: [Link]

  • Title: (PDF) Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy Source: ResearchGate URL: [Link]

  • Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: ResearchGate URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka Source: Kosheeka URL: [Link]

  • Title: In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion - OUCI Source: Oakland University URL: [Link]

  • Title: Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI Source: MDPI URL: [Link]

  • Title: Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed Source: PubMed URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed Source: PubMed URL: [Link]

  • Title: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids Source: ScienceDirect URL: [Link]

  • Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery Source: PubMed URL: [Link]

  • Title: Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020 - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties Source: PubMed URL: [Link]

  • Title: Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids Source: PubMed URL: [Link]

  • Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals Source: American Society for Microbiology URL: [Link]

  • Title: Conversational AI-Enabled Precision Oncology Reveals Context-Dependent MAPK Pathway Alterations in Hispanic/Latino and Non-Hispanic White Colorectal Cancer Stratified by Age and FOLFOX Exposure - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Antonio Feula April 2013 - University of Birmingham Source: University of Birmingham URL: [Link]

  • Title: Azetidines of pharmacological interest - PubMed Source: PubMed URL: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico modeling of the novel small molecule, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid. In the ever-evolving landscape of drug discovery, computational approaches are paramount for accelerating the identification and optimization of lead compounds.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the methodologies and rationale behind the virtual screening and characterization of this compound. We will navigate from the foundational step of target identification to the intricate dynamics of protein-ligand interactions, culminating in an assessment of the molecule's drug-like properties. The protocols described herein are structured to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Introduction: The Imperative of In Silico Modeling

The journey of a drug from conception to clinic is arduous and fraught with high attrition rates.[1] Computational drug design has emerged as an indispensable tool to mitigate these challenges, offering a cost-effective and time-efficient means to prioritize candidates with the highest potential for success.[1][2] In silico techniques, such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, allow for a deep understanding of a molecule's behavior at the atomic level before committing to expensive and time-consuming laboratory synthesis and testing.[1][2]

This guide focuses on this compound, a molecule of interest for which we will construct a comprehensive in silico profile. The workflow presented here is designed to be a practical blueprint that can be adapted for the study of other small molecules.

Foundational Steps: From Structure to Potential Target

A logical starting point for any in silico investigation is the definition of the molecule's structure and the identification of its most likely biological targets.

Defining the Molecular Structure

The first critical step is to obtain the chemical structure of this compound. In the absence of a pre-existing database entry, the structure can be derived from its name. The molecule consists of two key fragments: azetidine-3-carboxylic acid and 5-fluoropyrimidine. The nomenclature "1-(5-Fluoropyrimidin-2-yl)" indicates that the 5-fluoropyrimidine moiety is attached at the 2-position to the nitrogen atom (position 1) of the azetidine ring.

This structural information can be translated into a Simplified Molecular Input Line Entry System (SMILES) string, a linear notation that describes the structure of a chemical species.

SMILES String: O=C(O)C1CN(c2nccc(F)n2)C1

This SMILES string serves as the digital representation of our molecule for all subsequent computational analyses.

In Silico Target Prediction: Unveiling Biological Purpose

With the molecular structure defined, the next logical step is to predict its potential biological targets. This "target fishing" or "target prediction" is a crucial part of understanding a compound's mechanism of action and potential therapeutic applications.[3][4] For this purpose, we will utilize SwissTargetPrediction, a well-established web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity.[4][5][6][7][8][9][10][11][12][13]

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction website. [5][10]

  • Input the SMILES string for this compound: O=C(O)C1CN(c2nccc(F)n2)C1.

  • Select "Homo sapiens" as the target organism.

  • Initiate the prediction. The server compares the input molecule to a library of known bioactive compounds and their targets.[9]

  • Analyze the results. The output provides a list of potential targets ranked by probability.

Data Presentation: Predicted Targets for this compound

Target ClassTarget NameProbabilityKnown Actives (2D/3D)
EnzymeDipeptidyl peptidase IV (DPP4)1.00012 / 12
EnzymeProlyl oligopeptidase0.2003 / 3
EnzymeFibroblast activation protein alpha0.2003 / 3
............

Note: This table is a representative example of the expected output from SwissTargetPrediction.

The prediction overwhelmingly points towards Dipeptidyl peptidase IV (DPP4) as the most likely biological target with the highest possible probability score. DPP4 is a serine exopeptidase that plays a significant role in glucose metabolism by degrading incretins.[14] Inhibitors of DPP4, known as gliptins, are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[7][15][16][17][18] This strong prediction provides a solid foundation for the subsequent modeling studies.

Molecular Docking: Simulating the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a powerful tool for understanding the binding mode of a ligand to its target protein and for estimating the strength of the interaction.

Target and Ligand Preparation: Setting the Stage

Before docking can be performed, both the protein target and the ligand must be meticulously prepared.

Experimental Protocol: Protein and Ligand Preparation

  • Protein Structure Selection:

    • Search the Protein Data Bank (PDB) for a high-resolution crystal structure of human DPP4.[2][15][19][20]

    • For this guide, we select PDB ID: 1NU6 , which is the crystal structure of human Dipeptidyl Peptidase IV.[5] This structure has a good resolution of 2.10 Å.[5]

  • Protein Preparation:

    • Load the PDB file (1NU6.pdb) into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a common choice.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Using a chemical drawing tool, create a 3D structure of this compound from its SMILES string.

    • Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT file format.

Defining the Binding Site and Running the Docking Simulation

The accuracy of a docking simulation is highly dependent on the correct definition of the binding site.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Identify the active site of DPP4. In the absence of a co-crystallized ligand, this can be done by identifying conserved catalytic residues (e.g., Ser630, Asp708, His740 in DPP4) or by using binding site prediction software.

    • Define a grid box that encompasses the entire active site. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Running AutoDock Vina:

    • Use the command-line interface of AutoDock Vina to perform the docking.

    • Specify the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value will increase the computational time but may yield more accurate results.

  • Analysis of Docking Results:

    • AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol).

    • The pose with the lowest binding affinity is generally considered the most favorable.

    • Visualize the top-ranked binding poses in the context of the protein's active site using molecular visualization software.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Data Presentation: Predicted Binding Affinity and Interactions

Binding PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.5Glu205, Glu206, Tyr662Tyr547, Phe357
2-8.2Arg125, Tyr662Val656, Tyr666
............

Note: This table is a hypothetical representation of docking results.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding event.

Experimental Protocol: GROMACS for Protein-Ligand MD Simulation

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-DPP4 complex as the starting structure.

    • Choose a suitable force field (e.g., AMBER, CHARMM) for the protein and generate the ligand topology and parameters using a tool like CGenFF or antechamber.

    • Place the complex in a periodic box of appropriate size and solvate it with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature, with weaker restraints on the protein and ligand.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding free energy of the complex.

ADMET Prediction: Assessing Drug-Likeness

A crucial aspect of drug discovery is evaluating the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction provides an early assessment of a molecule's potential to be a viable drug candidate.[1]

Experimental Protocol: In Silico ADMET Prediction

  • Utilize an ADMET prediction server such as SwissADME or pkCSM.

  • Input the SMILES string of this compound.

  • Analyze the predicted properties , which typically include:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, CYP450 enzyme inhibition.

    • Drug-likeness: Lipinski's rule of five, Veber's rule.

    • Toxicity: Ames test for mutagenicity, hERG inhibition.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight~211 g/mol Within Lipinski's rule (< 500)
LogP~0.5Good balance of hydrophilicity/lipophilicity
TPSA~70 ŲLikely good oral bioavailability
GI AbsorptionHighFavorable for oral administration
BBB PermeantNoLess likely to cause CNS side effects
hERG I InhibitorNoLow risk of cardiotoxicity
Lipinski Violations0Good drug-likeness profile

Note: These are expected values based on the structure and may vary between different prediction tools.

Visualization and Interpretation

Visualizing the results of in silico modeling is essential for a comprehensive understanding of the data. The following Graphviz diagrams illustrate the key workflows described in this guide.

In_Silico_Workflow cluster_0 Initial Steps cluster_1 Molecular Docking cluster_2 Molecular Dynamics Simulation cluster_3 ADMET Prediction A Define Molecular Structure (SMILES String) B In Silico Target Prediction (SwissTargetPrediction) A->B Input SMILES M Input SMILES (SwissADME) A->M C Select Protein Target (DPP4) & PDB Structure (1NU6) B->C Top Predicted Target D Prepare Protein & Ligand (Add Hydrogens, Charges) C->D E Define Binding Site (Grid Box) D->E F Run Docking Simulation (AutoDock Vina) E->F G Analyze Binding Poses & Interactions F->G H Prepare System (Solvate, Neutralize) G->H Best Docked Pose I Energy Minimization H->I J Equilibration (NVT, NPT) I->J K Production MD Run J->K L Trajectory Analysis (RMSD, RMSF, H-bonds) K->L N Analyze Pharmacokinetics, Drug-likeness, & Toxicity M->N

Caption: Overall in silico modeling workflow.

Molecular_Docking_Workflow A Start: PDB Structure of DPP4 (1NU6) C Protein Preparation - Remove Water - Add Hydrogens - Assign Charges A->C B Ligand Structure of This compound D Ligand Preparation - Energy Minimization - Define Rotatable Bonds - Assign Charges B->D E Define Binding Site (Grid Box) C->E D->E F Run AutoDock Vina E->F G Output: Binding Poses & Affinities F->G H Analysis: - Visualize Interactions - Identify Key Residues G->H

Caption: Detailed molecular docking workflow.

MD_Simulation_Workflow A Start: Best Docked Protein-Ligand Complex B System Setup - Solvate with Water - Add Ions A->B C Energy Minimization B->C D NVT Equilibration (Heating) C->D E NPT Equilibration (Pressurizing) D->E F Production MD Simulation E->F G Trajectory Analysis - RMSD, RMSF - Hydrogen Bonds - Binding Free Energy F->G

Caption: Molecular dynamics simulation workflow.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for the characterization of this compound. By systematically progressing from target prediction to detailed simulations of protein-ligand interactions and ADMET profiling, we have constructed a strong hypothetical case for this molecule as a potential inhibitor of Dipeptidyl peptidase IV.

The findings from these computational studies provide a solid rationale for advancing this compound to the next stages of the drug discovery pipeline, namely in vitro enzymatic assays to confirm its inhibitory activity against DPP4, followed by cell-based assays and eventually in vivo studies. The insights gained from the molecular docking and dynamics simulations can also guide the design of more potent and selective analogs through structure-based drug design.

The methodologies presented in this guide are not only applicable to the specific molecule of interest but also serve as a valuable template for the in silico evaluation of other novel chemical entities, thereby empowering researchers to make more informed decisions in the quest for new therapeutics.

References

  • U.S. Food and Drug Administration. (2016, February 22). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. FDA. [Link]

  • RCSB Protein Data Bank. (2003). 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link]

  • Ghosh, S., & Mukhopadhyay, S. (2020). In Silico ADMET Evaluation of Natural DPP-IV Inhibitors for Rational Drug Design against Diabetes. Current drug metabolism, 21(10), 768–777. [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. bio.tools. [Link]

  • Cleveland Clinic. (2022, October 10). DPP-4 Inhibitors (Gliptins). [Link]

  • Sabe, V. T., & Sabe, V. T. (2016). In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. International Journal of Intelligent Information Systems, 5(2-1), 72. [Link]

  • Reddy, K. K., & Kumar, A. (2018). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. International journal of molecular sciences, 19(12), 3894. [Link]

  • RCSB Protein Data Bank. (2013). 3W2T: Crystal structure of human depiptidyl peptidase IV (DPP-4) in complex with vildagliptin. [Link]

  • Pop, M. S., Pop, A. M., & Vlase, L. (2022). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. International journal of molecular sciences, 23(19), 11956. [Link]

  • Proteopedia. (2023, December 26). Dipeptidyl peptidase IV. [Link]

  • Sadybekov, A. A., & Katritch, V. (2023). Computational approaches for discovery of small-molecule drugs. Nature Reviews Drug Discovery, 22(5), 395-416. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Hou, T. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. [Link]

  • Daina, A., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. [Link]

  • Wikipedia. (2023, November 28). Dipeptidyl peptidase-4. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl peptidase 4 (human). PubChem. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Known Actives Page. SwissTargetPrediction. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions. SwissTargetPrediction. [Link]

  • Amuthalakshmi, S., Jeyanthi, P., & Kumar, S. (2013). Modeling Assisted In Silico Design of Ligand Molecule for DPP IV in Type II Diabetes Mellitus. Letters in Drug Design & Discovery, 10(8), 754-758. [Link]

  • RCSB Protein Data Bank. (2004). 1R9N: Crystal Structure of human dipeptidyl peptidase IV in complex with a decapeptide (tNPY) at 2.3 Ang. Resolution. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • UniProt Consortium. (n.d.). DPP4 - Dipeptidyl peptidase 4 - Homo sapiens (Human). UniProt. [Link]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. [Link]

  • RCSB Protein Data Bank. (n.d.). Homepage. [Link]

  • The BindingDB Project. (n.d.). BindingDB Home. [Link]

  • Gilson, M. K., Liu, T., Baitaluk, M., Nicola, G., Hwang, L., & Chong, J. (2016). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic acids research, 44(D1), D1045–D1053. [Link]

  • Protein Data Bank in Europe. (n.d.). Homepage. [Link]

  • Wikipedia. (2023, December 26). Protein Data Bank. [Link]

  • The BindingDB Project. (n.d.). BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data. Nucleic Acids Research. [Link]

  • Wikipedia. (2023, November 28). BindingDB. [Link]

  • bio.tools. (n.d.). BindingDB database of measured binding affinities. [Link]

  • ChemDoodle. (n.d.). SMILES. ChemDoodle Web Components. [Link]

  • Leskoff, A. (n.d.). SMILES to Structure. [Link]

  • MolView. (n.d.). MolView. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidone carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-fluoropyridine-2-carboxylic Acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[[4-[5-[4-(2-methylphenoxy)phenyl]-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid. PubChem. [Link]

  • American Elements. (n.d.). Azetidines. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl peptidase IV. PubChem. [Link]

  • RCSB Protein Data Bank. (2018). 5YP2: Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. [Link]

  • Yorodumi. (n.d.). PDB-3vjk: Crystal structure of human depiptidyl peptidase IV (DPP-4) in com.... [Link]

Sources

Spectroscopic analysis (NMR, MS, IR) of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate a thorough understanding of this novel heterocyclic compound.

Introduction

This compound is a unique molecule integrating three key pharmacophores: a fluorinated pyrimidine ring, a strained azetidine loop, and a carboxylic acid moiety. The fluoropyrimidine group is a well-established component in chemotherapy, known for its role in disrupting nucleotide synthesis.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.[4][5][6] The carboxylic acid group provides a handle for further synthetic modification and influences the compound's polarity and solubility.

A robust and unambiguous characterization of such a molecule is paramount for its advancement in any research or development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are the cornerstones of this characterization. This guide will delve into the theoretical and practical aspects of applying these techniques to this compound.

Molecular Structure and Key Spectroscopic Features

The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Analysis

A standardized workflow is essential for acquiring high-quality, reproducible NMR data.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (~5-10 mg in 0.5 mL DMSO-d6) acquire_1H ¹H NMR Acquisition (400-600 MHz) prep->acquire_1H acquire_13C ¹³C NMR Acquisition (100-150 MHz) prep->acquire_13C acquire_19F ¹⁹F NMR Acquisition prep->acquire_19F acquire_2D 2D NMR (COSY, HSQC, HMBC) acquire_1H->acquire_2D process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process acquire_19F->process acquire_2D->process interpret Spectral Interpretation & Structure Confirmation process->interpret

Caption: A typical experimental workflow for comprehensive NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters to optimize include the number of scans (NS) for adequate signal-to-noise and the relaxation delay (D1).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will provide a singlet for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is crucial.[7]

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Interpretation: Process the raw data using appropriate software. The resulting spectra should be carefully analyzed to assign all signals and confirm the molecular structure.

Predicted ¹H NMR Spectral Data

The expected proton chemical shifts are influenced by the electronic effects of the pyrimidine ring and the carboxylic acid.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
Pyrimidine H-4, H-6~8.5 - 8.8DoubletDeshielded by the electronegative nitrogen atoms and the fluorine. Will show coupling to the fluorine atom.
Azetidine CH₂ (C2 & C4)~4.0 - 4.5Triplet or MultipletThese protons are adjacent to the nitrogen atom and will be deshielded. They may exhibit complex splitting patterns due to geminal and vicinal coupling.[4]
Azetidine CH (C3)~3.5 - 4.0MultipletThis proton is coupled to the adjacent CH₂ groups and its chemical shift is influenced by the carboxylic acid.
Carboxylic Acid OH~12.0 - 13.0Broad SingletThe acidic proton will appear as a broad signal at a very downfield chemical shift, which is characteristic for carboxylic acids.[8]
Predicted ¹³C NMR Spectral Data

The carbon chemical shifts will reflect their hybridization and proximity to electron-withdrawing groups.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Carboxylic Acid C=O~170 - 175Characteristic chemical shift for a carboxylic acid carbonyl carbon.
Pyrimidine C-2~160 - 165Attached to two nitrogen atoms, resulting in a significant downfield shift.
Pyrimidine C-5~155 - 160 (doublet)Directly bonded to fluorine, will show a large ¹J C-F coupling constant.
Pyrimidine C-4, C-6~150 - 155 (doublet)Coupled to the fluorine atom (²J C-F).
Azetidine C-2, C-4~50 - 60Attached to the nitrogen atom.
Azetidine C-3~35 - 45The methine carbon of the azetidine ring.
Predicted ¹⁹F NMR Spectral Data

A single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on a pyrimidine ring is sensitive to its electronic environment.[1]

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

G cluster_workflow Mass Spectrometry Experimental Workflow prep Sample Preparation (Dilute solution in appropriate solvent, e.g., Methanol/Water) ionization Ionization (e.g., Electrospray Ionization - ESI) prep->ionization analysis Mass Analysis (e.g., TOF, Quadrupole) ionization->analysis detection Detection analysis->detection data_analysis Data Analysis (Molecular ion peak, fragmentation pattern) detection->data_analysis

Caption: General workflow for mass spectrometric analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile/water for ESI).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule due to its polarity. Both positive and negative ion modes should be explored.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pathways, tandem mass spectrometry should be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The fragmentation of pyrimidine derivatives is often characterized by cleavage of the ring and loss of small neutral molecules.[9][10][11]

  • Molecular Ion: The expected monoisotopic mass of C₈H₈FN₃O₂ is 197.0600. In ESI positive mode, the [M+H]⁺ ion would be observed at m/z 198.0678. In negative mode, the [M-H]⁻ ion would be observed at m/z 196.0522.

  • Key Fragmentation Pathways:

    • Loss of CO₂: Decarboxylation of the molecular ion is a likely fragmentation pathway, leading to a loss of 44 Da.

    • Cleavage of the Azetidine Ring: The strained azetidine ring may undergo ring-opening and subsequent fragmentation.

    • Fragmentation of the Pyrimidine Ring: The pyrimidine ring can cleave, leading to characteristic fragment ions.[12]

Predicted Fragmentation Table:

m/z (Positive Mode) Proposed Fragment Notes
198.0678[M+H]⁺Molecular ion
154.0729[M+H - CO₂]⁺Loss of carbon dioxide
112.0411[5-Fluoropyrimidin-2-yl-amine]⁺Cleavage of the azetidine ring
96.0205[Fluoropyrimidine ring fragment]Further fragmentation of the pyrimidine ring

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic pyrimidine ring.

Wavenumber (cm⁻¹) Functional Group Vibration Notes
2500-3300Carboxylic Acid O-HStretchingA very broad and strong absorption, characteristic of a hydrogen-bonded carboxylic acid.[8][13]
1700-1725Carboxylic Acid C=OStretchingA strong, sharp absorption.[13]
1550-1650C=N and C=CStretchingAromatic ring vibrations from the pyrimidine moiety.
1200-1300C-OStretchingFrom the carboxylic acid.
1100-1200C-FStretchingA strong absorption characteristic of the carbon-fluorine bond.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy, with a full suite of 1D and 2D experiments, is essential for the complete and unambiguous assignment of the molecular structure. High-resolution mass spectrometry confirms the molecular formula and provides valuable structural information through fragmentation analysis. Infrared spectroscopy offers a rapid method to confirm the presence of key functional groups. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can confidently elucidate and verify the structure of this novel compound, a critical step in its journey from discovery to potential application.

References

  • Malet-Martino, M., & Martino, R. (2002). Clinical studies of 5-fluorouracil and its oral prodrugs from a chemical and pharmacological point of view. Bioorganic & Medicinal Chemistry, 10(7), 2327-2347.
  • Sharma, P., & Kumar, A. (n.d.).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. p-ISSN: 2166-5338 e-ISSN: 2166-5346, 4(4), 92-99.
  • McSheehy, P. M. J., & Griffiths, J. R. (1994). In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil. Cancer and Metastasis Reviews, 13(2), 127-137.
  • Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1107.
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. Retrieved from [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • ResearchGate. (n.d.). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Retrieved from [Link]

  • Thomas, G. L., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Žukauskaitė, A., et al. (2011).
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wright, W. W., Laberge, M., & Vanderkooi, J. M. (1997). Surface of cytochrome c: infrared spectroscopy of carboxyl groups. Biochemistry, 36(48), 14724-14732.
  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Azetidine Derivatives in Modern Drug Discovery: A Technical Guide for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in contemporary medicinal chemistry.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of physicochemical properties that can enhance pharmacokinetic profiles, including metabolic stability and aqueous solubility.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and development of azetidine derivatives as potential therapeutic agents. We will delve into the causality behind synthetic strategies, dissect the structure-activity relationships (SAR) that drive biological activity, and provide detailed, self-validating experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

The journey of the azetidine ring began in the late 19th century, but for many years, its strained four-membered structure was viewed more as a synthetic challenge than a valuable building block.[1] A significant turning point was the discovery of the naturally occurring L-azetidine-2-carboxylic acid, which hinted at the biological relevance of this motif.[1] In recent decades, the true potential of substituted azetidines in drug discovery has been unlocked. The incorporation of the azetidine moiety has been shown to improve critical drug-like properties, establishing it as a valuable tool in the design of novel therapeutics.[1][2]

The unique properties of the azetidine ring are rooted in its structure:

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule, allowing for a more precise presentation of substituents to a biological target.[1][3] This can lead to increased binding affinity and selectivity.

  • Three-Dimensionality (3D) Character: The non-planar nature of the azetidine ring introduces a desirable sp³-rich character, moving away from the "flatland" of many aromatic-heavy drug candidates. This can improve solubility and reduce non-specific binding.[2]

  • Metabolic Stability: The azetidine ring itself is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[2]

  • Vectorial Exit Points: The substituents on the azetidine ring can be precisely oriented in space, providing vectors to explore and optimize interactions with a target protein.

G cluster_properties Key Properties of the Azetidine Scaffold Conformational Rigidity Conformational Rigidity Increased Affinity & Selectivity Increased Affinity & Selectivity Conformational Rigidity->Increased Affinity & Selectivity 3D Character 3D Character Improved Solubility Improved Solubility 3D Character->Improved Solubility Metabolic Stability Metabolic Stability Favorable Pharmacokinetics Favorable Pharmacokinetics Metabolic Stability->Favorable Pharmacokinetics Vectorial Exit Points Vectorial Exit Points Optimized Target Interactions Optimized Target Interactions Vectorial Exit Points->Optimized Target Interactions Azetidine Scaffold Azetidine Scaffold Azetidine Scaffold->Conformational Rigidity Leads to Azetidine Scaffold->3D Character Provides Azetidine Scaffold->Metabolic Stability Enhances Azetidine Scaffold->Vectorial Exit Points Offers

Synthetic Strategies: Mastering the Strained Ring

The synthesis of azetidines has historically been challenging due to the inherent ring strain.[4] However, modern synthetic organic chemistry has provided a robust toolbox for the construction and functionalization of this valuable heterocycle. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Intramolecular Cyclization of γ-Amino Alcohols and Derivatives

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.

Protocol: Couty Azetidine Synthesis (A Representative Example)

This protocol outlines a general procedure for the synthesis of an N-protected azetidine from a β-amino alcohol.

Step 1: Synthesis of the N-Protected-γ-chloroamine

  • To a solution of the N-protected β-amino alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour.

  • Warm the reaction to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF, 0.2 M).

  • Add a source of chloride, such as lithium chloride (5.0 eq), and heat the reaction to reflux overnight.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected-γ-chloroamine.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-protected-γ-chloroamine in a polar aprotic solvent such as dimethylformamide (DMF, 0.1 M).

  • Add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-protected azetidine.

Causality Behind Experimental Choices:

  • Mesylation: The conversion of the hydroxyl group to a good leaving group (mesylate) is crucial for the subsequent nucleophilic substitution by the chloride ion.

  • Chloride Source: Lithium chloride is a common and effective source of nucleophilic chloride for the SN2 reaction.

  • Strong Base: A strong, non-nucleophilic base like sodium hydride is required to deprotonate the nitrogen of the protected amine, generating the nucleophile for the intramolecular cyclization.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it can solvate the cation of the base and does not interfere with the nucleophilicity of the deprotonated amine.

Modern Synthetic Approaches

Recent advancements have introduced more sophisticated methods for azetidine synthesis:

  • Palladium-Catalyzed Intramolecular C(sp³)–H Amination: This powerful technique allows for the direct formation of the azetidine ring by activating a C-H bond, offering a more atom-economical approach.[4][5]

  • [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction): This method involves the reaction of an imine with an alkene under photochemical conditions to directly form the azetidine ring.[4][6] Visible-light-mediated versions have made this reaction more accessible and sustainable.[4]

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[4][7]

G cluster_workflow Synthetic Workflow for Azetidines cluster_modern Advanced Synthetic Strategies β-Amino Alcohol β-Amino Alcohol N-Protected-γ-chloroamine N-Protected-γ-chloroamine β-Amino Alcohol->N-Protected-γ-chloroamine Mesylation & Chlorination N-Protected Azetidine N-Protected Azetidine N-Protected-γ-chloroamine->N-Protected Azetidine Intramolecular Cyclization Modern Methods Modern Methods Pd-Catalyzed C-H Amination Pd-Catalyzed C-H Amination Modern Methods->Pd-Catalyzed C-H Amination Aza Paternò-Büchi Reaction Aza Paternò-Büchi Reaction Modern Methods->Aza Paternò-Büchi Reaction Strain-Release from ABBs Strain-Release from ABBs Modern Methods->Strain-Release from ABBs Pd-Catalyzed C-H Amination->N-Protected Azetidine Aza Paternò-Büchi Reaction->N-Protected Azetidine Strain-Release from ABBs->N-Protected Azetidine

Therapeutic Applications of Azetidine Derivatives

The versatility of the azetidine scaffold has led to its exploration in a wide range of therapeutic areas.[8] Compounds containing this moiety have demonstrated a diverse array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system.[8]

Azetidine Derivatives as Enzyme Inhibitors

Substituted azetidines have been successfully employed as inhibitors of various enzyme classes.[7]

  • Kinase Inhibitors: The rigid azetidine ring can effectively position substituents to interact with the hinge region and other key residues within the ATP-binding pocket of kinases. Cobimetinib, a MEK1/2 inhibitor, is a clinically approved example that features an azetidine moiety.[2][9]

  • Monoacylglycerol Lipase (MAGL) Inhibitors: Azetidine carbamates have been developed as potent and covalent inhibitors of MAGL, an enzyme involved in the endocannabinoid system and a target for pain and inflammation.[9]

Table 1: Representative Azetidine-Based Enzyme Inhibitors

CompoundTarget EnzymeTherapeutic AreaIC₅₀ (nM)Reference
CobimetinibMEK1/2Oncology4.2 (MEK1)[9]
BaricitinibJAK1/JAK2Inflammation5.9 (JAK1), 5.7 (JAK2)[2]
VER-24052FAAHPain78[9]
Azetidine Carbamate 4MAGLPain/InflammationCovalent[9]
Azetidine Derivatives as Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane proteins that are crucial for signal transduction and are major drug targets.[7] Azetidine derivatives have been investigated as both antagonists and allosteric modulators of various GPCRs.[7][10]

  • Muscarinic Receptor Antagonists: Azetidine derivatives have been developed as antagonists for muscarinic acetylcholine receptors, which are implicated in various central nervous system and peripheral disorders.[2]

  • GABA Uptake Inhibitors: Conformationally constrained azetidine analogs of GABA and β-alanine have been synthesized and evaluated for their ability to inhibit GABA transporters (GATs), with some derivatives showing micromolar potency at GAT-1 and GAT-3.[11]

G cluster_pathway GPCR Signaling Cascade Ligand Ligand GPCR GPCR G-Protein G-Protein Effector Enzyme Effector Enzyme Second Messenger Second Messenger Cellular Response Cellular Response Azetidine Derivative Azetidine Derivative Azetidine Derivative->GPCR Antagonist/Allosteric Modulator

Experimental Workflow for the Discovery of Azetidine-Based Therapeutics

The discovery of novel azetidine-based therapeutic agents follows a logical and iterative workflow, from initial library design to in vivo evaluation.

Protocol: General Workflow for Synthesis and Evaluation of Azetidine Derivatives

Step 1: Library Design and Synthesis

  • Scaffold Selection: Choose an appropriate azetidine core based on the therapeutic target and desired properties.

  • Computational Modeling: Utilize in silico methods such as docking and virtual screening to prioritize substituents for synthesis.

  • Synthetic Execution: Synthesize a focused library of azetidine derivatives using the methodologies described in Section 2. The choice of synthetic route should allow for diversification at key positions.

  • Purification and Characterization: Purify all compounds to >95% purity using techniques like flash chromatography or preparative HPLC. Confirm the structure and purity of each compound using LC-MS, ¹H NMR, and ¹³C NMR.

Step 2: In Vitro Biological Evaluation

  • Primary Screening: Screen the library of azetidine derivatives in a primary, target-based assay (e.g., enzyme inhibition assay, receptor binding assay) to identify initial hits.

  • Dose-Response Analysis: Determine the potency (e.g., IC₅₀, EC₅₀, Kᵢ) of the hit compounds by performing dose-response experiments.

  • Selectivity Profiling: Assess the selectivity of promising hits against related off-targets to understand their potential for side effects.

  • Mechanism of Action Studies: Conduct further experiments to elucidate the mechanism by which the compounds exert their biological effect (e.g., competitive vs. non-competitive inhibition).

Step 3: In Vitro ADME Profiling

  • Solubility: Determine the kinetic and thermodynamic solubility of the lead compounds.

  • Permeability: Assess the permeability of the compounds using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their in vivo clearance.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, as this can impact their free drug concentration.

Step 4: In Vivo Evaluation

  • Pharmacokinetic (PK) Studies: Administer the lead compounds to animal models (e.g., mice, rats) to determine their PK parameters (e.g., half-life, clearance, bioavailability).

  • Efficacy Studies: Evaluate the therapeutic effect of the lead compounds in relevant animal models of disease.

  • Toxicology Studies: Conduct preliminary toxicology studies to assess the safety profile of the compounds.

G Library Design & Synthesis Library Design & Synthesis In Vitro Biological Evaluation In Vitro Biological Evaluation Library Design & Synthesis->In Vitro Biological Evaluation Screening In Vitro ADME Profiling In Vitro ADME Profiling In Vitro Biological Evaluation->In Vitro ADME Profiling Hit Prioritization In Vivo Evaluation In Vivo Evaluation In Vitro ADME Profiling->In Vivo Evaluation Candidate Selection Lead Optimization Lead Optimization In Vivo Evaluation->Lead Optimization Data for Iteration Lead Optimization->Library Design & Synthesis Iterative Design

Conclusion

The azetidine scaffold has firmly established itself as a valuable and versatile building block in the design of novel therapeutic agents.[1] Its unique structural and physicochemical properties provide a compelling platform for addressing a wide range of biological targets. The continued development of innovative synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine derivatives will undoubtedly expand their role in tackling unmet medical needs.[4] For researchers and drug development professionals, the azetidine ring represents a fruitful and exciting area of exploration with the potential to deliver the next generation of innovative medicines.[1][2]

References

  • Singh, G. S., & Tilvi, S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1081. [Link]

  • Ombito, J. O., & Singh, G. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12686-12706. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2255-2264. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Arif, F. (2020). synthesis of azetidine .pptx. Slideshare. [Link]

  • ResearchGate. (n.d.). Biologically active azetidines. [Scientific Diagram]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biologically active compounds with azetidine rings. [Scientific Diagram]. ResearchGate. [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Wold, E. A., et al. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 59(14), 6649-6681. [Link]

  • Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6643-6647. [Link]

  • Contino, M., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Medicinal Chemistry Letters, 6(12), 1183-1188. [Link]

  • Zhang, Y., et al. (2025). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature Communications, 16(1), 1-12. [Link]

Sources

A Technical Guide to the Initial Toxicity Assessment of Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a compelling structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and serve as a versatile synthetic handle.[1][2] However, the inherent ring strain of this moiety can introduce chemical and metabolic instabilities, potentially leading to toxicological liabilities.[3][4] This guide presents a comprehensive, multi-tiered strategy for the initial toxicity assessment of novel azetidine-containing compounds. By integrating in silico, in vitro, and mechanistic approaches, this framework enables researchers to identify and mitigate potential hazards early in the drug discovery pipeline, thereby de-risking development and focusing resources on the most promising candidates.

Introduction: The Double-Edged Sword of the Azetidine Ring

Azetidine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This therapeutic potential is largely attributed to the unique three-dimensional conformations imposed by the strained four-membered ring.[5] However, this same structural feature is a potential source of instability. The ring strain can make azetidines susceptible to metabolic ring-opening, which could lead to the formation of reactive metabolites.[4] A notable example of azetidine-related toxicity is azetidine-2-carboxylic acid, a naturally occurring compound that can be misincorporated into proteins in place of proline, leading to protein misfolding and subsequent cellular stress.[3]

Given these considerations, a robust and early assessment of toxicity is not just a regulatory requirement but a scientific necessity. The primary goals of this initial safety evaluation are to identify a safe starting dose for in vivo studies, pinpoint potential target organs for toxicity, and establish key safety parameters for future clinical monitoring.[6][7] This guide outlines a systematic approach to achieve these objectives.

The Tiered Approach to Toxicity Screening

A tiered approach to toxicity assessment allows for a cost-effective and efficient evaluation of novel compounds. This strategy begins with broad, high-throughput methods and progresses to more complex, specific assays for promising candidates.

Diagram: Tiered Toxicity Assessment Workflow

Toxicity_Assessment_Workflow InSilico Tier 1: In Silico Assessment (Computational Modeling) InVitro_General Tier 2: In Vitro General Cytotoxicity (Broad Spectrum Screening) InSilico->InVitro_General Initial Hazard Identification InVitro_Specific Tier 3: In Vitro Specific Toxicity (Mechanistic Assays) InVitro_General->InVitro_Specific Confirmation & Potency Decision Go/No-Go Decision Point (Prioritization for In Vivo Studies) InVitro_Specific->Decision Comprehensive Profile

Caption: A tiered workflow for the initial toxicity assessment of novel compounds.

Tier 1: In Silico Toxicity Prediction

Before synthesizing a novel azetidine compound, computational tools can provide a preliminary assessment of its potential toxicity.[8] These in silico methods utilize a compound's chemical structure to predict its interaction with biological systems, offering a rapid and cost-effective way to flag potential liabilities.[9]

Rationale and Key Methodologies

In silico toxicology leverages quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast a compound's toxic potential based on existing toxicological data.[9][10] This approach can predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[9]

Recommended In Silico Tools and Endpoints
Tool/PlatformPredicted EndpointsKey Features
DEREK Nexus Mutagenicity, Carcinogenicity, Skin SensitizationExpert rule-based system that provides alerts for structural fragments associated with toxicity.
TOPKAT Acute and Chronic Toxicity, Developmental ToxicityQSAR-based models for a wide range of toxicological endpoints.
MolToxPred General ToxicityA machine learning-based tool that uses a stacked model approach for toxicity prediction.[11]
ToxiM General Toxicity, Aqueous Solubility, PermeabilityUtilizes chemical descriptors and fingerprints to predict toxicity and related properties.[12]

Note: While in silico predictions are valuable for initial screening, they are not a substitute for experimental testing. Positive findings should be interpreted as a need for further investigation.

Tier 2: In Vitro General Cytotoxicity Assays

The first line of experimental testing involves assessing the general cytotoxicity of the novel azetidine compounds. These assays measure fundamental aspects of cell health, such as metabolic activity and membrane integrity, to determine the concentration at which a compound induces cell death (IC50).[13]

Rationale and Causality

General cytotoxicity assays provide a broad-spectrum view of a compound's potential to cause harm to cells. A compound that is highly cytotoxic at low concentrations is less likely to be a viable drug candidate. These assays are crucial for establishing a dose range for more specific toxicity studies.

Key Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells.[15]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the azetidine compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm using a microplate reader.[15]

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[13]

  • Principle: An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[16]

  • Protocol:

    • Follow the cell seeding and treatment steps as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at approximately 490 nm.[13]

Data Presentation and Interpretation

The results of these assays are typically presented as a dose-response curve, from which the IC50 value is calculated. A lower IC50 value indicates higher cytotoxicity.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Azetidine-AHepG2MTT4815.2
Azetidine-AHEK293MTT48> 100
Azetidine-BHepG2LDH4825.8
Azetidine-BHEK293LDH48> 100
Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow Cell_Seeding Cell Seeding (96-well plate) Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Assay_Endpoint Assay Endpoint Measurement (e.g., MTT, LDH) Incubation->Assay_Endpoint Data_Analysis Data Analysis (IC50 Determination) Assay_Endpoint->Data_Analysis

Caption: A generalized workflow for in vitro cytotoxicity assays.

Tier 3: In Vitro Specific Toxicity Assays

Compounds that demonstrate acceptable general cytotoxicity profiles should be further evaluated in assays that probe for specific types of toxicity. This tier is critical for identifying potential organ-specific liabilities and for elucidating the mechanisms of toxicity.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can damage genetic material, which can lead to mutations and potentially cancer. A standard battery of tests is typically required to assess mutagenic potential.

The Ames test is a widely used method for identifying compounds that can cause gene mutations.[17]

  • Principle: This assay uses strains of Salmonella typhimurium that are mutated to require histidine for growth. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18]

  • Protocol:

    • The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction).

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[19]

This assay identifies compounds that cause chromosomal damage.[20]

  • Principle: Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[20] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.[18]

  • Protocol:

    • Mammalian cells (e.g., CHO, TK6) are treated with the test compound.

    • The cells are cultured to allow for cell division.

    • The cells are harvested, stained, and scored for the presence of micronuclei.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure.[21] Therefore, early assessment of hepatotoxicity is crucial.[22]

  • Rationale: The liver is a primary site of drug metabolism, making it susceptible to injury from reactive metabolites. In vitro models using human liver cells can provide predictive insights into potential DILI.[23]

  • Recommended Assays:

    • Cell Viability in Primary Human Hepatocytes or HepG2 cells: These assays provide a direct measure of a compound's toxicity to liver cells.[21]

    • 3D Liver Spheroid Models: These models more closely mimic the in vivo liver microenvironment and can provide more physiologically relevant data.[24]

    • Mitochondrial Toxicity Assays (e.g., Glu/Gal Assay): These assays can detect mitochondrial impairment, a common mechanism of DILI.[21]

Cardiotoxicity Assessment

Cardiotoxicity is another significant reason for drug withdrawal.[25] A key concern is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening arrhythmias.[26]

  • Rationale: The hERG channel plays a critical role in the repolarization of the cardiac action potential.[27] Inhibition of this channel can prolong the QT interval, increasing the risk of Torsade de Pointes.[28]

  • Recommended Assay: hERG Inhibition Assay

    • Principle: This electrophysiological assay directly measures the effect of a compound on the hERG potassium current in cells stably expressing the hERG channel.[28]

    • Methodology: Automated patch-clamp systems are commonly used to provide high-throughput screening of compounds for hERG liability.[26]

Conclusion and Future Directions

The initial toxicity assessment of novel azetidine compounds is a critical and multifaceted process. By employing a tiered strategy that integrates in silico prediction with a suite of in vitro assays, researchers can make informed go/no-go decisions early in the drug discovery process. This approach not only enhances the safety of potential new medicines but also conserves valuable resources by focusing on candidates with the most favorable safety profiles. As new technologies and in vitro models continue to emerge, the predictive power of these early safety assessments will only continue to improve, further streamlining the path from compound synthesis to clinical application.

References

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Mirahmad, M., Sabourian, R., Mahdavi, M., Larijani, B., & Safavi, M. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews, 54(2), 191-210. Retrieved from [Link]

  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Kumar, A., Kumar, A., & Garg, P. (2022). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 12(45), 29335-29345. Retrieved from [Link]

  • Vinken, M. (2018). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1045-1052. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • MDPI. (2019). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. International Journal of Molecular Sciences, 20(19), 4785. Retrieved from [Link]

  • Sharma, R., Singh, S., Kumar, A., & Garg, P. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 96. Retrieved from [Link]

  • Liu, R., Wallqvist, A., & Reifman, J. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 131-145. Retrieved from [Link]

  • JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test. Environmental Science and Pollution Research, 27(7), 7430-7438. Retrieved from [Link]

  • Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical & Laboratory Science, 6(2), 197-205. Retrieved from [Link]

  • Visikol. (2022, November 29). Hepatotoxicity Assay Services. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • American Chemical Society. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • PubMed. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic amino acid that serves as a potent structural analog of L-proline.[1][2] Found naturally in plants like lily-of-the-valley (Convallaria majalis) and in sugar beets, A2C acts as a defensive compound by exerting toxic effects on predators and competing vegetation.[3][4][5] Its toxicity stems from a fundamental act of molecular deception: its structural similarity to proline allows it to be mistakenly incorporated into newly synthesized proteins.[6][7][8] This misincorporation disrupts protein structure and function, leading to a cascade of cellular stress responses and, ultimately, cytotoxicity.[1][9] For researchers, A2C's unique properties make it an invaluable tool for inducing and studying proteotoxic stress, the unfolded protein response (UPR), and the biogenesis of proline-rich proteins like collagen.[2][5] This guide provides an in-depth exploration of A2C's mechanism of action, from its initial entry into the cell to the downstream consequences of its incorporation into the proteome, and details the key experimental methodologies used to study these effects.

Chapter 1: The Core Molecular Deception: Mimicry and Incorporation

The entire mechanism of A2C's action begins with its resemblance to proline. While proline has a five-membered pyrrolidine ring, A2C possesses a more constrained four-membered ring.[2] Despite this difference, the overall topology is similar enough to deceive the cellular machinery responsible for protein synthesis.

The central event is the competitive inhibition of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA specific for proline (tRNAPro) with its cognate amino acid.[7][8] A2C successfully fits into the active site of ProRS and is activated and attached to tRNAPro, forming A2C-tRNAPro.[7][8] This mischarged tRNA is then delivered to the ribosome, where it is incorporated into the nascent polypeptide chain at positions coded for proline.[8][10] This process effectively poisons the cellular protein pool with defective building blocks.

Causality in Experimental Design : Studies investigating this initial step often rely on competitive assays. For instance, researchers can measure the incorporation of radiolabeled L-[14C]-proline into proteins in the presence and absence of A2C. A dose-dependent decrease in proline incorporation, as has been shown in rabbit reticulocytes, provides direct evidence that A2C competes for the same biosynthetic pathway.[1] Furthermore, mass spectrometry-based proteomics can definitively identify A2C residues within protein sequences, confirming its misincorporation.[10][11]

A2C_Incorporation cluster_uptake Cellular Uptake cluster_charging tRNA Charging cluster_translation Protein Translation A2C_ext A2C (extracellular) Transport Amino Acid Transporter A2C_ext->Transport Pro_ext Proline (extracellular) Pro_ext->Transport A2C_int A2C (intracellular) Transport->A2C_int Pro_int Proline (intracellular) Transport->Pro_int ProRS Prolyl-tRNA Synthetase (ProRS) A2C_int->ProRS Competes with Proline Pro_int->ProRS A2C_tRNA A2C-tRNAPro ProRS->A2C_tRNA Mischarges Pro_tRNA Pro-tRNAPro ProRS->Pro_tRNA Charges tRNA tRNAPro tRNA->A2C_tRNA tRNA->Pro_tRNA Ribosome Ribosome A2C_tRNA->Ribosome Incorporation Protein Misfolded Protein Ribosome->Protein

Figure 1: A2C competes with proline for tRNA charging and subsequent protein incorporation.

Chapter 2: The Structural Consequences: A Kink in the Chain

The substitution of proline with A2C has profound structural consequences for proteins. The smaller, four-membered ring of A2C imposes different conformational constraints on the polypeptide backbone compared to proline's five-membered ring.[12] This alteration can disrupt critical secondary and tertiary structures.

One of the most well-studied examples is A2C's effect on collagen. Collagen, the most abundant protein in mammals, relies on a repeating Gly-Pro-X motif to form its characteristic triple helix structure. The specific bond angles of proline are essential for maintaining this stable conformation. When A2C is incorporated, it destabilizes the triple helix, inhibiting its proper formation and subsequent secretion from the cell.[9][13] This leads to an accumulation of improperly folded procollagen within the endoplasmic reticulum (ER).[13][14] Studies have shown that this disruption prevents the proper crosslinking and fibril formation of collagen molecules, compromising the integrity of the extracellular matrix.[15]

Beyond collagen, A2C incorporation can affect a wide range of proteins, leading to generalized protein misfolding and aggregation.[1][9] These aberrant proteins are recognized by the cell's quality control machinery as damaged and are targeted for degradation.

Chapter 3: The Cellular Fallout: Stress, Response, and Toxicity

The accumulation of misfolded proteins, particularly within the endoplasmic reticulum, triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[10][16][17] The UPR is a primary consequence of A2C treatment and is central to its cytotoxic mechanism.[6][7] The UPR is initiated by three ER-transmembrane sensor proteins:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[16][18] This leads to a general attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress response and apoptosis.[7]

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 exhibits endoribonuclease activity, splicing the mRNA of X-box binding protein 1 (XBP1).[19] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes for ER chaperones and proteins involved in ER-associated degradation (ERAD).

  • ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved.[1][16] The resulting cytosolic fragment is a transcription factor that, like XBP1s, drives the expression of ER chaperones such as BiP (Binding immunoglobulin protein).[16][18]

A2C has been shown to activate both the PERK and ATF6 arms of the UPR, evidenced by increased levels of phosphorylated eIF2α and cleaved ATF6.[1][16] If the ER stress induced by A2C is prolonged and cannot be resolved by the adaptive measures of the UPR, the pathway switches to promoting apoptosis (programmed cell death), often through the upregulation of the pro-apoptotic factor CHOP (DDIT3).[7]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Sensors ER Stress Sensors cluster_PERK_arm PERK Pathway cluster_IRE1_arm IRE1 Pathway cluster_ATF6_arm ATF6 Pathway cluster_response Cellular Response A2C A2C Incorporation Misfolded Misfolded Proteins A2C->Misfolded PERK PERK Misfolded->PERK Activates by sequestrating BiP IRE1 IRE1 Misfolded->IRE1 Activates by sequestrating BiP ATF6 ATF6 Misfolded->ATF6 Activates by sequestrating BiP BiP BiP p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates XBP1_splice XBP1 mRNA Splicing IRE1->XBP1_splice ATF6_cleave ATF6 Cleavage (in Golgi) ATF6->ATF6_cleave Translation_Att Translation Attenuation p_eIF2a->Translation_Att ATF4 ATF4 p_eIF2a->ATF4 Selective Translation Chaperones ↑ ER Chaperones (e.g., BiP) ATF4->Chaperones ERAD ↑ ERAD ATF4->ERAD Apoptosis Apoptosis (via CHOP) ATF4->Apoptosis Prolonged Stress XBP1s XBP1s XBP1_splice->XBP1s XBP1s->Chaperones XBP1s->ERAD ATF6f ATF6 fragment ATF6_cleave->ATF6f ATF6f->Chaperones

Figure 2: A2C-induced protein misfolding activates the three arms of the Unfolded Protein Response (UPR).

Chapter 4: Methodologies for Studying A2C's Mechanism

A robust investigation into A2C's mechanism of action requires a multi-faceted experimental approach. The protocols must be designed to validate each other, providing a cohesive picture of the cellular response.

Data Presentation: Quantifying A2C Cytotoxicity

A fundamental first step is to determine the cytotoxic potential of A2C in a given cell line. This is typically achieved using a cell viability assay to calculate the IC50 (half-maximal inhibitory concentration) value.

Cell LineAssay TypeIncubation Time (h)IC50 ValueSource
Murine Mammary Cancer (450.1)Growth InhibitionNot Specified7.6 µg/mL[9]
BV2 Microglial CellsMTT Assay24>1000 µM[6]

Note: IC50 values are highly dependent on the cell type and experimental conditions.

Experimental Protocol 4.1: Western Blot Analysis of UPR Markers

Objective: To quantify the activation of the UPR pathways by measuring the protein levels of key markers like phosphorylated eIF2α (p-eIF2α) and total eIF2α.

Causality of Protocol Steps : This protocol is a self-validating system. The use of a loading control (e.g., β-actin) ensures that any observed changes in protein levels are due to the experimental treatment and not to errors in protein loading. Comparing the phosphorylated form of a protein to its total form (e.g., p-eIF2α vs. total eIF2α) provides a ratiometric measure of pathway activation, which is more accurate than measuring the phosphorylated form alone.

Materials:

  • Cell culture reagents

  • A2C solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., wet or semi-dry) and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-eIF2α, rabbit anti-eIF2α, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Plate cells (e.g., HeLa or BV2 cells) and allow them to adhere overnight. Treat cells with various concentrations of A2C (e.g., 0-5 mM) for a specified time (e.g., 6-9 hours).[1][16] Include an untreated (vehicle) control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer with inhibitors, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:3000) for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify band intensity using densitometry software. Normalize the p-eIF2α signal to the total eIF2α signal and the total eIF2α signal to the loading control (β-actin).

Experimental Protocol 4.2: Sirius Red Assay for Collagen Deposition

Objective: To quantify the amount of collagen deposited into the extracellular matrix by cultured cells.

Causality of Protocol Steps : This assay's specificity relies on the unique property of the Sirius Red dye to bind specifically to the triple-helical structure of collagen fibrils under acidic conditions (picric acid).[21] The subsequent washing steps with dilute HCl remove non-specifically bound dye, ensuring that the measured absorbance is directly proportional to the amount of fibrillar collagen. Eluting the bound dye with a basic solution allows for accurate spectrophotometric quantification.

Materials:

  • Cell culture plates (24- or 48-well)

  • Phosphate-buffered saline (PBS)

  • Sirius Red solution (0.1% w/v in saturated picric acid)

  • 10 mM HCl

  • 0.1 M NaOH

  • Inverted microscope

  • Microplate reader (540 nm)

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., fibroblasts) until they form a confluent monolayer. Treat with A2C for a period sufficient to affect collagen synthesis and deposition (e.g., 24-48 hours).

  • Cell Fixation & Staining: Gently wash the cell layers three times with PBS. Add the 0.1% Sirius Red solution to each well and incubate for 1 hour at room temperature.[21]

  • Washing: Aspirate the staining solution and rinse the plates extensively with 10 mM HCl to remove unbound dye.[21] Repeat this wash step three times.

  • Visualization (Optional): Observe the red-stained collagen matrix under an inverted microscope.

  • Elution: Add 0.1 M NaOH to each well to elute the collagen-bound dye.[21] Pipette up and down to ensure complete solubilization.

  • Quantification: Transfer the eluted solution to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.[21]

  • Analysis: Compare the absorbance values of A2C-treated samples to untreated controls. A decrease in absorbance indicates an inhibition of collagen deposition.

Figure 3: Experimental workflow for the Sirius Red collagen assay.

Conclusion

The mechanism of action of azetidine-2-carboxylic acid is a clear example of molecular mimicry leading to widespread cellular disruption. By competing with proline, A2C integrates into proteins, compromising their structural integrity. This triggers the Unfolded Protein Response, a critical stress pathway that ultimately dictates cell fate. The experimental protocols detailed herein provide a framework for dissecting this mechanism, from quantifying cytotoxicity to measuring specific pathway activation and downstream functional consequences like the inhibition of collagen synthesis. Understanding these processes not only illuminates the fundamentals of protein folding and cellular quality control but also provides a basis for utilizing A2C as a powerful tool in biomedical research.

References

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells. Available from: [Link][16][17][18]

  • Navarro-Retamal, C., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available from: [Link][10][11]

  • Oikarinen, A., et al. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal. Available from: [Link][13][14]

  • Voelz, K., et al. (1983). [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. Zeitschrift fur Rheumatologie. Available from: [Link][15]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Available from: [Link][3]

  • Efron, B., et al. (1979). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available from: [Link][12]

  • Wang, J.W., & Wang, L. (2015). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in Enzymology. Available from: [Link][19]

  • Bio-protocol. (2016). Determination of collagen production. Bio-protocol. Available from: [Link][21]

  • Rubini, E., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences. Available from: [Link][6]

  • D'Anca, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. Available from: [Link][7]

  • Roy, B., & Nelson, R. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. Available from: [Link][8]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. PubChem. Available from: [Link][22]

  • Guan, B.J., et al. (2012). Detecting and Quantitating Physiological Endoplasmic Reticulum Stress. Methods in Enzymology. Available from: [Link][20]

  • Lamb, C., et al. (2014). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Applied and Environmental Microbiology. Available from: [Link][4]

  • On-line, H. A., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids. Available from: [Link][5]

Sources

Methodological & Application

Application Notes and Protocol for the Synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, a key building block in contemporary drug discovery. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, offering a robust and reproducible methodology. This guide is structured to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles, ensuring both successful execution and a deeper understanding of the synthesis. The protocol is self-validating, with clear characterization data and checkpoints.

Introduction

Azetidine-containing compounds have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the azetidine motif can improve pharmacokinetic properties such as solubility and metabolic stability. Specifically, this compound is a valuable scaffold in the development of novel therapeutics, finding application in the synthesis of inhibitors for various biological targets. The incorporation of the 5-fluoropyrimidine moiety is a common strategy in drug design to modulate potency and metabolic fate.

This application note details a reliable two-step synthesis for this compound, commencing with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoropyrimidine with ethyl azetidine-3-carboxylate, followed by saponification of the resulting ester.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step in this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack on the ring. The fluorine atom at the 5-position further enhances the electrophilicity of the C2 position, where the chlorine atom is located. The secondary amine of ethyl azetidine-3-carboxylate acts as the nucleophile, attacking the C2 carbon of the pyrimidine ring and displacing the chloride leaving group. This reaction typically proceeds via a concerted or a stepwise mechanism involving a Meisenheimer intermediate.[1][2]

SNAr_Mechanism cluster_reactants Reactants cluster_product Intermediate Product pyrimidine 2-Chloro-5-fluoropyrimidine product Ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate pyrimidine->product Nucleophilic Aromatic Substitution (SNAr) azetidine Ethyl azetidine-3-carboxylate azetidine->product

Caption: General schematic of the SNAr reaction.

Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )CAS No.Supplier (Example)
2-Chloro-5-fluoropyrimidineC₄H₂ClFN₂132.5262802-42-0Sigma-Aldrich
Ethyl azetidine-3-carboxylate HClC₆H₁₂ClNO₂165.6256633-53-9Combi-Blocks
Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
Saturated aq. Sodium BicarbonateNaHCO₃84.01144-55-8VWR Chemicals
BrineNaCl58.447647-14-5VWR Chemicals
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Lithium Hydroxide monohydrateLiOH·H₂O41.961310-66-3Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-Aldrich
Methanol (MeOH)CH₄O32.0467-56-1Sigma-Aldrich
Hydrochloric Acid (1M aq.)HCl36.467647-01-0VWR Chemicals
Step 1: Synthesis of Ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate
  • To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add diisopropylethylamine (DIPEA, 2.5 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15 minutes to ensure the formation of the free base.

  • To this solution, add 2-chloro-5-fluoropyrimidine (1.1 equiv.) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate as a solid or oil.

Step 2: Synthesis of this compound (Saponification)
  • Dissolve the purified ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v, 0.2 M).

  • Add an aqueous solution of lithium hydroxide monohydrate (1.5 equiv., dissolved in a minimal amount of water) to the ester solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1M hydrochloric acid.

  • A precipitate should form upon acidification. If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis_Workflow start Start reactants Ethyl azetidine-3-carboxylate HCl 2-Chloro-5-fluoropyrimidine DIPEA, DMF start->reactants snar_reaction S N Ar Reaction (80 °C, 12-16h) reactants->snar_reaction workup_purification1 Workup & Purification (EtOAc extraction, Column Chromatography) snar_reaction->workup_purification1 intermediate Ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate workup_purification1->intermediate saponification_reagents LiOH·H₂O THF/MeOH/H₂O intermediate->saponification_reagents saponification_reaction Saponification (RT, 2-4h) saponification_reagents->saponification_reaction workup_purification2 Workup & Purification (Acidification, Filtration/Extraction) saponification_reaction->workup_purification2 final_product This compound workup_purification2->final_product end End final_product->end

Caption: Experimental workflow for the synthesis.

Characterization

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~12.5 (br s, 1H, COOH), ~8.5 (s, 2H, pyrimidine-H), ~4.4 (t, 2H, azetidine-CH₂), ~4.0 (t, 2H, azetidine-CH₂), ~3.6 (m, 1H, azetidine-CH).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts (δ, ppm): ~174 (C=O), ~158 (pyrimidine-C), ~155 (d, JCF, pyrimidine-C-F), ~145 (d, JCF, pyrimidine-C-F), ~55 (azetidine-CH₂), ~35 (azetidine-CH).

  • Mass Spectrometry (ESI-MS): Calculated for C₉H₉FN₃O₂ [M+H]⁺: 210.07. Found: 210.07.

Safety Precautions

  • 2-Chloro-5-fluoropyrimidine: This reagent is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[3][4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated fume hood.

  • Diisopropylethylamine (DIPEA): DIPEA is a flammable and corrosive liquid. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen. Handle with care and avoid exposure.

  • Lithium Hydroxide: Lithium hydroxide is corrosive. Avoid contact with skin and eyes.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete SNAr reactionInsufficient reaction time or temperature. Inactive reagents.Increase reaction time or temperature (e.g., to 100 °C). Ensure reagents are of high purity and anhydrous solvents are used.
Low yield in saponificationIncomplete hydrolysis. Degradation of the product during workup.Increase reaction time or the amount of LiOH. During acidification, add the acid slowly and maintain a low temperature to avoid decomposition.
Difficulty in purificationCo-elution of impurities.Optimize the solvent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery programs. The elucidation of the reaction mechanism and troubleshooting guide further support the successful implementation of this synthesis.

References

  • 2-Chloro-5-fluoropyrimidine - SAFETY D
  • SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine. (2024). Fisher Scientific.
  • 2-Chloro-5-fluoropyrimidine - Safety D
  • MSDS of 2-Chloro-5-fluoropyrimidine. (2021). Capot Chemical.
  • 2-Chloro-5-fluoropyrimidine 97 62802-42-0. (n.d.). Sigma-Aldrich.
  • Concerted Nucleophilic Arom
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
  • Azetidine-3-carboxylic acid. (n.d.). Chem-Impex.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). Amino Acids, 41(3), 541-558.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

The Strategic Application of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. The strategic incorporation of rigid, three-dimensional scaffolds is a cornerstone of this endeavor. Among these, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid emerges as a building block of significant interest. This molecule synergistically combines the desirable attributes of a constrained azetidine ring with the pharmacologically relevant 5-fluoropyrimidine moiety.

The azetidine-3-carboxylic acid core serves as a bioisostere for natural amino acids like proline, offering a conformationally restricted backbone that can enforce a specific geometry upon a larger molecule.[1][2] This rigidity can lead to improved binding affinity for a biological target by reducing the entropic penalty of binding. Furthermore, the four-membered ring system is a hallmark of sp³-rich molecular design, a feature increasingly sought after to improve solubility, metabolic stability, and overall drug-like properties.[1][2]

Complementing the azetidine core is the 5-fluoropyrimidine group, a well-established pharmacophore in numerous therapeutic areas, most notably in oncology.[3][4] The fluorine atom at the 5-position is known to enhance metabolic stability by blocking oxidative metabolism and can also modulate the electronic properties of the pyrimidine ring, potentially improving target engagement.[4][5] The pyrimidine ring itself is a versatile hydrogen bond acceptor and can participate in crucial π-stacking interactions within a target's binding site.[3][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry campaigns. We will delve into its synthesis, key applications, and provide detailed protocols for its incorporation into lead compounds.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing fluorine atom, making the 2-position susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_products Products 2,5-difluoropyrimidine 2,5-Difluoropyrimidine Intermediate_Ester Ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate 2,5-difluoropyrimidine->Intermediate_Ester Nucleophilic Aromatic Substitution (DIPEA, DMSO, 80-100 °C) Azetidine-3-carboxylic_acid_ester Azetidine-3-carboxylic acid ethyl ester Azetidine-3-carboxylic_acid_ester->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Saponification (LiOH, THF/H2O)

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis of Ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate

This protocol describes the SNAr reaction between 2,5-difluoropyrimidine and ethyl azetidine-3-carboxylate. An ester protecting group is used for the carboxylic acid to prevent side reactions and improve solubility in organic solvents.

  • Reaction Setup: To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to liberate the free base.

  • Addition of Pyrimidine: Add 2,5-difluoropyrimidine (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate.

Protocol 2: Saponification to the Carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to yield the final carboxylic acid.

  • Reaction Setup: Dissolve the ethyl 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Medicinal Chemistry: Amide Bond Formation

A primary application of this compound is its use as a scaffold to be elaborated via amide bond formation. The carboxylic acid moiety serves as a handle for coupling with a diverse range of primary and secondary amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G Start This compound + Amine (R-NH2) Activation Carboxylic Acid Activation (e.g., HATU, HOBt/EDC) Start->Activation Coupling Nucleophilic Acyl Substitution Activation->Coupling Product Amide Product Coupling->Product Purification Purification (Chromatography, Crystallization) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Workflow for amide coupling using the title compound.

Protocol 3: General Amide Coupling using HATU

This protocol provides a robust and widely applicable method for the formation of an amide bond between the title compound and a desired amine using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: Add the desired amine (1.0-1.2 eq), HATU (1.1-1.3 eq), and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 1-16 hours.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC to obtain the pure amide.

Coupling ReagentBaseSolventTypical Reaction TimeNotes
HATUDIPEADMF, DCM1-16 hHigh efficiency, low racemization.
HOBt/EDCDIPEADMF, DCM4-24 hCost-effective, standard peptide coupling.
PyBOPDIPEADMF2-12 hSimilar to HATU, can be used as an alternative.
SOCl₂ then AminePyridine, Et₃NDCM, THF1-6 hTwo-step process via acyl chloride; may not be suitable for sensitive substrates.

Case Study: Rationale for Application in Kinase Inhibitor Design

While no marketed drug currently contains the exact this compound scaffold, its potential can be inferred from related structures in clinical development. For instance, AZD1480 is a potent inhibitor of JAK2 kinase and contains a 5-fluoropyrimidine moiety.[7] The pyrimidine ring often serves as a hinge-binding motif in kinase inhibitors.

By incorporating the azetidine-3-carboxylic acid as a linker, medicinal chemists can project a variety of substituents into the solvent-exposed region of the kinase ATP-binding pocket, allowing for the optimization of potency and selectivity. The constrained nature of the azetidine ring can also pre-organize the molecule into a bioactive conformation, enhancing binding affinity.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., JAK2) Receptor->Kinase Activation Substrate Substrate Protein (e.g., STAT) Kinase->Substrate ATP Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling (Gene Expression, Proliferation) Phosphorylation->Downstream Inhibitor Inhibitor containing 1-(5-Fluoropyrimidin-2-yl)azetidine -3-carboxamide moiety Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally constrained azetidine core and a pharmacologically relevant 5-fluoropyrimidine moiety provides a powerful platform for the design of novel therapeutics. The straightforward synthetic accessibility and the reactivity of its carboxylic acid handle for amide coupling make it an attractive scaffold for generating diverse chemical libraries. Researchers in drug discovery are encouraged to explore the potential of this building block to address challenges in potency, selectivity, and pharmacokinetic properties in their quest for next-generation medicines.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Retrieved from [Link]

  • Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3193. Retrieved from [Link]

  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. Retrieved from [Link]

  • Jayakumar, S., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Journal of Pharmaceutical Research International, 33(46B), 336-353. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Gella, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(19), 6821. Retrieved from [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. Retrieved from [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15694-15715. Retrieved from [Link]

  • Lavis, L. D., et al. (2017). Patent Application Publication No. US 2017/0045501 A1. Google Patents. Retrieved from [Link]

  • Pfizer Inc. (2005). Patent Application Publication No. US 2005/0256310 A1. Google Patents. Retrieved from [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. Retrieved from [Link]

  • Kanegafuchi Chemical Industry Co., Ltd. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Hoffmann-La Roche Inc. (2015). US9139593B2 - Azetidine compounds, compositions and methods of use. Google Patents.
  • Kallam, R., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6). Retrieved from [Link]

  • DeMong, D. E., & Williams, R. M. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. Retrieved from [Link]

  • Li, X., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2775. Retrieved from [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry, 54(4), 1102-1106. Retrieved from [Link]

  • Shell Oil Company. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • G. F., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(10), 4038. Retrieved from [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fragment at the Intersection of Rigidity and Strategic Interaction

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality, novel fragments is paramount to the success of a screening campaign.[1][2] The fragment, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, represents a compelling starting point for tackling challenging drug targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this fragment. We will explore the rationale behind its design, its inherent advantages, and provide detailed protocols for its use in a typical FBDD workflow.

The unique architecture of this fragment combines two key motifs highly valued in modern medicinal chemistry: the azetidine ring and the 5-fluoropyrimidine moiety. Azetidines, as strained four-membered nitrogen-containing heterocycles, introduce a desirable level of three-dimensionality and rigidity into molecules.[3] This constrained conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to higher ligand efficiency.[4] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, when compared to more traditional, flatter aromatic systems.[3]

The 5-fluoropyrimidine group is a well-established pharmacophore, most notably found in anticancer drugs like 5-fluorouracil (5-FU).[5][6] The fluorine atom can act as a hydrogen bond acceptor and can modulate the pKa of nearby functional groups, while the pyrimidine ring itself offers multiple points for hydrogen bonding interactions. Its inclusion in a fragment provides a handle for potent and specific interactions with a target protein. The carboxylic acid at the 3-position of the azetidine ring serves as a versatile vector for fragment growth, allowing for the straightforward synthesis of larger, more potent compounds once a binding mode has been identified.

Physicochemical Properties and Rationale for Use

A successful fragment library is built on a foundation of compounds with carefully controlled physicochemical properties. This compound is designed to adhere to the "Rule of Three," a guiding principle for fragment selection.

PropertyValue (Predicted)"Rule of Three" GuidelineRationale for Advantage in FBDD
Molecular Weight ~211.17 g/mol < 300 DaEnsures efficient exploration of chemical space and higher probability of binding.[7]
cLogP < 1≤ 3Promotes aqueous solubility, reducing the likelihood of non-specific binding and aggregation.
Hydrogen Bond Donors 1 (from carboxylic acid)≤ 3Provides a key interaction point without excessive polarity that could hinder cell permeability in later stages.
Hydrogen Bond Acceptors 4 (2 from pyrimidine, 2 from carboxylic acid)≤ 3Offers multiple opportunities for directed interactions within a protein binding pocket.
Rotatable Bonds 1≤ 3The rigid structure reduces the conformational entropy penalty upon binding, leading to higher ligand efficiency.

General Synthesis Pathway

Application in a Fragment Screening Cascade

The identification of promising fragment hits requires a cascade of biophysical techniques to ensure that the observed binding is specific and to provide a solid foundation for structure-based drug design.[8] We recommend a tiered approach, starting with a high-throughput primary screen, followed by more detailed secondary and tertiary validation and characterization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Characterization cluster_3 Hit to Lead Primary_Screen Primary Screen (e.g., Thermal Shift, SPR, or NMR) NMR_Validation NMR Spectroscopy (e.g., HSQC, STD) Primary_Screen->NMR_Validation SPR_Validation Surface Plasmon Resonance (SPR) (Affinity & Kinetics) Primary_Screen->SPR_Validation Xray X-ray Crystallography NMR_Validation->Xray SPR_Validation->Xray SBDD Structure-Based Drug Design Xray->SBDD

Caption: A typical fragment screening cascade.

Protocol 1: Primary Screening and Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of detecting weak binding interactions and providing information about the binding site on the target protein.[9][10][11]

Part A: Protein-Observed NMR for Primary Screening (¹H-¹⁵N HSQC)

This method is highly robust for identifying fragments that bind to a specific site on the protein.[10] It relies on monitoring chemical shift perturbations (CSPs) in the spectrum of an isotopically labeled protein upon addition of the fragment.

Materials:

  • ¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5% D₂O).

  • This compound stock solution (100 mM in d₆-DMSO).

  • NMR tubes and spectrometer.

Procedure:

  • Protein Preparation: Ensure the ¹⁵N-labeled protein is stable and well-folded under the chosen buffer conditions.[1]

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add the fragment stock solution to the protein sample to a final concentration of 0.5-1 mM.

  • HSQC Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the two spectra. Significant chemical shift perturbations for specific residues indicate a binding event at or near those residues.[12]

Part B: Ligand-Observed NMR for Hit Confirmation (Saturation Transfer Difference - STD)

STD NMR is a ligand-observed method that is particularly useful for confirming hits from a primary screen.[9][13] It detects binding by observing the transfer of saturation from the protein to a bound ligand.

Materials:

  • Unlabeled target protein (10-20 µM).

  • This compound (0.1-0.5 mM).

  • NMR buffer as above.

Procedure:

  • Sample Preparation: Prepare a sample containing the protein and the fragment.

  • STD Experiment: Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing which ligand signals appear in a difference spectrum.

  • Control Experiment: Acquire a control spectrum without protein saturation.

  • Analysis: The presence of signals in the STD spectrum confirms that the fragment binds to the protein.

Protocol 2: Characterization of Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that can provide quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[14][15][16][17]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • Immobilization reagents (e.g., EDC/NHS).

  • This compound.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will provide a good signal-to-noise ratio for fragment binding.

  • Fragment Preparation: Prepare a dilution series of the fragment in running buffer, typically ranging from 1 µM to 1 mM. Ensure the DMSO concentration is matched across all samples and the running buffer to avoid solvent artifacts.[17]

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (a blank channel or one with an irrelevant immobilized protein).

  • Data Processing: Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

  • Kinetic and Affinity Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, ka, and kd values.

Hypothetical SPR Data:

Fragment Concentration (µM)Response (RU)
105
5023
10045
25080
500110
Calculated KD ~200 µM

Protocol 3: Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode at atomic resolution.[4][7][18][19][20][21] This structural information is invaluable for the subsequent hit-to-lead optimization phase.

Xray_Workflow cluster_0 Crystal Preparation cluster_1 Fragment Soaking cluster_2 Data Collection & Processing cluster_3 Analysis Crystallization Grow Protein Crystals Soaking Soak Crystals in Fragment Solution Crystallization->Soaking Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Binding_Mode Determine Fragment Binding Mode Data_Processing->Binding_Mode

Caption: Workflow for crystallographic fragment screening.

Materials:

  • High-purity target protein.

  • Crystallization screens and reagents.

  • This compound.

  • Cryoprotectant.

  • Access to a synchrotron beamline.

Procedure:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein in a buffer that is compatible with the fragment (e.g., test for crystal stability in the presence of DMSO).[7]

  • Fragment Soaking: Transfer the protein crystals to a solution containing the fragment (typically 1-10 mM) and cryoprotectant. The soaking time can range from minutes to hours.

  • Vitrification: Flash-cool the soaked crystals in liquid nitrogen to prevent ice formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement with the apo-protein structure as a search model.

  • Analysis: Carefully examine the resulting electron density maps to confirm the presence and determine the precise orientation and interactions of the bound fragment.

Conclusion and Future Directions

This compound is a promising fragment for FBDD campaigns. Its unique combination of a rigid, 3D azetidine core and a versatile 5-fluoropyrimidine warhead provides an excellent starting point for the development of novel therapeutics. The protocols outlined in this document provide a comprehensive framework for screening and characterizing the binding of this fragment to a protein target of interest. The detailed structural and affinity data obtained from these methods will empower medicinal chemists to rationally design and synthesize next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 103–114. [Link]

  • Abell, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12932-12937. [Link]

  • Ciesielski, J. L., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 2141, 241-260. [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Chemical Biology, 5(3), 197-219. [Link]

  • Renslo, A. R., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 45-49. [Link]

  • CrystalsFirst. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Hartshorn, M. J., et al. (2007). Crystallographic fragment screening. Methods in Molecular Biology, 317, 1-20. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Klages, J., et al. (2007). NMR-based screening: a powerful tool in fragment-based drug discovery. The Analyst, 132(8), 693-705. [Link]

  • Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 12(6), 761-769. [Link]

  • Hajduk, P. J., et al. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 151-174. [Link]

  • Hartshorn, M. J. (2011). Crystallographic Fragment Screening. Methods in Molecular Biology, 715, 1-20. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Navratilova, I., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 45-49. [Link]

  • Bio-Rad Laboratories. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR [Video]. YouTube. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Caron, S., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3843–3847. [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 22(4), 302-305. [Link]

  • Tjandra, K. (2024, December 17). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. Retrieved from [Link]

  • Singh, S., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Enamine Ltd & Pfizer Boulder Research and Development. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Diasio, R. B. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2632-2633. [Link]

  • Longley, D. B., et al. (2003). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Current Colorectal Cancer Reports, 1(1), 16-24. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103239. [Link]

  • Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(9), 509-519. [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]

  • Kumar, R., et al. (2022). An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor. Molecules, 27(19), 6296. [Link]

  • Hunan Hwasun Pharmaceutical Co., Ltd. (n.d.). 1-(5-Fluoro-pyrimidin-2-yl)-azetidine-3-carboxylic acid. Retrieved from [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Kantevari, S., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2841-2853. [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(7), 2841-2853. [Link]

  • Wright, G. D., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. [Link]

  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH Public Access. [Link]

  • Merk, D., et al. (2016). Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology. MedChemComm, 7(3), 475-485. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Murray, C. W., & Blundell, T. L. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1109-1116. [Link]

Sources

Application Notes and Protocols: Development of Kinase Inhibitors Based on the Fluoropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, have emerged as one of the most significant classes of therapeutic targets in modern drug discovery.[1] Their dysregulation is a known cause of numerous diseases, particularly cancer.[1][2] The pyrimidine nucleus is a foundational component in many therapeutic agents and is especially prominent in the development of kinase inhibitors.[3][4] This is largely due to its structural similarity to the adenine core of ATP, allowing pyrimidine-based compounds to act as competitive inhibitors in the kinase active site.[4][5][6]

The incorporation of a fluorine atom onto the pyrimidine scaffold can significantly enhance the molecule's therapeutic properties. Fluorine's high electronegativity can modulate the electronic properties of the ring system, often leading to increased binding affinity and metabolic stability. This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for developing novel kinase inhibitors based on the fluoropyrimidine scaffold. We will delve into specific examples targeting key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).

Design Principles and Structure-Activity Relationships (SAR)

The design of effective fluoropyrimidine-based kinase inhibitors hinges on a deep understanding of the structure-activity relationships (SAR) that govern their potency and selectivity. The core fluoropyrimidine scaffold serves as an anchor within the ATP-binding pocket of the kinase, with various substituents tailored to interact with specific regions of the active site.

A crucial aspect of this design is to achieve selectivity for the target kinase to minimize off-target effects. For instance, in the development of EGFR inhibitors, modifications to the fluoropyrimidine core are aimed at exploiting differences between the wild-type and mutant forms of the enzyme, a common strategy to overcome drug resistance in non-small cell lung cancer (NSCLC).[7][8][9] Third-generation EGFR inhibitors have been successfully developed to target the T790M resistance mutation.[7][10]

The following table summarizes hypothetical SAR data for a series of fluoropyrimidine derivatives targeting EGFR, illustrating how modifications at different positions can impact inhibitory activity.

Compound IDR1-substituent (Position 2)R2-substituent (Position 4)R3-substituent (Position 5)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)
FP-1 -NH2-NH-Ph-H1502500
FP-2 -NH2-NH-(4-methoxyphenyl)-H801200
FP-3 -NH2-NH-(3-ethynylphenyl)-H2550
FP-4 -NH2-NH-(3-ethynylphenyl)-CN1015
FP-5 -NH-Me-NH-(3-ethynylphenyl)-CN5080

IC50 values are hypothetical and for illustrative purposes.

Key Insights from SAR Data:
  • Position 4 Substituent: The nature of the aryl group at the R2 position is critical for potency. The introduction of an ethynyl group in FP-3 significantly improves activity against both wild-type and mutant EGFR compared to a simple phenyl or methoxyphenyl group. This is a common strategy in designing covalent inhibitors that form a bond with a cysteine residue in the active site.[7]

  • Position 5 Substituent: The addition of a cyano group at the R3 position in FP-4 further enhances potency. This small electron-withdrawing group can form favorable interactions within the kinase active site.

  • Position 2 Substituent: Modification of the amine at the R1 position, as seen in FP-5 , can negatively impact activity, suggesting that a primary amine is crucial for hydrogen bonding interactions in the hinge region of the kinase.

Visualizing Kinase Signaling: The EGFR Pathway

To understand the context in which these inhibitors function, it is essential to visualize the signaling pathways they target. The following diagram illustrates a simplified representation of the EGFR signaling cascade, which, when dysregulated, can lead to uncontrolled cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds RAS RAS P_EGFR->RAS Activates Fluoropyrimidine_Inhibitor Fluoropyrimidine Inhibitor Fluoropyrimidine_Inhibitor->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Synthetic Protocols

The synthesis of fluoropyrimidine-based kinase inhibitors typically involves multi-step reaction sequences. A common approach is the construction of the core fluoropyrimidine ring followed by the introduction of various substituents through cross-coupling reactions.

Protocol 1: Synthesis of a 2,4-Disubstituted-5-Fluoropyrimidine Core

This protocol outlines a general method for synthesizing a key intermediate for many fluoropyrimidine-based kinase inhibitors.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Primary amine (e.g., ammonia in methanol)

  • Diisopropylethylamine (DIPEA)

  • N-methyl-2-pyrrolidone (NMP)

  • Anhydrous solvents (e.g., Dichloromethane, Methanol)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: First Nucleophilic Aromatic Substitution (SNAr)

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in NMP.

    • Add the substituted aniline (1.1 eq) and DIPEA (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the 4-substituted-2-chloro-5-fluoropyrimidine.

  • Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

    • Dissolve the product from Step 1 (1.0 eq) in a sealed vessel with a solution of the primary amine (e.g., 7N ammonia in methanol, 10 eq).

    • Heat the reaction mixture to 80-100 °C for 16-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or recrystallization to yield the final 2,4-disubstituted-5-fluoropyrimidine.

Biological Evaluation Protocols

Once synthesized, the novel fluoropyrimidine compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[11]

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[1] The assay measures the amount of ADP produced, which is proportional to kinase activity.[1][12]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (fluoropyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.[1]

    • Add 2.5 µL of the recombinant kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[1]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically, often near the Km for each.[13]

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Protocol 3: Cell-Based Proliferation Assay

Cell-based assays are crucial for evaluating a compound's efficacy in a biological system, taking into account factors like cell permeability and metabolic stability.[2][14]

Materials:

  • Cancer cell line expressing the target kinase (e.g., H1975 cells for EGFR L858R/T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a DMSO control.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the screening and evaluation of novel fluoropyrimidine-based kinase inhibitors.

Caption: Workflow for kinase inhibitor development.

Conclusion

The fluoropyrimidine scaffold represents a highly versatile and privileged structure in the design of novel kinase inhibitors. Its ability to mimic the adenine ring of ATP, combined with the beneficial properties imparted by fluorine substitution, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of kinases.[3][4] By leveraging a deep understanding of structure-activity relationships and employing robust synthetic and biological evaluation protocols, researchers can effectively develop potent and selective kinase inhibitors with significant therapeutic potential. The methodologies outlined in this guide provide a solid foundation for drug development professionals to advance their research in this critical area of oncology and beyond.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • Amstutz, U., et al. (2011). Pharmacogenomics of fluoropyrimidines. Pharmacogenomics. [Link]

  • Reaction Biology. (2022, May 11).
  • BenchChem.
  • Hassan, G.S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. [Link]

  • Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • Chuang, H.-Y., et al. (2021). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC. [Link]

  • PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • CancerNetwork. (2000, October 1). UFT: Mechanism of Drug Action. [Link]

  • PubMed. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • ClinPGx.
  • Frontiers. (2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • ClinPGx.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • ResearchGate. (2016, February 8). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • Chen, L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023, January 31). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.
  • Wikipedia. Chemotherapy. [Link]

  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

  • ResearchGate. (2025, August 9). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]

  • PubMed. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. [Link]

  • ResearchGate. (2025, August 14). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

  • Drugs.com. (2023, April 12). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). [Link]

  • PubMed Central. (2022, October 11). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. [Link]

  • PubMed Central. (2023, March 6). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. [Link]

  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • MDPI. (2021, March 11). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

  • The Leukemia & Lymphoma Society. (2023, January 27). FDA Approves New Type of BTK Inhibitor to Treat Mantle Cell Lymphoma. [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • PubMed Central. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

  • Drugs.com. List of VEGF/VEGFR inhibitors. [Link]

  • Florida Cancer Specialists & Research Institute. (2022, February 14). New Targeted Drug for Patients with Mantle Cell Lymphoma. [Link]

  • PubMed. Development of vascular endothelial growth factor receptor (VEGFR) kinase inhibitors as anti-angiogenic agents in cancer therapy. [Link]

  • ResearchGate. (2025, October 15). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays required to evaluate the efficacy of the novel compound, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid. Given the chemical structure, which combines a 5-fluoropyrimidine moiety—a known class of antimetabolites—with an azetidine-3-carboxylic acid scaffold, this compound is hypothesized to possess significant anti-proliferative and cytotoxic properties, making it a candidate for anticancer drug development. These protocols are designed to be self-validating systems, providing robust and reproducible data to characterize the compound's biological activity.

Introduction: Scientific Rationale and Hypothesized Mechanism of Action

This compound is a synthetic molecule that merges two key chemical features with potential therapeutic relevance. The 5-fluoropyrimidine ring is a well-established pharmacophore found in widely used chemotherapeutic agents like 5-Fluorouracil (5-FU). Pyrimidine analogues typically function as prodrugs that, once inside a cell, are converted into active metabolites.[1][2] These active forms can then interfere with critical cellular processes, such as DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[1][3] The fluorine atom at the 5-position is crucial for the inhibitory action on thymidylate synthase, a key enzyme in nucleotide biosynthesis.

The azetidine-3-carboxylic acid component is a constrained, non-proteinogenic amino acid.[4][5][6] Its incorporation into the molecule may influence its physicochemical properties, such as solubility and cell permeability. It could also affect the compound's interaction with cellular transporters or its metabolic stability, potentially offering an improved therapeutic window compared to existing fluoropyrimidine drugs. The azetidine ring introduces conformational rigidity, which can be advantageous for specific binding to target proteins.

Based on these structural components, the primary hypothesis is that this compound acts as an anti-proliferative agent. The proposed mechanism involves intracellular activation and subsequent disruption of nucleotide metabolism, leading to cell cycle arrest and apoptosis. The following application notes and protocols will outline a systematic approach to test this hypothesis.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The evaluation of this compound should follow a tiered approach, starting with broad screening assays and progressing to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Elucidation of Cellular Effects cluster_2 Tier 3: Mechanistic Insights A Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) B Determine IC50 values across a panel of cancer cell lines A->B C Cytotoxicity Assays (e.g., LDH release) B->C Proceed with potent cell lines D Apoptosis Assays (e.g., Annexin V/PI staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Western Blot for Apoptosis and Cell Cycle Markers E->F Investigate molecular mechanisms G Thymidylate Synthase Activity Assay F->G

Caption: Tiered experimental workflow for efficacy testing.

Hypothesized Signaling Pathway of Action

The anticipated mechanism of action for a 5-fluoropyrimidine-containing compound involves its intracellular conversion and subsequent interference with DNA synthesis.

G compound 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxylic acid transporter Cellular Uptake (Nucleoside Transporters?) compound->transporter activation Intracellular Activation (Phosphorylation) transporter->activation active_metabolite Active Metabolites (e.g., FdUMP analogue) activation->active_metabolite ts Thymidylate Synthase (TS) active_metabolite->ts Inhibition dTMP dTMP ts->dTMP Conversion dna_synthesis DNA Synthesis and Repair ts->dna_synthesis Depletion of dTMP dUMP dUMP dUMP->ts dTMP->dna_synthesis cell_cycle_arrest Cell Cycle Arrest (S-phase) dna_synthesis->cell_cycle_arrest Disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized mechanism of action for the compound.

Application Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

Scientific Rationale: This initial screening assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7] A reduction in metabolic activity in the presence of the compound suggests a cytostatic or cytotoxic effect. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.[8]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

ParameterDescription
Cell Viability (%) (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
IC50 Value The concentration of the compound that inhibits cell growth by 50%. This is determined by plotting a dose-response curve (Cell Viability vs. Log[Compound Concentration]) and using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Scientific Rationale: To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death), this flow cytometry-based assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.[10]

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four cell populations will be distinguishable:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control
Compound (IC50)
Compound (2x IC50)
Protocol 3: Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs, particularly those interfering with DNA synthesis, induce cell cycle arrest. This assay uses propidium iodide to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Expected Outcomes: An accumulation of cells in the S-phase would be consistent with the hypothesized mechanism of action of a fluoropyrimidine analogue, which disrupts DNA replication.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound's efficacy. Positive results from these assays, such as low IC50 values, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Subsequent studies could include Western blot analysis for key apoptotic and cell cycle regulatory proteins (e.g., caspases, cyclins), in vitro enzyme assays to confirm inhibition of thymidylate synthase, and eventually, in vivo studies in animal models to assess therapeutic efficacy and safety.[12][13]

References

  • Bell, E. A., & Tirimanna, A. S. (1965). α-Amino-β-oxalylaminopropionic acid: a new amino-acid from the seeds of Lathyrus sativus. Nature, 206(4983), 520-521. [Link]

  • De Clercq, E. (2002). Strategies in the design of antiviral drugs. Nature Reviews Drug Discovery, 1(1), 13-25. [Link]

  • Gokel, G. W., & Tami, M. (2009). Azetidines, Azetidinones (β-Lactams): Monocyclic. In Comprehensive Organic Synthesis II (pp. 1-45). Elsevier. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893. [Link]

  • van der Wilt, C. L., & Peters, G. J. (2000). Intracellular pharmacokinetics of pyrimidine antimetabolites. Seminars in Oncology, 27(5 Suppl 10), 3-14. [Link]

  • Wilson, P. M., Danenberg, P. V., Johnston, P. G., Lenz, H. J., & Ladner, R. D. (2014). Standing the test of time: targeting thymidylate synthase in cancer chemotherapy. Nature Reviews Clinical Oncology, 11(5), 282-298. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust bioanalytical method for the quantification of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid in biological matrices, such as plasma and urine. The methodologies detailed herein are grounded in established principles of bioanalysis and adhere to international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate determination of this novel compound's pharmacokinetic profile.

Introduction: The Analytical Challenge

This compound is a polar small molecule, a characteristic that presents distinct challenges for bioanalysis.[1] Its structure, incorporating a fluoropyrimidine moiety, an azetidine ring, and a carboxylic acid group, necessitates a carefully designed analytical strategy to achieve optimal retention, sensitivity, and selectivity. Fluoropyrimidine-based compounds are a significant class of therapeutics, particularly in oncology, and their accurate quantification is crucial for understanding their efficacy and toxicity.[2][3][4][5][6] The inherent polarity of the target analyte makes it less amenable to traditional reversed-phase liquid chromatography and requires specialized approaches for efficient extraction from complex biological matrices.[1][7][8]

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[9][10][11][12] We will explore appropriate sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, culminating in a detailed protocol for method validation in accordance with regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16][17][18][19][20][21]

Method Development Strategy

The successful quantification of this compound hinges on a multi-faceted approach that addresses its unique physicochemical properties.

Sample Preparation: Isolating the Analyte

The primary objective of sample preparation is to remove endogenous interferences from the biological matrix (e.g., proteins, phospholipids) that can suppress the analyte signal in the mass spectrometer and to concentrate the analyte for improved sensitivity.[22] Given the polar nature of the target compound, several strategies can be considered.

  • Protein Precipitation (PPT): This is a simple and rapid technique for removing the bulk of proteins from plasma or serum samples.[23][24][25][26] However, it may not effectively remove other polar interferences.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[27][28][29][30][31] For a polar analyte, a polar extraction solvent would be required, which can be challenging to implement effectively.

  • Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup and is highly recommended for this application.[32][33][34] A mixed-mode or ion-exchange SPE sorbent would be ideal to capture the carboxylic acid and polar functionalities of the analyte, allowing for a more rigorous wash step to remove interferences.

Recommended Approach: A mixed-mode solid-phase extraction (SPE) is the preferred method for its ability to provide a cleaner extract and higher recovery for a polar, ionizable compound.

Chromatographic Separation: Achieving Optimal Resolution

The polarity of this compound makes it poorly retained on conventional C18 reversed-phase columns. Therefore, alternative chromatographic techniques are necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the separation of polar compounds.[7][8][35][36][37] It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.

  • Reversed-Phase Chromatography with Ion-Pairing Agents: While less common in LC-MS/MS due to potential ion suppression, the use of ion-pairing agents can improve the retention of polar, ionizable compounds on reversed-phase columns.

  • Derivatization: Chemical derivatization can be employed to decrease the polarity of the carboxylic acid group, thereby improving its retention on a reversed-phase column and potentially enhancing its ionization efficiency.[38][39][40] However, this adds complexity to the sample preparation workflow.

Recommended Approach: HILIC is the most direct and effective chromatographic strategy for this analyte, offering good retention and compatibility with mass spectrometry.

Mass Spectrometric Detection: Ensuring Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for bioanalysis.[9][10][41][42] The method will be operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Ionization Mode: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules. Both positive and negative ion modes should be evaluated during method development to determine which provides the optimal signal intensity for the analyte. Given the presence of the carboxylic acid, negative ion mode is likely to be more sensitive.

Detailed Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines the steps for extracting this compound from human plasma using a mixed-mode anion exchange SPE plate.

Materials:

  • Mixed-mode anion exchange 96-well SPE plate

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • 96-well collection plate

  • Vacuum manifold or positive pressure processor

Procedure:

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 10 µL of IS solution and vortex briefly. Add 200 µL of 2% formic acid in water and vortex to mix.

  • SPE Plate Conditioning: Condition the SPE plate wells with 500 µL of methanol followed by 500 µL of water. Do not allow the wells to dry.

  • Sample Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a gentle vacuum or positive pressure to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 500 µL of 5% methanol in water to each well.

    • Wash 2: Add 500 µL of acetonitrile to each well.

  • Elution: Place a 96-well collection plate in the manifold. Elute the analyte and IS by adding 2 x 250 µL of 5% ammonium hydroxide in methanol to each well.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile: 5% water with 0.1% formic acid).

Diagram: SPE Workflow

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma Plasma Sample + IS acidify Acidification plasma->acidify load Load Sample acidify->load condition Condition condition->load wash1 Wash 1 load->wash1 wash2 Wash 2 wash1->wash2 elute Elute wash2->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis analysis reconstitute->analysis Inject into LC-MS/MS

Caption: Workflow for plasma sample preparation using SPE.

Protocol 2: LC-MS/MS Analysis

This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of the analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: ESI Negative

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and its IS. A hypothetical transition for the analyte could be m/z [M-H]⁻ → fragment ion.

  • Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

  • Collision Gas: Nitrogen

Diagram: Analytical Workflow

Analytical_Workflow sample Reconstituted Sample (from SPE) hplc HPLC System HILIC Column Gradient Elution sample->hplc Injection ms Tandem Mass Spectrometer ESI Source MRM Detection hplc->ms Eluent data {Data Acquisition & Processing | Quantification} ms->data Signal

Caption: High-level workflow of the LC-MS/MS analysis.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability for the analysis of study samples.[20] The validation should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[13][14][15][17][19][21]

The following parameters must be assessed:

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[43]No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Accuracy and Precision The closeness of determined values to the nominal concentration and the degree of scatter between a series of measurements.[43]Within- and between-run accuracy should be within ±15% of the nominal value (±20% at the LLOQ). Precision (CV%) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards. A correlation coefficient (r²) ≥ 0.99 is desirable. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤ 20%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentrations should be within ±15% of the nominal concentration.

Conclusion

The analytical method described in this application note provides a robust and reliable framework for the quantification of this compound in biological samples. The combination of solid-phase extraction for sample cleanup, HILIC for chromatographic separation, and tandem mass spectrometry for detection offers the necessary selectivity and sensitivity for demanding pharmacokinetic studies. Adherence to the detailed protocols and rigorous validation in line with regulatory guidelines will ensure the generation of high-quality data to support drug development programs.

References

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Sub-Ling, C., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Kittilä, T., et al. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. Retrieved from [Link]

  • Al-Salami, H., et al. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Barin-Le Guellec, C., et al. (n.d.). Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. PMC - NIH. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Hertz, D. L., & Venook, A. P. (2026, January 16). Ending the Controversy Around Pretreatment Dihydropyrimidine Dehydrogenase (DPD/DPYD) Testing Heightens the Controversy Over Appropriate Fluoropyrimidine Dosing. Journal of Clinical Oncology - ASCO Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • NIH. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • NIH. (n.d.). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

  • NIH. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]

  • YouTube. (2025, August 25). Advancing bioanalytical method development and validation for small molecules. Retrieved from [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

  • European Medicines Agency. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • CPIC. (n.d.). Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicities associated with chemotherapy regimens containing a fluoropyrimidine: A real-life evaluation in France | Request PDF. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

Sources

Application Note: A Guide to Structure-Activity Relationship (SAR) Studies of 1-(pyrimidin-2-yl)azetidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-(pyrimidin-2-yl)azetidine scaffold is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional exit vector from the pyrimidine core, enabling fine-tuning of physicochemical properties and target engagement.[1][2] This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold, detailing the strategic design, synthesis, and biological evaluation necessary to optimize lead compounds for potency, selectivity, and desirable drug-like properties.

The SAR Workflow: A Strategic Overview

The development of a potent and selective kinase inhibitor from a starting scaffold is an iterative process. The Structure-Activity Relationship (SAR) cycle is the engine of this process, systematically linking chemical modifications to changes in biological activity. Each cycle informs the next, guiding the project toward a candidate with an optimal therapeutic profile.

The core workflow involves four key stages:

  • Design: Hypothesize modifications to the core scaffold to probe interactions with the target and improve properties.

  • Synthesis: Chemically create the designed analogs.

  • Testing: Evaluate the new compounds in a cascade of biological assays.

  • Analysis: Correlate the structural changes with assay outcomes to build the SAR and inform the next design cycle.

SAR_Workflow Design Design (Hypothesize Modifications) Synthesis Synthesis (Create Analogs) Design->Synthesis Target Analogs Testing Biological Testing (In Vitro & Cellular Assays) Synthesis->Testing Purified Compounds Analysis Analysis (Correlate Structure to Activity) Testing->Analysis Biological Data Analysis->Design SAR Insights

Caption: Key modification points on the 1-(pyrimidin-2-yl)azetidine scaffold.

Protocol: General Synthesis of 1-(pyrimidin-2-yl)azetidine Analogs

The synthesis of these analogs is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitably substituted 2-chloropyrimidine with an azetidine derivative. [3][4] Objective: To synthesize a library of 1-(pyrimidin-2-yl)azetidine analogs with diversity at the R1, R2, and R3 positions.

Materials:

  • Substituted 2,4-dichloropyrimidines

  • Substituted 3-aminoazetidines or azetidin-3-ols

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Reagents for purification: Silica gel, deuterated solvents for NMR, HPLC-grade solvents.

Procedure:

  • Step 1: Synthesis of the Pyrimidine Core (Example)

    • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in Tetrahydrofuran (THF), add a desired amine (e.g., 5-methyl-1H-pyrazol-3-amine) (1.1 eq) and triethylamine (1.5 eq). [5] * Heat the reaction mixture at 50°C and stir for 16 hours. [5] * Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with brine, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the substituted dichloropyrimidine intermediate. [5]

  • Step 2: Nucleophilic Aromatic Substitution (SNAr)

    • In a sealed vial, dissolve the substituted 2-chloropyrimidine intermediate (1.0 eq) and the desired azetidine derivative (1.2 eq) in a suitable solvent such as 1-pentanol or DMF. [5] * Add a non-nucleophilic base, such as DIPEA (2.0 eq), to scavenge the HCl byproduct.

    • Heat the reaction mixture to 120-140°C for 2-4 hours, monitoring by LC-MS. [5] * After cooling, dilute the reaction mixture with water and extract the product with EtOAc or DCM.

  • Step 3: Purification and Characterization

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography, typically with a gradient of EtOAc in hexanes or methanol in DCM.

    • Characterize the final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity (>95%).

Biological Evaluation: Protocols & Rationale

A tiered assay cascade is essential for efficiently evaluating newly synthesized compounds.

Primary Assay: Target Engagement & Potency

Rationale: The first step is to determine if the compound binds to the target kinase and at what concentration it inhibits its activity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for determining inhibitor potency (IC₅₀). [6][7][8]It measures the inhibition of substrate phosphorylation in a homogeneous format with high sensitivity and low background interference. [7][9] Protocol 3.1.1: In Vitro Kinase Inhibition Assay (TR-FRET) [10] Objective: To determine the IC₅₀ value of test compounds against the target kinase.

Materials:

  • Recombinant human kinase and its specific ULight™-labeled peptide substrate.

  • Europium-labeled anti-phospho-substrate antibody.

  • ATP, MgCl₂, DTT, EDTA, Brij-35.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. [10]* Test compounds serially diluted in DMSO.

  • Low-volume 384-well assay plates (e.g., black, non-binding surface).

  • TR-FRET-capable plate reader.

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds in DMSO into the 384-well assay plates.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the target kinase and ULight™-peptide substrate in assay buffer to each well.

  • Initiate Reaction: Add 5 µL of ATP solution (at a final concentration near the Kₘ for the kinase) in assay buffer to initiate the kinase reaction. [10]4. Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Stop & Detect: Add 5 µL of a stop/detection solution containing EDTA and the Europium-labeled antibody in detection buffer.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding. [10]7. Data Acquisition: Measure the TR-FRET signal on a plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm). [10][11]8. Data Analysis: Calculate the emission ratio (665/615) and plot the percent inhibition against the compound concentration. Determine IC₅₀ values using a four-parameter logistic curve fit. [10]

Secondary Assay: Cellular Activity

Rationale: After confirming in vitro potency, it is crucial to determine if the compounds can inhibit the target kinase within a cellular environment. A Western blot assay for a phosphorylated downstream substrate is a direct and reliable method to measure target engagement and functional inhibition in cells. [12][13] Protocol 3.2.1: Cell-Based Phospho-Substrate Western Blot

Objective: To assess the ability of compounds to inhibit the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium, fetal bovine serum (FBS), and appropriate growth factors/stimulants.

  • Phosphatase and protease inhibitor cocktails. [14]* Lysis Buffer (e.g., RIPA buffer).

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate. [12]* HRP-conjugated secondary antibody.

  • SDS-PAGE gels, PVDF membranes.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR pathway) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with phosphatase and protease inhibitors. [14]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel. 6. Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to reduce non-specific antibody binding. 8. Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate, diluted in 5% BSA/TBST.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 10. Detection: After final washes, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping & Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) substrate protein. [13]

Tertiary Assay: Selectivity Profiling

Rationale: Achieving inhibitor selectivity is a significant challenge in kinase drug development. [15]Off-target inhibition can lead to toxicity. [15]Therefore, profiling potent compounds against a panel of other kinases is a critical step to understand their selectivity and guide further optimization. [16][17] Protocol 3.3.1: Kinase Panel Screening

Objective: To evaluate the inhibitory activity of lead compounds against a broad panel of human kinases.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • Compound Submission: Submit selected potent compounds at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Screening: The CRO will screen the compounds against their kinase panel (e.g., 100 to >400 kinases) using a standardized binding or activity assay format.

  • Data Analysis: The results are returned as percent inhibition at the tested concentrations. This data is used to calculate selectivity scores (e.g., S-score, Gini coefficient) and to identify potential off-target liabilities that need to be addressed in subsequent SAR cycles.

Data Analysis & SAR Interpretation

Clear presentation of quantitative data is essential for discerning meaningful SAR trends. [18]

Data Summarization

Table 1: Illustrative SAR Data for 1-(pyrimidin-2-yl)azetidine Analogs (Data is hypothetical and for illustrative purposes only)

CmpdR1 (C4-position)R2 (C5-position)R3 (C3-position)Target Kinase IC₅₀ (nM)Cellular pSubstrate IC₅₀ (nM)Selectivity Score (S₁₀ at 1µM)
1 -NH₂-H-OH850>100000.25
2 -NH-Me-H-OH45085000.20
3 -NH-cPr-H-OH556500.15
4 -NH-cPr-F-OH252800.18
5 -NH-cPr-F-OMe354500.16
6 -NH-cPr-F-NHCOMe8 95 0.05

Selectivity Score (S₁₀ at 1µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score indicates higher selectivity.

Deriving the SAR

From the illustrative data in Table 1, several SAR trends can be established:

  • Influence of R1: Moving from a primary amine (Cmpd 1) to small alkyl groups (Cmpd 2) and then to a cyclopropyl group (Cmpd 3) at the C4-amino position dramatically increases potency. This suggests the presence of a hydrophobic pocket that favorably accommodates the small, rigid cyclopropyl ring. [16]* Influence of R2: Adding a small, electron-withdrawing fluorine atom at the C5-position (Cmpd 4 vs. 3) further improves both biochemical and cellular potency, possibly through favorable electronic interactions or by displacing a water molecule in the active site.

  • Influence of R3: The modification at the azetidine 3-position is critical for cellular activity. Replacing the hydroxyl group (-OH, Cmpd 4) with an acetamide group (-NHCOMe, Cmpd 6) leads to a significant boost in both biochemical and cellular potency, as well as a marked improvement in selectivity. This suggests the acetamide can form a key hydrogen bond interaction with a residue deep in the binding pocket that is not present in many other kinases.

SAR_Summary cluster_main Key SAR Findings cluster_R1 R1 (C4-Amine) cluster_R2 R2 (C5) cluster_R3 R3 (Azetidine) Core 1-(pyrimidin-2-yl)azetidine R1_node Small, rigid groups (e.g., cyclopropyl) - Increase Potency Core->R1_node R2_node Small EWG (e.g., -F) - Improves Potency Core->R2_node R3_node H-bond donors/acceptors (e.g., -NHCOMe) - Boosts Potency & Selectivity Core->R3_node

Caption: Summary of key structure-activity relationships derived from the data.

Conclusion

This application note outlines a systematic and robust approach for conducting SAR studies on 1-(pyrimidin-2-yl)azetidine analogs. By combining strategic design, efficient synthesis, and a tiered biological evaluation cascade, researchers can effectively navigate the chemical space of this important scaffold. The insights gained from each iterative cycle are crucial for optimizing lead compounds, balancing the critical triad of potency, selectivity, and cell-based activity to ultimately identify promising candidates for further preclinical development.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Science Signaling, 4(191), pt12. Available at: [Link]

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]

  • Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7436-7448. Available at: [Link]

  • Parmaksiz, M. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 20(14), 1222-1230. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • Cox, K. J., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-17. Available at: [Link]

  • Gomha, S. M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 699. Available at: [Link]

  • Wikipedia. Pyrimidine. Available at: [Link]

  • ResearchGate. (2013). Scheme 30. Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • Zhao, W., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 13(1), 39-49. Available at: [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. Available at: [Link]

  • Bosc, N., et al. (2015). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 7, 26. Available at: [Link]

  • Taylor & Francis Online. (2016). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 61(4), 183-188. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • protocols.io. (2023). In vitro kinase assay. Available at: [Link]

  • YouTube. (2017). Pyrimidine - Synthesis & Reactions. Available at: [Link]

  • PubMed. (2017). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists. Available at: [Link]

  • ResearchGate. (2021). Structures of some azetidine based drugs. Available at: [Link]

  • University of Liverpool. Chapter 10: Pyrimidines. Available at: [Link]

  • PubMed. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available at: [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]

  • National Institutes of Health. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid as a TGR5 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid as a potential TGR5 agonist. Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3] Activation of TGR5 stimulates the Gαs pathway, leading to increased intracellular cyclic AMP (cAMP), which in turn promotes glucagon-like peptide-1 (GLP-1) secretion and exerts anti-inflammatory effects.[1][4][5] This guide details the scientific rationale, experimental workflows, and step-by-step protocols for the comprehensive characterization of this novel compound, from initial screening to functional assessment.

Introduction: The Therapeutic Promise of TGR5

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a member of the GPCR superfamily.[6] It is activated by bile acids and plays a crucial role in regulating glucose metabolism, energy expenditure, and inflammatory responses.[1][7] Its widespread tissue distribution, including in the intestine, gallbladder, and immune cells, underscores its potential as a multifaceted therapeutic target.[1] The downstream effects of TGR5 activation, such as enhanced GLP-1 secretion and modulation of inflammatory pathways, make it an attractive target for the treatment of type 2 diabetes, obesity, and inflammatory disorders.[1][2] The discovery of potent and selective small-molecule TGR5 agonists is a key objective in modern drug discovery.[3]

1.1. The Investigational Compound: this compound

While direct literature on this compound as a TGR5 agonist is not yet established, the pyrimidinyl-azetidine scaffold has shown promise. For instance, trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been identified as potent TGR5 agonists.[2] This structural precedent provides a strong rationale for investigating the TGR5-agonist potential of this compound. This guide, therefore, outlines the necessary experimental framework to determine its efficacy and mechanism of action.

TGR5 Signaling Pathway

Upon agonist binding, TGR5 undergoes a conformational change, activating the associated heterotrimeric G protein Gαs. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[5][8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses.[5] In enteroendocrine L-cells, this cascade results in the secretion of GLP-1, while in macrophages, it can inhibit the production of pro-inflammatory cytokines like TNF-α.[1][4]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound TGR5 TGR5 Receptor Agonist->TGR5 Binding & Activation G_protein Gαs Gβγ TGR5->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation TNFa ↓ TNF-α Production PKA->TNFa Inhibition of NF-κB pathway GLP1 GLP-1 Secretion CREB->GLP1 Transcriptional Regulation

Caption: TGR5 Receptor Signaling Pathway.

Experimental Workflow for Agonist Characterization

A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the key stages in characterizing this compound as a TGR5 agonist.

Experimental_Workflow cluster_primary_screening Primary Screening & Potency cluster_functional_assays Functional Assays cluster_selectivity Selectivity & Off-Target Effects cluster_data_analysis Data Analysis & Interpretation cAMP_Assay cAMP Accumulation Assay (HTRF or AlphaLISA) Determine EC50 GLP1_Assay GLP-1 Secretion Assay (Enteroendocrine Cells) cAMP_Assay->GLP1_Assay Confirm Functional Activity TNFa_Assay Anti-inflammatory Assay (TNF-α release in Macrophages) cAMP_Assay->TNFa_Assay Assess Anti-inflammatory Potential FXR_Assay FXR Activity Assay cAMP_Assay->FXR_Assay Determine Selectivity Data_Analysis Dose-Response Curves IC50/EC50 Calculation SAR Analysis GLP1_Assay->Data_Analysis TNFa_Assay->Data_Analysis Panel_Screening GPCR Panel Screening FXR_Assay->Panel_Screening Panel_Screening->Data_Analysis

Caption: Experimental Workflow for TGR5 Agonist Characterization.

Detailed Protocols

4.1. Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

This protocol describes the measurement of intracellular cAMP levels in response to compound treatment using the Homogeneous Time-Resolved Fluorescence (HTRF) assay format.[8][9][10][11][12]

Materials:

  • HEK293 cells stably expressing human TGR5 (or a suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (test compound)

  • Known TGR5 agonist (positive control, e.g., INT-777)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture TGR5-expressing HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (typically 2,000-5,000 cells/well).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Protocol:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.[8]

    • Add 5 µL of the serially diluted test compound or control (positive control, vehicle) to the respective wells.[8]

    • Incubate the plate at room temperature for 30 minutes.[8][11]

    • Add 5 µL of the HTRF cAMP-d2 reagent.

    • Add 5 µL of the HTRF anti-cAMP-cryptate reagent.

    • Incubate the plate in the dark at room temperature for 60 minutes.[11]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Plot the ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

4.2. Protocol 2: GLP-1 Secretion Assay

This protocol outlines the measurement of GLP-1 secretion from the murine enteroendocrine STC-1 cell line.[13][14]

Materials:

  • STC-1 cells

  • DMEM with high glucose, supplemented with 10% FBS

  • Assay buffer (e.g., KRB buffer)

  • This compound (test compound)

  • Known TGR5 agonist (positive control)

  • DPP-IV inhibitor

  • GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Culture:

    • Seed STC-1 cells in 24-well plates and grow to confluency.

  • Assay:

    • Wash the cells twice with assay buffer.

    • Pre-incubate the cells in assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.

    • Replace the buffer with fresh assay buffer containing the test compound at various concentrations, positive control, or vehicle.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

    • Measure the GLP-1 concentration in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

    • Lyse the cells and determine the total protein content for normalization.[13]

  • Data Analysis:

    • Normalize the GLP-1 concentration to the total protein content.

    • Plot the normalized GLP-1 concentration against the log of the compound concentration to determine the dose-response relationship.

4.3. Protocol 3: TNF-α Release Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory activity of the test compound by measuring the inhibition of TNF-α release from LPS-stimulated macrophages.[15][16][17]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Known anti-inflammatory agent (positive control, e.g., dexamethasone)

  • TNF-α ELISA or AlphaLISA kit

  • 96-well plates

Procedure:

  • Macrophage Differentiation:

    • Seed THP-1 cells in 96-well plates.

    • Differentiate the cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

    • Wash the cells to remove PMA and allow them to rest for 24 hours.

  • Assay:

    • Pre-treat the differentiated macrophages with the test compound at various concentrations, positive control, or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the TNF-α concentration in the supernatant using a TNF-α ELISA or AlphaLISA kit following the manufacturer's protocol.[15]

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-only control.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation and Interpretation

Table 1: In Vitro Potency and Efficacy of this compound

AssayParameterThis compoundPositive Control (INT-777)
cAMP Accumulation EC50 (nM)[Insert Value][Insert Value]
Emax (% of Control)[Insert Value]100%
GLP-1 Secretion EC50 (nM)[Insert Value][Insert Value]
Fold Increase over Basal[Insert Value][Insert Value]
TNF-α Inhibition IC50 (nM)[Insert Value][Insert Value]
Max Inhibition (%)[Insert Value][Insert Value]

Table 2: Selectivity Profile

Receptor/EnzymeAssay TypeIC50/EC50 (µM)
TGR5 cAMP Assay[Insert Value]
FXR Reporter Assay> 10
GPCR Panel Binding/Functional[Report any significant off-target hits]

Interpretation of Results:

  • A low nanomolar EC50 value in the cAMP assay indicates potent agonism at the TGR5 receptor.

  • A significant, dose-dependent increase in GLP-1 secretion confirms functional activity relevant to metabolic disease models.

  • Inhibition of TNF-α release demonstrates potential anti-inflammatory properties.

  • A high IC50/EC50 value for FXR and minimal activity in a broad GPCR panel suggest high selectivity for TGR5, which is a desirable characteristic for a therapeutic candidate.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the thorough investigation of this compound as a novel TGR5 agonist. By systematically evaluating its potency, functional activity, and selectivity, researchers can effectively determine its potential as a therapeutic agent for TGR5-mediated diseases.

References

  • Patsnap Synapse. (2025, March 11). What are the new molecules for TGR5 agonists?
  • MDPI. (n.d.). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. Retrieved from [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • Watanabe, M., et al. (2006). Bile acids induce energy expenditure by promoting intracellular thyroid hormone activation.
  • Frontiers. (n.d.). TGR5, Not Only a Metabolic Regulator. Retrieved from [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of medicinal chemistry, 57(7), 2843-2854.
  • Royal Society of Chemistry. (n.d.). Chapter 10: TGR5 Agonists in Development. Retrieved from [Link]

  • NCBI. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual. Retrieved from [Link]

  • What are TGR5 agonists and how do they work? (2024, June 21). Retrieved from [Link]

  • SciSpace. (n.d.). In-vitro GLP-1 Release Assay Using STC-1 Cells. Retrieved from [Link]

  • PubChem. (n.d.). Bile acid derivatives as FXR/TGR5 agonists and methods of use thereof - Patent US-12281140-B2. Retrieved from [Link]

  • PubMed. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Retrieved from [Link]

  • Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Retrieved from [Link]

  • PMC - NIH. (2021). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. Retrieved from [Link]

  • NIH. (n.d.). Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion. Retrieved from [Link]

  • YouTube. (2024, June 11). How to run a cAMP HTRF assay. Retrieved from [Link]

  • MDPI. (n.d.). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. Retrieved from [Link]

  • PMC - NIH. (n.d.). AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. Retrieved from [Link]

  • NIH. (2011, May 10). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]

  • Oxford Academic. (n.d.). Regulation of Glucagon-Like Peptide-1 Synthesis and Secretion in the GLUTag Enteroendocrine Cell Line. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What TGR5 agonists are in clinical trials currently? Retrieved from [Link]

  • ResearchGate. (n.d.). In-vitro GLP-1 Release Assay Using STC-1 Cells | Request PDF. Retrieved from [Link]

  • DOI. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. Retrieved from [Link]

  • EPO. (2016, February 17). Prodrugs of Sitagliptin - Patent 2343973. Retrieved from [Link]

  • Portland Press. (n.d.). Understanding the release mechanisms and secretion patterns for glucagon-like peptide-1 using the isolated perfused intestine as a model. Retrieved from [Link]

  • bioRxiv. (2019, November 17). Energy landscapes reveal agonist control of GPCR activation via microswitches. Retrieved from [Link]

  • ResearchGate. (2024, March 2). (PDF) TNF ELISA Protocol v1. Retrieved from [Link]

  • HTRF® package insert cAMP HiRange General information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Heteroaryl)azetidine-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(heteroaryl)azetidine-3-carboxylic acids. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists. The inherent ring strain of the azetidine core, combined with the electronic properties of various heteroaryl systems, presents a unique set of synthetic challenges.[1][2] This guide is designed to help you navigate these complexities, optimize your reaction conditions, and achieve your target compounds efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the synthesis.

Q1: My Buchwald-Hartwig N-arylation of ethyl azetidine-3-carboxylate is failing with a 2-chloropyridine. What is the most likely cause?

A1: The primary challenge with 2-chloropyridines (and many electron-deficient heteroaryl chlorides) is the difficulty of the oxidative addition step to the Palladium(0) catalyst.[3] Aryl chlorides are less reactive than the corresponding bromides or iodides.[4] Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting catalysis.

Quick Troubleshooting Steps:

  • Switch to the Aryl Bromide: If possible, use 2-bromopyridine. The C-Br bond is weaker and more readily undergoes oxidative addition.[4]

  • Use a Specialized Ligand: Employ a ligand designed for activating aryl chlorides. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often effective.

  • Increase Temperature: These couplings may require higher temperatures (e.g., 100-120 °C in dioxane or toluene) to drive the oxidative addition.

  • Screen Bases: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[4]

Q2: I've successfully coupled my heteroaryl group, but the final saponification of the ethyl ester is giving me a complex mixture and low yield. What's happening?

A2: The high basicity (e.g., NaOH or KOH) and temperatures often used for saponification can lead to side reactions, especially with a strained azetidine ring.[2] Potential issues include:

  • Ring Opening: The azetidine ring can be susceptible to nucleophilic attack by hydroxide, particularly if the heteroaryl group is strongly electron-withdrawing.[2]

  • Decomposition: Some N-heteroaryl azetidines have been shown to undergo intramolecular decomposition pathways, especially under acidic or harsh basic conditions.[2]

  • Difficult Work-up: The final product is a zwitterionic amino acid, which can have high water solubility and be difficult to extract from the aqueous phase.[5]

Q3: How do I purify my final zwitterionic 1-(heteroaryl)azetidine-3-carboxylic acid product? Standard silica gel chromatography isn't working.

A3: Zwitterions are notoriously difficult to purify via traditional normal-phase chromatography due to their low solubility in common organic solvents and strong binding to silica.

Recommended Purification Strategies:

  • Crystallization: This is the most effective method if your compound is crystalline. Adjusting the pH of a concentrated aqueous solution to the isoelectric point (pI) often induces precipitation.[5] The pI can be estimated or determined empirically, but it is typically near neutral pH (6-7).

  • Ion-Exchange Chromatography: This is a powerful technique for separating zwitterions.[6] You can use a strong cation exchange (SCX) resin, load your crude product, wash away neutral impurities, and then elute your product with a basic solution (e.g., NH4OH in methanol).

  • Reverse-Phase Chromatography (C18): This can be effective but may require method development. Typical mobile phases are water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the carboxylate and improve retention.

Part 2: Troubleshooting Guide: The N-Arylation Step

The crucial C-N bond formation is often the most challenging step. This section provides a logical workflow for troubleshooting common failures.

Workflow for Troubleshooting a Failed N-Arylation Reaction

G cluster_start Initial Reaction cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Paths start Reaction Start: Ethyl Azetidine-3-carboxylate + Heteroaryl Halide analysis Reaction Failure: No Product or Low Conversion start->analysis check_sm 1. Check Starting Materials - Purity? - Azetidine salt form? analysis->check_sm First step snar_path Is Heteroaryl Highly Electron-Deficient? (e.g., nitro-pyridine) check_sm->snar_path If SMs are OK buchwald_path Is Heteroaryl Electron-Rich or Neutral? snar_path->buchwald_path No snar_sol Try S N Ar Conditions: - Polar aprotic solvent (DMSO, DMF) - Base: K2CO3 or DIPEA - Heat (80-150 °C) snar_path->snar_sol Yes buchwald_sol Optimize Buchwald-Hartwig: - Screen Ligands (Biarylphosphines) - Screen Bases (NaOtBu, LHMDS) - Screen Solvents (Dioxane, Toluene) - Use Pre-catalyst buchwald_path->buchwald_sol Yes ullmann_path Consider Ullmann Coupling: - Cu(I) catalyst (CuI) - Ligand (e.g., L-proline, DMEDA) - High Temperature (DMSO, DMF) snar_sol->ullmann_path If still fails buchwald_sol->ullmann_path If still fails caption Fig 1. Troubleshooting workflow for N-arylation. G cluster_start Crude Product cluster_analysis Purification Decision cluster_purification Purification Methods start Crude Aqueous Solution of Zwitterionic Product analysis Is the Product Crystalline? start->analysis crystallize 1. Adjust pH to pI (~6-7) 2. Cool/Concentrate 3. Filter Solid Product analysis->crystallize Yes ion_exchange 1. Load onto SCX Cartridge 2. Wash with MeOH 3. Elute with NH4OH/MeOH analysis->ion_exchange No reverse_phase Reverse-Phase HPLC (C18, Water/ACN + TFA) ion_exchange->reverse_phase If still impure caption Fig 2. Purification strategy for zwitterions.

Caption: Fig 2. Purification strategy for zwitterions.

Part 4: Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of Ethyl Azetidine-3-carboxylate

This protocol is a general starting point for the coupling of a heteroaryl bromide.

  • Setup: To an oven-dried Schlenk flask, add the heteroaryl bromide (1.0 equiv), RuPhos-Pd-G3 pre-catalyst (2 mol%), and RuPhos (2 mol%).

  • Reagents: Add sodium tert-butoxide (1.4 equiv). The flask is evacuated and backfilled with argon or nitrogen three times.

  • Solvent & Nucleophile: Add anhydrous toluene (to make a 0.2 M solution based on the halide). Add ethyl azetidine-3-carboxylate (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LCMS or TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-heteroaryl azetidine ester.

Protocol 2: Saponification and Purification
  • Hydrolysis: Dissolve the purified ester (1.0 equiv) in a mixture of THF and water (3:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add lithium hydroxide monohydrate (1.5 equiv) in one portion.

  • Reaction: Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring carefully by LCMS.

  • Quench & pH Adjustment: Once the reaction is complete, carefully add 1M HCl to adjust the pH of the solution to ~7. A precipitate may form at this stage.

  • Isolation (Crystalline Solid): If a solid precipitates, cool the mixture, stir for 30 minutes, and collect the solid by vacuum filtration. Wash the solid with cold water and then diethyl ether. Dry under high vacuum.

  • Isolation (Aqueous Soluble): If no solid forms, concentrate the solution in vacuo to remove the THF. Lyophilize the remaining aqueous solution to obtain the crude zwitterion, which may contain lithium chloride. This crude material can then be purified by ion-exchange chromatography or reverse-phase HPLC as described in the FAQ section.

References

  • Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223. [Link]

  • Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemistry – A European Journal, 28(51). [Link]

  • Witulski, B., Senft, S., & Jost, O. (2004). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2004(12), 2051-2054. [Link]

  • Monge, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1611–1616. [Link]

  • Various Authors. (2022). Any tips for purification of two zwitterionic compounds? Reddit r/Chempros. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hajra, A., & Yoshikai, N. (2016). Recent Advances in the Ullmann Reaction: Copper-Catalyzed C–N, C–O, and C–S Bond Formations. Asian Journal of Organic Chemistry, 5(4), 446-466. [Link]

  • Kazi, B. A., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal, 23(55), 13676-13683. [Link]

  • Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. [Link]

  • Kilgore, J. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]

Sources

Optimization of reaction conditions for the synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid. This valuable building block is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This document provides in-depth technical guidance, answers to frequently asked questions, and robust troubleshooting strategies to overcome common experimental challenges.

Reaction Fundamentals: The SNAr Mechanism

The synthesis of the target molecule proceeds through a Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is characteristic of electron-deficient aromatic or heteroaromatic systems. The key to this reaction is the attack of a nucleophile (the secondary amine of the azetidine ring) on the pyrimidine ring, which is activated by the electron-withdrawing effects of the ring nitrogens and the fluoro-substituent.

The reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Addition Step: The nucleophilic nitrogen of azetidine-3-carboxylic acid attacks the carbon atom bearing a leaving group (typically a halogen, in this case, another fluorine or chlorine atom at the 2-position of the pyrimidine ring). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Elimination Step: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (e.g., a fluoride or chloride ion).

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. Polar aprotic solvents are essential as they effectively stabilize this charged intermediate without solvating the nucleophile, thus promoting the reaction.[2][3]

Caption: Generalized SNAr addition-elimination mechanism.
Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: 2,5-difluoropyrimidine or 2-chloro-5-fluoropyrimidine? While both can be used, 2-chloro-5-fluoropyrimidine is often preferred as the starting electrophile. The C-Cl bond is typically more reactive towards nucleophilic attack than the C-F bond in this context, although relative reactivity can be influenced by conditions. Aryl fluorides are also excellent substrates for SNAr reactions.[1][4] The choice often comes down to commercial availability, cost, and downstream purification considerations.

Q2: Which solvent is optimal for this synthesis? Polar aprotic solvents are the standard choice for SNAr reactions because they can stabilize the charged Meisenheimer intermediate without hydrogen-bonding to and deactivating the nucleophile.[2][3]

  • Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).[1][2]

  • Avoid: Nonpolar solvents (e.g., Toluene, Hexane) will result in little to no reaction as they cannot stabilize the charged intermediate.[2] Protic solvents (e.g., Ethanol, Water) can reduce the nucleophilicity of the amine through hydrogen bonding, slowing the reaction.[2]

Q3: What role does the base play, and which one should I use? A base is required to neutralize the hydrofluoric or hydrochloric acid generated during the reaction. More importantly, since the azetidine starting material is zwitterionic or used as a salt (e.g., hydrochloride), the base deprotonates the ammonium ion to generate the free, nucleophilic secondary amine. A second equivalent of base is needed to deprotonate the carboxylic acid.

Base Type Examples Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃ Mild, inexpensive, and commonly used. Cs₂CO₃ is more soluble and basic, often leading to faster reactions.[1]
Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA) Soluble in organic solvents, acting as both a base and an acid scavenger. DIPEA is sterically hindered and less likely to act as a competing nucleophile.[1]

| Stronger Bases | NaH, KHMDS | Generally not required and can lead to side reactions. Using NaH with dipolar aprotic solvents can pose safety risks.[1] |

For this synthesis, K₂CO₃ or DIPEA (at least 2.5-3.0 equivalents) are excellent starting points.

Q4: Do I need to protect the carboxylic acid functional group? It is often possible to perform this reaction without protecting the carboxylic acid. By using a sufficient excess of base (e.g., 3 equivalents), the acid is deprotonated to its carboxylate form. This negatively charged group is a poor nucleophile and generally does not interfere with the reaction. However, if you encounter solubility issues or side reactions, converting the acid to a simple ester (e.g., methyl or ethyl ester) prior to the SNAr reaction is a viable strategy.

Q5: What are the typical reaction temperature and time? SNAr reactions on less activated pyrimidine rings often require heating to proceed at a reasonable rate.[2] A good starting point is 80-120 °C . The reaction should be monitored by a suitable technique (TLC, LC-MS) to determine completion, which can take anywhere from a few hours to 24 hours.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis.

Troubleshooting_Workflow start Problem: Low or No Conversion check_temp Is Temperature Sufficient? (Target: 80-120 °C) start->check_temp check_base Is Base Correct & Sufficient? (>2.5 eq. K₂CO₃/DIPEA) check_temp->check_base Yes solution Problem Solved / Reaction Optimized check_temp->solution No, Increase Temp check_solvent Is Solvent Anhydrous & Polar Aprotic? (DMF/DMSO) check_base->check_solvent Yes check_base->solution No, Add More/Change Base check_reagents Are Reagents Pure? check_solvent->check_reagents Yes check_solvent->solution No, Use Dry Polar Aprotic Solvent check_reagents->solution Yes check_reagents->solution No, Purify Starting Materials

Caption: Troubleshooting workflow for low reaction conversion.
Problem 1: Low or No Conversion of Starting Material
  • Potential Cause A: Insufficient Temperature

    • Explanation: The activation energy for the formation of the Meisenheimer complex can be high, especially if the pyrimidine ring is not strongly activated.[2]

    • Suggested Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition. A range of 80-120 °C is typical.

  • Potential Cause B: Ineffective Base

    • Explanation: The nucleophilic amine may not be fully deprotonated, or the generated acid may not be effectively scavenged. The base might also be of poor quality or hydrated.

    • Suggested Solution:

      • Ensure at least 2.5-3.0 equivalents of base are used.

      • Switch to a stronger or more soluble base, such as changing from K₂CO₃ to Cs₂CO₃.[1]

      • Use freshly dried base or purchase from a reputable supplier.

  • Potential Cause C: Incorrect Solvent Choice

    • Explanation: Using a nonpolar or protic solvent will significantly inhibit or completely stop the reaction.[2] Even trace amounts of water in a polar aprotic solvent can reduce efficiency.

    • Suggested Solution: Ensure you are using a polar aprotic solvent like DMF or DMSO. Use an anhydrous grade of solvent and ensure all glassware is thoroughly dried before use.

Problem 2: Significant Side Product Formation
  • Potential Cause A: Hydrolysis of the Electrophile

    • Explanation: If there is water present in the reaction mixture, it can act as a nucleophile and react with the 2-halo-5-fluoropyrimidine to form a hydroxypyrimidine side product.[5]

    • Suggested Solution: Use anhydrous solvents and reagents. Dry the azetidine starting material if it is a hydrate. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.

  • Potential Cause B: Competing Nucleophilic Attack by Solvent

    • Explanation: While uncommon with DMF or DMSO, some solvents can act as nucleophiles under harsh conditions. For example, using an alcohol as a solvent with a strong base can generate a competing alkoxide nucleophile.[2]

    • Suggested Solution: Stick to recommended polar aprotic solvents that are known to be chemically robust under the reaction conditions.

Problem 3: Difficulty in Product Isolation and Purification
  • Potential Cause A: Removal of High-Boiling Solvents

    • Explanation: DMF (boiling point: 153 °C) and DMSO (boiling point: 189 °C) are difficult to remove under standard rotary evaporation.

    • Suggested Solution: Perform an aqueous workup. After the reaction is complete, cool the mixture and dilute it with a large volume of water. DMF and DMSO are highly water-soluble. The product, being more organic, can then be extracted with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2] Multiple extractions may be necessary.

  • Potential Cause B: Product is Water-Soluble

    • Explanation: The zwitterionic nature of the product (containing both a basic amine and a carboxylic acid) can lead to high water solubility, making extraction difficult.

    • Suggested Solution: During the aqueous workup, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the product. At its pI, the molecule has a net neutral charge, minimizing its water solubility and maximizing its solubility in an organic solvent. This often requires careful, dropwise addition of acid (e.g., 1M HCl) to a pH of ~3-4.

Recommended Experimental Protocol

This protocol is a general starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add azetidine-3-carboxylic acid (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (to make a ~0.2 M solution) and potassium carbonate (K₂CO₃, 3.0 eq.). Stir the suspension for 15 minutes at room temperature.

  • Electrophile Addition: Add 2-chloro-5-fluoropyrimidine (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the consumption of the limiting reagent is observed (typically 8-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water (10x the volume of DMF).

    • Adjust the pH of the aqueous solution to ~3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by trituration/recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes or MeCN).

References
  • BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions.
  • Organic Chemistry Portal. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • Hameed, A., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (PMC).
  • Journal of Organic Chemistry. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Organic Chemistry Portal. (n.d.). SNAr Solvents and Reagents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

Sources

Technical Support Center: A Guide to Improving the Yield and Purity of N-Substituted Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-substituted azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this valuable, yet often challenging, class of compounds. The inherent ring strain of the azetidine core, while a source of its unique chemical reactivity, also presents specific hurdles in achieving high yields and purity.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common issues encountered during synthesis and purification.

Section 1: Troubleshooting Low Reaction Yields

Low yields are one of the most frequent challenges in the synthesis of N-substituted azetidines. The following section addresses common causes and provides actionable solutions.

N-Alkylation Reactions

Question: My N-alkylation of azetidine with an alkyl halide is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in N-alkylation of azetidines often stem from a combination of factors related to the reactivity of the starting materials and the reaction conditions. Here's a breakdown of potential issues and optimization strategies:

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the azetidine nitrogen, leading to a slow or incomplete reaction. Conversely, a base that is too strong or sterically hindered can promote side reactions.

    • Insight: For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) often provide good results.[3] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary. However, with sterically hindered azetidines or alkyl halides, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective in minimizing side reactions.

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Insight: Polar aprotic solvents like DMF, DMSO, and MeCN are generally preferred as they can stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile as strongly as protic solvents. Acetonitrile is a good starting point due to its relatively low boiling point, which simplifies product isolation.

  • Reaction Temperature and Time: Azetidine N-alkylation can be sluggish at room temperature.

    • Insight: Heating the reaction mixture is often necessary to drive the reaction to completion. A temperature range of 60-80 °C is a good starting point. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent decomposition of the product at elevated temperatures.

  • Leaving Group on the Alkylating Agent: The nature of the leaving group on the electrophile significantly impacts the reaction rate.

    • Insight: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will accelerate the reaction. Alkyl triflates and tosylates are also excellent electrophiles for this transformation.

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation base Inappropriate Base? start->base solvent Suboptimal Solvent? base->solvent No solution_base Switch to stronger (NaH) or non-nucleophilic base (DIPEA/DBU) base->solution_base Yes temp Incorrect Temperature/Time? solvent->temp No solution_solvent Use polar aprotic solvent (MeCN, DMF) solvent->solution_solvent Yes leaving_group Poor Leaving Group? temp->leaving_group No solution_temp Increase temperature (60-80 °C) and monitor reaction temp->solution_temp Yes solution_leaving_group Use alkyl iodide, bromide, or triflate leaving_group->solution_leaving_group Yes end Improved Yield leaving_group->end No solution_base->end solution_solvent->end solution_temp->end solution_leaving_group->end

Caption: Troubleshooting workflow for low N-alkylation yield.

N-Arylation Reactions

Question: I am struggling with a low yield in my Buchwald-Hartwig N-arylation of azetidine. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with azetidine hinges on the careful selection of the catalyst system and reaction conditions.

  • Ligand Choice: The phosphine ligand is arguably the most critical component of the catalyst system.

    • Insight: For the coupling of a four-membered ring amine like azetidine, bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step, which can be challenging. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points. The choice of ligand can be substrate-dependent, so screening a small panel of ligands is often beneficial.

  • Base Selection: A strong, non-nucleophilic base is essential.

    • Insight: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases in Buchwald-Hartwig reactions.[3] These bases are strong enough to deprotonate the azetidine but are too sterically hindered to act as competing nucleophiles. Weaker bases like K₂CO₃ are generally not effective for the N-arylation of azetidines.

  • Palladium Precursor: The choice of palladium source can influence the catalytic activity.

    • Insight: Pd₂(dba)₃ and Pd(OAc)₂ are the most common palladium precursors. Both are generally effective, and the choice often comes down to laboratory availability and ease of handling.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.

    • Insight: Toluene and dioxane are the most frequently used solvents for Buchwald-Hartwig reactions. The reaction temperature is typically in the range of 80-110 °C. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

ParameterRecommendation for Azetidine N-ArylationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0) in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate the reductive elimination step.
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases that avoid competing side reactions.
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic solvents that are compatible with the catalyst system.
Temperature 80-110 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.

Section 2: Addressing Impurity Formation and Purity Issues

Achieving high purity is as important as obtaining a good yield. This section focuses on common impurities and strategies for their mitigation.

Ring-Opening of the Azetidine Core

Question: I am observing a significant amount of a ring-opened byproduct in my reaction. What causes this and how can I prevent it?

Answer: The ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, especially under acidic conditions or with activation of the nitrogen atom.[1]

  • Mechanism of Ring-Opening: The nitrogen atom of the azetidine can be protonated by an acid or quaternized by an electrophile, forming a highly reactive azetidinium ion. This strained intermediate is then susceptible to attack by a nucleophile, leading to ring cleavage.

    • Insight: In acid-catalyzed ring-opening, the nucleophile will typically attack the more substituted carbon atom, following an Sₙ1-like mechanism due to the stabilization of the partial positive charge.[4] Under basic or neutral conditions with a strong nucleophile, the attack is more likely to occur at the less sterically hindered carbon, following an Sₙ2 pathway.[5]

Preventing Ring-Opening:

  • Control of pH: Avoid strongly acidic conditions if possible. If an acid is required, use the mildest acid that is effective for the desired transformation.

  • Choice of Nucleophile: Be mindful of the nucleophilicity of other species in the reaction mixture. For example, if using a halide salt as an additive, the halide ion can act as a nucleophile and promote ring-opening.

  • Protecting Groups: If the azetidine nitrogen is not the desired site of reaction, protecting it with a suitable group can prevent its activation and subsequent ring-opening. The Boc group is a common choice.

  • Temperature Control: In some cases, ring-opening is more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Mechanism of Acid-Catalyzed Ring-Opening

cluster_0 Activation cluster_1 Nucleophilic Attack A N-Substituted Azetidine B Azetidinium Ion (Strained) A->B Protonation H_plus H+ C Ring-Opened Product B->C Attack at more substituted carbon Nu Nucleophile (Nu-)

Caption: Acid-catalyzed ring-opening of an N-substituted azetidine.

Purification Challenges

Question: I am having difficulty purifying my N-substituted azetidine derivative by column chromatography. What solvent systems are recommended?

Answer: The polarity of N-substituted azetidines can vary widely depending on the nature of the substituent. A systematic approach to choosing a solvent system for flash column chromatography is key.

  • General Solvent Systems: A good starting point for many N-substituted azetidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).

    • Insight: Start with a low percentage of the polar solvent (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity while monitoring the separation by TLC. For more polar azetidines, dichloromethane (DCM) and methanol (MeOH) can be a good combination. A small amount of triethylamine (Et₃N) (e.g., 0.5-1%) can be added to the eluent to prevent streaking of basic compounds on the silica gel.

  • Dealing with Highly Polar Compounds: For very polar N-substituted azetidines, such as those with free hydroxyl or amino groups, a reverse-phase column chromatography approach might be more suitable.

    • Insight: In reverse-phase chromatography, a non-polar stationary phase (e.g., C18 silica) is used with polar solvents like water and acetonitrile or methanol as the mobile phase.

Recommended Solvent Systems for Flash Chromatography

Polarity of N-Substituted AzetidineRecommended Solvent SystemModifier (if needed)
Low to Medium Polarity Hexanes/Ethyl Acetate0.5-1% Triethylamine
Medium to High Polarity Dichloromethane/Methanol0.5-1% Triethylamine
High Polarity Acetonitrile/Water0.1% Formic Acid or Acetic Acid

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common synthetic procedures.

General Protocol for N-Alkylation of Azetidine
  • To a solution of azetidine (1.0 eq) in anhydrous acetonitrile (0.1-0.5 M) is added potassium carbonate (2.0 eq).

  • The alkyl halide (1.1 eq) is added, and the reaction mixture is stirred at 60-80 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[3]

General Protocol for Buchwald-Hartwig N-Arylation of Azetidine
  • To an oven-dried reaction vessel is added the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the aryl halide (1.0 eq).

  • The vessel is sealed and purged with an inert gas (argon or nitrogen).

  • Anhydrous, degassed toluene (0.1-0.5 M) is added, followed by the azetidine (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq).

  • The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use reductive amination to synthesize N-substituted azetidines?

A1: Yes, reductive amination is a viable and often high-yielding method for preparing N-substituted azetidines, particularly when starting with a ketone or aldehyde that is not prone to self-condensation. The process involves the reaction of azetidine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[6][7][8]

Q2: What is the best way to remove the Boc protecting group from an N-Boc azetidine?

A2: The Boc group can be efficiently removed under acidic conditions. A common and effective method is to treat the N-Boc azetidine with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. The reaction is typically complete within 1-2 hours. Alternatively, a solution of hydrogen chloride (HCl) in dioxane or diethyl ether can be used.

Q3: My N-acylation reaction is sluggish. How can I improve the rate?

A3: For sluggish N-acylation reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. Ensure that your acylating agent (e.g., acid chloride or anhydride) is of high quality and free from moisture, which can lead to its decomposition.[9][10][11]

References

  • Bariwal, J. & Van der Eycken, E. (2013). Recent advances in the synthesis and reactivity of azetidines. Chemical Society Reviews, 42(23), 9283-9303. [Link]

  • Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49345-49375. [Link]

  • Wessjohann, L. A., & Wild, H. (2003). Synthesis of N-Substituted Azetidines. Organic Syntheses, 80, 179. [Link]

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(10), 1885-1897. [Link]

  • Surrey, A. R. (1949). The Synthesis of Some 1-Substituted 3-Piperidinols. Journal of the American Chemical Society, 71(10), 3354–3356. [Link]

  • Buchwald, S. L., & Martin, R. (2011). The Buchwald-Hartwig amination of aryl halides. Angewandte Chemie International Edition, 50(30), 6804-6837. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Haines, B. E., & Ghorai, M. K. (2014). Lewis Acid-Promoted Ring Opening of Azetidines with Aromatic Nucleophiles. The Journal of Organic Chemistry, 79(10), 4566-4573. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]

  • Buchwald-Hartwig and Ullmann amination reactions. (2021, March 4). YouTube. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024, April 13). MDPI. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). PMC. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019, May 13). Polymer Chemistry (RSC Publishing). [Link]

  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020, May 30). Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]

  • Reductive amination of aldehydes and ketones with nitro compounds. (a)... ResearchGate. [Link]

  • The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 25). PMC. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023, June 15). RSC Publishing. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2015, April 1). PMC. [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed (video). Khan Academy. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020, August 10). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Fluoropyrimidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the solubility issues commonly encountered with fluoropyrimidine-containing compounds. Drawing from established scientific principles and field-proven techniques, this resource will help you navigate these challenges to achieve reliable and reproducible experimental outcomes.

Part 1: Troubleshooting Guide - Quick Solutions to Common Problems

This section is designed to provide immediate, actionable solutions to pressing solubility issues you may be facing in the lab.

Q1: My fluoropyrimidine compound (e.g., a 5-FU analog) is precipitating out of my aqueous buffer during my cell-based assay. How can I fix this?

Immediate Action:

Precipitation during an experiment is a common sign that the compound's solubility limit has been exceeded in your aqueous medium. Here’s a rapid troubleshooting workflow:

G A Precipitation Observed B Review Stock Solution Is it clear? Was it freshly prepared? A->B C Option 1: Co-Solvent Adjustment Is a co-solvent like DMSO present? Can its final concentration be slightly increased? B->C Yes D Option 2: pH Modification Is your compound ionizable? Can the buffer pH be adjusted? B->D Yes E Option 3: Reduce Final Concentration Is the current concentration critical? Can a lower, soluble concentration be used? B->E Consider F Re-prepare and Re-test C->F D->F E->F

Caption: Rapid Troubleshooting Workflow for Compound Precipitation.

Detailed Steps:

  • Check Your Stock Solution: Ensure your stock solution (likely in an organic solvent like DMSO) is fully dissolved and free of precipitates before diluting into your aqueous buffer.[1][2][3] Use fresh, anhydrous DMSO if possible, as moisture can reduce the solubility of some compounds.[3]

  • Co-solvent Strategy: The most immediate fix is often to use a co-solvent.[4][5][6]

    • Principle: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) disrupt the hydrogen bonding network of water, reducing the solution's polarity and making it more favorable for hydrophobic compounds to dissolve.[7][]

    • Protocol:

      • Prepare a higher concentration stock of your fluoropyrimidine in 100% DMSO.

      • When diluting into your final aqueous buffer (e.g., PBS or cell culture media), ensure the final concentration of DMSO is between 0.1% and 0.5%. While some cell lines tolerate up to 1%, lower concentrations are always preferable to minimize solvent-induced artifacts.

      • Always add the DMSO stock to the aqueous buffer (not the other way around) with vigorous vortexing to ensure rapid dispersion and prevent localized precipitation.

Q2: I need to prepare a high-concentration dosing solution of a fluoropyrimidine for an in vivo animal study, but it's not dissolving in standard aqueous vehicles.

Immediate Action:

For high-concentration formulations, especially for oral or parenteral administration, more advanced strategies are necessary. A multi-component co-solvent system is a common and effective approach.[9][10]

Recommended Co-Solvent System (Example for Tegafur-Uracil): [10]

ComponentPercentageRole
DMSO10%Primary organic solvent to dissolve the compound.
PEG30040%A water-miscible co-solvent that enhances solubility.[]
Tween-805%A surfactant that improves wettability and prevents precipitation.[11]
Saline45%The aqueous vehicle.

Experimental Protocol: Preparation of a Co-Solvent Formulation [9][10]

  • Weigh the required amount of your fluoropyrimidine compound.

  • Add the specified volume of DMSO and vortex or sonicate until the compound is fully dissolved.

  • Sequentially add the PEG300 and Tween-80, ensuring the solution is mixed thoroughly after each addition.

  • Slowly add the saline to the organic mixture while vortexing to bring it to the final volume.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10] For intravenous administration, the final solution should be sterilized by passing it through a 0.22 µm filter.[9]

Part 2: Frequently Asked Questions (FAQs) - The Science Behind the Solutions

This section provides a deeper understanding of the principles governing the solubility of fluoropyrimidine compounds and the mechanisms of various enhancement techniques.

Q3: Why are many fluoropyrimidine-containing compounds poorly soluble in water?

The solubility of a compound is dictated by its physicochemical properties. Fluoropyrimidines, like 5-Fluorouracil (5-FU), are heterocyclic aromatic organic compounds. While they possess some polar functional groups capable of hydrogen bonding, their overall structure can have significant hydrophobic character, leading to poor aqueous solubility. For instance, 5-FU is only sparingly soluble in water.[12] Factors contributing to low solubility include:

  • Crystalline Structure: A stable crystal lattice requires significant energy to break apart during the dissolution process.[13] Amorphous forms of a drug are generally more soluble than their crystalline counterparts.[13]

  • Hydrophobicity (LogP): The LogP value (the logarithm of the partition coefficient between octanol and water) is a measure of a compound's lipophilicity. A higher LogP value generally corresponds to lower aqueous solubility. The calculated LogP for 5-FU is -0.78 to -0.9, indicating some degree of hydrophilicity, yet its solubility remains limited.[14][15]

Q4: What are the main strategies to enhance the solubility of these compounds?

There are several established methods to improve the solubility of poorly water-soluble drugs, which can be broadly categorized into physical and chemical modifications.[16][17]

G cluster_0 Physical Modifications cluster_1 Chemical Modifications cluster_2 Other Techniques A Particle Size Reduction (Nanosuspension, Micronization) B Solid Dispersions C Complexation (Cyclodextrins) D pH Adjustment E Prodrug Approach F Salt Formation G Co-Solvency H Use of Surfactants

Caption: Major Strategies for Solubility Enhancement.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][18][19] By shifting the pH to favor the ionized (charged) form of the drug, its interaction with polar water molecules is enhanced.[18][19] This is a simple and effective technique for weak acids or bases.[20]

  • Co-solvency: As discussed in the troubleshooting section, this involves using a water-miscible solvent to reduce the overall polarity of the aqueous vehicle.[16][21]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[22][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[25]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier or matrix in the solid state.[17][26][27][28] Upon contact with water, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles, which leads to a higher dissolution rate and improved bioavailability.[13][26]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (<1 µm).[29] This drastic increase in surface area leads to a significant increase in the dissolution rate according to the Noyes-Whitney equation.[11]

  • Prodrug Approach: This is a chemical modification strategy where the active drug is covalently linked to a promoiety, often to enhance properties like solubility or permeability.[30][31][32] The prodrug is inactive and is converted to the active parent drug in vivo.[33] A classic example in the fluoropyrimidine class is Capecitabine, a prodrug of 5-Fluorouracil, which has improved oral bioavailability.[1][2]

Q5: When should I consider using cyclodextrins?

Cyclodextrins are an excellent choice when you need to prepare a true aqueous solution of a hydrophobic compound without the use of organic co-solvents. This is particularly important for:

  • Parenteral formulations: Where organic solvents can cause toxicity or irritation.[23]

  • Cell-based assays sensitive to solvents: When even low concentrations of DMSO could interfere with your experimental results.

  • Improving drug stability: The cyclodextrin cavity can protect the encapsulated drug from degradation.[23]

Protocol: Preparing a Fluoropyrimidine Solution with HP-β-CD

  • Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of the drug to HP-β-CD. This may require optimization.

  • Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer (e.g., water or PBS).

  • Add the Drug: Add the powdered fluoropyrimidine compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.

  • Clarify the Solution: Centrifuge the solution to pellet any undissolved drug. The supernatant is your stock solution of the drug-cyclodextrin complex. The concentration should be confirmed analytically (e.g., by HPLC-UV).

Q6: What is a solid dispersion and how is it prepared?

A solid dispersion refers to a system where a poorly soluble drug is dispersed within a highly soluble solid carrier.[13][26][27] The goal is to reduce the drug's particle size to a molecular level and improve its wettability.[13]

Common Preparation Methods:

  • Melting (Fusion) Method: The drug and a meltable carrier (like PEG) are physically mixed and heated until they melt together. The molten mixture is then rapidly cooled and solidified.[26]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid film of the drug dispersed in the carrier.[26]

These techniques are more common in formal drug development and manufacturing than in a typical research lab setting but are powerful tools for overcoming significant solubility hurdles.

References

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]

  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Available at: [Link]

  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. Available at: [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. Available at: [Link]

  • Singh, J., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2). Available at: [Link]

  • Kumar, A. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 8(8), 3277-86. Available at: [Link]

  • Kumar, R., & Khushbu. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(3), 1-10. Available at: [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(4). Available at: [Link]

  • Sharma, D., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Advanced Pharmaceutical Technology & Research, 15(1), 1-10. Available at: [Link]

  • Singh, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1641-1663. Available at: [Link]

  • Patel, M., et al. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Drug Delivery Science and Technology, 87, 104829. Available at: [Link]

  • Patel, V. R., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 30(10). Available at: [Link]

  • Sari, Y., & Rori, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 109-115. Available at: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. Available at: [Link]

  • Sharma, A., et al. (2014). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharma Chemica, 6(1), 22-30. Available at: [Link]

  • Kumar, S., et al. (2024). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 14(2). Available at: [Link]

  • ScienceDirect. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

  • Patel, J., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 3(3), 337-348. Available at: [Link]

  • Sorkun, H., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1046. Available at: [Link]

  • Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Current Pharmaceutical Research, 16(2), 9-18. Available at: [Link]

  • Di, C., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(1), 24. Available at: [Link]

  • Waykar, M. (2019). Methods of solubility enhancements. Slideshare. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3385, 5-Fluorouracil. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5386, Tegafur. Available at: [Link]

  • ResearchGate. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. Available at: [Link]

  • Semantic Scholar. Is prodrug design an approach to increase water solubility? Available at: [Link]

  • U.S. Food and Drug Administration. (2013). XELODA (capecitabine) tablets, for oral use. Available at: [Link]

  • ScienceDirect. (2026). pH adjustment: Significance and symbolism. Available at: [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • ResearchGate. (2017). Solubility of capecitabine. Available at: [Link]

  • Slideshare. (2015). solubility enhancement -by pH change & complexation. Available at: [Link]

  • International Journal of Research Trends and Innovation. (2018). Chemsketch Study of 5-Fluorouracil (5FU) : A chemotherapy drug. ijrti, 3(8), 1-5. Available at: [Link]

  • Suhail, F. S. A. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences, 4(2), 698-705. Available at: [Link]

  • Gpatindia. (2020). 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. Available at: [Link]

  • Akbarian, M., et al. (2021). Physical and Biological Properties of 5-Fluorouracil Polymer-Coated Magnetite Nanographene Oxide as a New Thermosensitizer for Alternative Magnetic Hyperthermia and a Magnetic Resonance Imaging Contrast Agent: In Vitro and In Vivo Study. ACS Omega, 6(31), 20496-20508. Available at: [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Azetidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the metabolic stability of azetidine-containing compounds. Azetidines are prized scaffolds in modern medicinal chemistry for their ability to impart favorable physicochemical properties such as improved solubility and three-dimensionality.[1][2] However, the inherent ring strain that contributes to these benefits also presents unique metabolic stability challenges.[3] This resource offers troubleshooting strategies and detailed protocols to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry and metabolism of azetidine rings.

Q1: What makes the azetidine ring an attractive scaffold in drug design?

Azetidines, as four-membered nitrogen heterocycles, offer a unique combination of properties that make them highly valuable in medicinal chemistry. Their sp3-rich, rigid structure provides well-defined exit vectors for substituents, allowing for precise interaction with biological targets.[4][3] Compared to more common saturated rings like piperidine or pyrrolidine, azetidines can enhance aqueous solubility, improve ligand efficiency, and offer access to novel chemical space.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to improve metabolic stability and overall pharmacokinetic profiles.[4]

Q2: Why is the azetidine ring often a site of metabolic instability?

The primary reason for the metabolic lability of the azetidine ring is its significant ring strain.[3][5] This strain makes the ring susceptible to opening via several metabolic pathways that might not be observed with less strained, larger ring systems. These pathways can be enzymatic or chemical in nature. For instance, azetidines can undergo acid-mediated intramolecular ring-opening if a suitable nucleophilic group is present elsewhere in the molecule.[3][5]

Q3: What are the primary metabolic pathways for azetidine-based compounds?

The metabolism of azetidine-containing drugs is multifaceted. Key pathways include:

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can catalyze oxidation on the carbons of the azetidine ring, often adjacent to the nitrogen atom, analogous to the metabolism of other nitrogen heterocycles.[6]

  • Ring-Opening via Glutathione Conjugation: A significant pathway for strained rings is direct nucleophilic attack by glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs).[5][7] Notably, this can sometimes occur without prior bioactivation by CYP enzymes.[7]

  • Hydrolytic Ring Opening: Certain enzymes, such as l-azetidine-2-carboxylate hydrolase found in some bacteria, can catalyze the hydrolytic opening of the ring.[8][9] While not a primary mammalian drug metabolism pathway, it highlights the ring's inherent susceptibility to hydrolysis.

  • N-Dealkylation: If the azetidine nitrogen is substituted (e.g., N-alkyl), this group can be removed via oxidative dealkylation.

A Azetidine-Containing Drug Candidate B CYP-Mediated Oxidation (Phase I) A->B e.g., CYP3A4 C GST-Catalyzed Ring Opening (Phase II Conjugation) A->C Direct Attack F N-Dealkylation (if applicable) A->F D Hydroxylated Metabolites B->D E Glutathione Adduct (Ring-Opened Metabolite) C->E G Dealkylated Azetidine F->G

Caption: Major metabolic pathways for azetidine-based compounds.

Q4: What are the most effective strategies to block or slow the metabolism of an azetidine ring?

Improving metabolic stability requires identifying the primary metabolic "soft spots" and then implementing targeted chemical modifications. Common strategies include:

StrategyDescriptionCausality & Considerations
Steric Shielding Introducing bulky substituents near the site of metabolism.A larger group physically hinders the enzyme's active site from accessing the metabolic soft spot. Care must be taken to not disrupt binding to the intended pharmacological target.
Electronic Modification Altering the electron density of the ring system by adding electron-withdrawing or -donating groups.This can change the pKa of the azetidine nitrogen and the reactivity of the ring carbons. For example, attaching the nitrogen to a conjugated heteroaryl ring can lower its basicity and pKa, reducing susceptibility to acid-catalyzed decomposition.[3]
Deuteration Replacing a hydrogen atom at a site of CYP-mediated oxidation with its heavier isotope, deuterium.The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" slows the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation.
Bioisosteric Replacement Replacing the entire azetidine ring or a nearby functional group with another group that has similar physical or chemical properties but different metabolic liabilities.For example, if N-dealkylation is the issue, the substituent on the nitrogen can be changed. In some cases, replacing a more labile piperidine ring with a more stable, substituted azetidine has proven effective.[10]

Q5: My compound is chemically unstable in acidic conditions. How is this related to metabolic stability?

Chemical instability can be a precursor to metabolic instability, and the two are often linked, especially for strained rings like azetidines. An intramolecular, acid-mediated ring-opening decomposition has been reported for certain N-substituted azetidines.[3][5] This occurs when the azetidine nitrogen is protonated, making the ring carbons more electrophilic and susceptible to attack by a nearby nucleophilic group (e.g., a pendant amide).[3] This type of instability can be relevant in vivo in acidic cellular compartments or the stomach and can inform strategies to stabilize the molecule for both chemical and metabolic endurance.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: My azetidine compound shows unexpectedly high clearance in a liver microsomal stability assay. What are the likely causes and next steps?

Answer: High clearance in a liver microsome assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), which are abundant in this subcellular fraction.[11][12] The inherent strain of the azetidine ring can make it susceptible to rapid oxidative metabolism.

Troubleshooting Workflow:

  • Confirm the Result: Repeat the assay with appropriate positive and negative controls (e.g., Verapamil for high clearance, Verapamil without NADPH cofactor for no clearance) to ensure the initial result is not an artifact.[13]

  • Identify the Metabolites: The most crucial next step is metabolite identification (MetID). Use high-resolution LC-MS/MS to look for common metabolic transformations. A mass increase of +16 Da suggests hydroxylation, while ring-opening will result in a more significant mass change.

  • Pinpoint the Responsible Enzyme(s):

    • CYP Inhibition: Co-incubate your compound with a general CYP inhibitor like 1-aminobenzotriazole (1-ABT). A significant decrease in clearance confirms CYP-mediated metabolism.

    • Recombinant CYPs: Test your compound against a panel of individual, recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) to identify the specific isoform(s) responsible. This is critical for predicting potential drug-drug interactions.

  • Hypothesize and Redesign: Once you know where the metabolism is occurring (MetID) and by which enzyme, you can apply the strategies from FAQ #4 to rationally design second-generation analogs with improved stability.

start High Clearance in Microsomes step1 Step 1: Confirm Result (Repeat with controls) start->step1 step2 Step 2: Metabolite ID (LC-MS/MS) step1->step2 Result Validated step3 Step 3: Pinpoint Enzymes (CYP Inhibition / Recombinant CYPs) step2->step3 Metabolite(s) Identified step4 Step 4: Redesign Compound (Steric/Electronic/Deuteration) step3->step4 Enzyme(s) Identified outcome Metabolically Stable Candidate step4->outcome

Caption: Troubleshooting workflow for high microsomal clearance.

Problem: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?

Answer: This is a classic and informative result. It strongly indicates that the metabolic pathway responsible for the high clearance is not dominated by the enzymes present in microsomes (like CYPs).[12] Hepatocytes, being intact cells, contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[12][14]

The likely causes are:

  • Phase II Conjugation: The compound may be rapidly metabolized by enzymes like UDP-glucuronosyltransferases (UGTs) or Glutathione S-transferases (GSTs). As discussed, GST-catalyzed ring-opening is a known pathway for azetidines.[7]

  • Cytosolic Enzymes: Enzymes not present in microsomes, such as aldehyde oxidase (AO), may be responsible.

  • Active Uptake: The compound might be actively transported into the hepatocytes by uptake transporters, leading to high intracellular concentrations and accelerated metabolism by even slower enzymatic processes.

Next Steps:

  • Hepatocyte MetID: Perform metabolite identification in your hepatocyte incubations. Look for glutathione conjugates (mass increase of +305 Da) or glucuronide conjugates (mass increase of +176 Da).

  • Inhibitor Studies: Use specific inhibitors in your hepatocyte assay. For example, ethacrynic acid can inhibit GSTs.[7] This can help confirm the involvement of a specific non-CYP pathway.

  • Use S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes.[11] Comparing clearance in S9 vs. microsomes can help determine if cytosolic enzymes are involved.

Problem: I observe a metabolite with a mass increase of +305 Da, and its formation is not inhibited by 1-ABT. What is happening?

Answer: A mass increase of +305.068 Da corresponds to the addition of glutathione (GSH). The fact that its formation is not inhibited by the general CYP inhibitor 1-ABT indicates that this is a non-CYP-mediated pathway. This result is highly suggestive of a direct conjugation reaction catalyzed by Glutathione S-transferases (GSTs).[7] This has been documented for strained ring systems, including spiro-azetidines, where the strained ring is directly attacked by the glutathione thiolate anion, leading to ring opening without prior oxidative bioactivation.[7]

Confirmation:

  • Incubate the compound with recombinant human GSTs to confirm they catalyze the reaction.

  • Co-incubate with a GST inhibitor, such as ethacrynic acid, in a suitable test system (e.g., liver S9 or hepatocytes) and look for a decrease in the formation of the +305 Da metabolite.[7]

Part 3: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol provides a standardized method to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Materials:

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile with Internal Standard (for quenching and analysis)

  • 96-well incubation plates and analytical plates

2. Experimental Workflow:

cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Analysis A Add Buffer & Test Compound (1 µM final) B Pre-incubate plate at 37°C for 5 min A->B C Initiate Reaction: Add pre-warmed NADPH B->C D Incubate at 37°C with shaking C->D E Quench aliquots at time points (0, 5, 15, 30, 60 min) with cold ACN + IS D->E F Centrifuge quenched plate E->F G Transfer supernatant to analytical plate F->G H Analyze by LC-MS/MS G->H

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for kinase inhibitor research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for mitigating the off-target effects of novel kinase inhibitors. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and accelerate your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with kinase inhibitors.

Q1: What are the critical first steps I should take before using a new kinase inhibitor in my experiments?

A1: Before using a new kinase inhibitor, it is crucial to first confirm the expression and activity of your target kinase in your chosen cellular model.[1] You can use techniques like Western blotting to verify the presence of the target protein and its phosphorylation status.[1] If your target kinase is not expressed or is inactive in your cell line, consider choosing a more suitable model.[1] It's also beneficial to understand the inhibitor's physicochemical properties, such as its octanol-water partition coefficient (LogP), which can provide insights into its potential cell permeability.[1]

Q2: How can I be confident that the cellular phenotype I observe is due to on-target inhibition and not an off-target effect?

A2: Differentiating on-target from off-target effects is a primary challenge. A multi-pronged approach is recommended:

  • Perform a Rescue Experiment: If the observed phenotype is due to on-target activity, you should be able to reverse it by introducing a form of the target kinase that is resistant to the inhibitor.[1]

  • Titrate the Inhibitor: Use the lowest possible concentration of the inhibitor that still effectively engages the target.[1][2] This minimizes the likelihood of engaging lower-affinity off-target kinases.[2]

  • Conduct Kinome Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at your experimental concentration, revealing potential off-target interactions.[1]

Q3: My inhibitor is potent in biochemical assays but shows significantly lower efficacy in cell-based assays. What are the likely reasons?

A3: This is a common issue and can stem from several factors:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High ATP Concentration in Cells: The intracellular concentration of ATP (typically in the millimolar range) is much higher than that used in many biochemical assays.[3] For ATP-competitive inhibitors, this high concentration of the natural substrate can significantly reduce the inhibitor's apparent potency in a cellular context.[3]

  • Inhibitor Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Inhibitor Degradation: The inhibitor may be unstable and rapidly metabolized within the cell.[1]

Q4: What are the essential controls for a Western blot experiment when assessing the effect of a kinase inhibitor?

A4: A well-controlled Western blot is crucial for reliable data. Essential controls include:

  • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle itself.[1]

  • Positive and Negative Controls: Use cell lines or treatment conditions known to have high and low levels of the target protein and its phosphorylated form.[1]

  • Time-Course and Dose-Response: Evaluate the inhibitor's effect at multiple time points and concentrations to understand the dynamics and potency of its action.[1]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental problems.

Guide 1: Inconsistent IC50 Values in Biochemical Kinase Assays
Potential Cause Troubleshooting Steps
Variable ATP Concentration Standardize the ATP concentration across all assays. For ATP-competitive inhibitors, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[3][4]
Inhibitor Precipitation Visually inspect for any precipitate in your stock solutions and assay wells. Test the inhibitor's solubility in the assay buffer. You may need to consider using a different solvent or a lower concentration range.
Enzyme Activity Variation Use a fresh aliquot of the kinase for each experiment to avoid degradation from multiple freeze-thaw cycles. Ensure the enzyme concentration is consistent across all assays.[5]
Assay Readout Interference Some compounds can interfere with certain assay technologies (e.g., fluorescence-based readouts). Run a control experiment with the inhibitor in the absence of the kinase to check for any direct effect on the assay signal.
Inaccurate Pipetting Ensure your pipettes are calibrated and use proper pipetting techniques, especially when preparing serial dilutions of the inhibitor.
Guide 2: Unexpected Cellular Toxicity or Reduced Viability

If your inhibitor causes significant cell death at concentrations where the on-target effect is not yet optimal, consider the following:

A Unexpected Cell Toxicity Observed B Is toxicity observed at concentrations that inhibit the primary target? A->B C Perform kinome-wide selectivity profiling (e.g., KINOMEscan®). B->C Yes G Hypothesis: Toxicity may be an on-target effect. B->G No D Are potent off-targets identified that could explain the toxicity? C->D E Hypothesis: Toxicity is likely due to off-target effects. D->E Yes D->G No F Consider structurally different inhibitors for the same target. E->F J Synthesize or obtain analogs with improved selectivity. E->J H Validate on-target toxicity with genetic approaches (e.g., siRNA/CRISPR). G->H I If validated, the therapeutic window may be narrow. H->I Toxicity persists

Caption: Troubleshooting unexpected cellular toxicity.

Guide 3: Discrepancy Between Biochemical Potency and Cellular Efficacy

When an inhibitor is potent in a biochemical assay but weak in a cellular context, follow this workflow:

A High Biochemical Potency, Low Cellular Efficacy C Confirm Target Engagement in Cells (e.g., NanoBRET™, CETSA). A->C B Assess Cell Permeability D Target engagement is low or absent. C->D No E Target engagement is confirmed. C->E Yes D->B F Hypothesis: Poor cell permeability or active efflux. D->F G Consider inhibitor instability/metabolism. E->G H Re-evaluate biochemical assay conditions (e.g., ATP concentration). E->H I Cellular ATP competition is high. H->I

Caption: Investigating discrepancies between assay types.

Experimental Protocols

Here we provide detailed protocols for key assays used to assess kinase inhibitor selectivity and target engagement.

Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

This method measures the binding of an inhibitor to a large panel of kinases.

Principle: The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.[6] A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Materials:

  • Test inhibitor

  • DMSO for inhibitor dilution

  • Kinase panel (e.g., KINOMEscan® services)[7][8]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. For a full dose-response curve, create a series of 11-point, three-fold serial dilutions in DMSO.[6]

  • Assay Execution (typically performed by a service provider): a. The test inhibitor is incubated with a specific kinase from the panel. b. An immobilized ligand that binds to the active site of the kinase is added to the mixture. c. After reaching equilibrium, the unbound kinase and inhibitor are washed away. d. The amount of kinase bound to the immobilized ligand is quantified.

  • Data Analysis: The results are typically reported as the percentage of the kinase remaining bound to the immobilized ligand compared to a DMSO control. For dose-response experiments, these values are used to calculate the dissociation constant (Kd).

Data Interpretation: A lower Kd value indicates a higher binding affinity of the inhibitor for the kinase.[6] The results can be visualized using a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity.[7]

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This assay measures the binding of an inhibitor to its target kinase within intact, living cells.[9]

Principle: The NanoBRET™ Target Engagement Assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[10] The target kinase is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor.[10] When a test inhibitor competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner.[9][10]

Materials:

  • HEK293T cells

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Pen/Strep

  • NanoBRET™ fluorescent tracer

  • Test inhibitor

  • White, 96-well or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: a. Mix the NanoLuc®-kinase plasmid DNA with a carrier DNA in Opti-MEM™. b. Add the transfection reagent and incubate for 20 minutes at room temperature to form DNA-vesicle complexes.[11] c. Add the mixture to HEK293T cells suspended in DMEM and culture for 18-24 hours to allow for protein expression.[11]

  • Assay Preparation: a. Harvest the transfected cells and resuspend them in Opti-MEM™. b. Prepare serial dilutions of the test inhibitor in a separate plate.

  • Assay Execution: a. Add the cell suspension to the assay plate containing the diluted inhibitor. b. Add the NanoBRET™ fluorescent tracer. c. Incubate the plate for 2 hours at 37°C in a CO2 incubator.[11]

  • Signal Detection: a. Add the NanoLuc® substrate to all wells. b. Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.[11]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a biophysical assay that measures changes in the thermal stability of a protein upon ligand binding in a cellular environment.[12]

Principle: When a ligand binds to a protein, it often stabilizes the protein's structure, increasing its melting temperature.[12][13] In a CETSA® experiment, cells are treated with the inhibitor and then heated. The stabilized, ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein, which will denature and aggregate.[13][14] The amount of soluble protein remaining at different temperatures is then quantified.[12]

Materials:

  • Cells expressing the target kinase

  • Test inhibitor and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.) or mass spectrometry.

Procedure:

  • Cell Treatment: Treat the cells with the test inhibitor or vehicle control for a specified duration.

  • Heating Step: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: a. Subject the cells to freeze-thaw cycles to ensure complete lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Quantification of Soluble Protein: a. Carefully collect the supernatant containing the soluble protein fraction. b. Quantify the amount of the target protein in the supernatant using Western blotting or another protein detection method.

  • Data Analysis: a. Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. b. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement.[16]

References

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Merelli, E., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Bantscheff, M., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. [Link]

  • Klaeger, S. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo - University of Cambridge Repository. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Miljković, F., & Kavraki, L. E. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Vangrevelinghe, E., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Al-Ali, H., et al. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]

  • Rosas-Jimenez, G., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules. [Link]

  • Li, X., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Lemaire, R., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • CETSA. (n.d.). CETSA. cetsa.org. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • LINCS Data Portal. (2013). VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • KINOMEscan. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Technology. Eurofins Discovery. [Link]

  • ResearchGate. (2015). How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development. [Link]

  • Lin, Y. T., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Oncotarget. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Križman, E., & Kuzman, D. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. FEBS Open Bio. [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the oral delivery of azetidine-3-carboxylic acid derivatives. The unique physicochemical properties of this scaffold—namely the presence of a polar, zwitterionic-capable core—often lead to suboptimal pharmacokinetic profiles. This document provides a structured approach to diagnosing and overcoming common experimental hurdles through a series of troubleshooting guides and frequently asked questions.

Part 1: Troubleshooting Guide for Low Oral Bioavailability

Low oral bioavailability is a multifaceted problem. The first step is to identify the primary barrier limiting absorption. The following sections address the most common issues encountered with azetidine-3-carboxylic acid derivatives.

Decision Workflow for Troubleshooting

The diagram below outlines a logical progression for diagnosing the root cause of poor oral bioavailability, starting from an unfavorable in vivo result and moving toward specific in vitro assays.

TroubleshootingWorkflow start Initial Observation: Low Oral Bioavailability (F%) in Animal Model sol_perm Assess Fundamental Properties: Aqueous Solubility & LogD at pH 6.5-7.4 start->sol_perm Begin Diagnosis low_sol Problem: Low Aqueous Solubility (< 100 µg/mL) sol_perm->low_sol If solubility is poor low_perm Problem: Low Permeability (Papp < 1 x 10⁻⁶ cm/s in Caco-2) sol_perm->low_perm If solubility is adequate but permeability is poor high_met Problem: High First-Pass Metabolism (High Clearance in Liver Microsomes) sol_perm->high_met If both are adequate, suspect metabolism sol_cause Potential Causes: - High crystal lattice energy - Zwitterionic nature suppressing dissolution low_sol->sol_cause sol_solution Solutions: 1. Salt Formation 2. Amorphous Solid Dispersions 3. Lipid-Based Formulations (SEDDS) 4. Particle Size Reduction low_sol->sol_solution perm_cause Potential Causes: - High polarity (low LogD) - Efflux transporter substrate (P-gp, BCRP) - Poor transcellular diffusion low_perm->perm_cause perm_solution Solutions: 1. Prodrug Strategies (Esterification) 2. Test with Efflux Inhibitors (e.g., Verapamil) 3. Structural Modification to increase lipophilicity low_perm->perm_solution met_cause Potential Causes: - Acyl-glucuronide formation - Acyl-CoA thioester formation - Oxidation of azetidine ring or substituents high_met->met_cause met_solution Solutions: 1. Prodrugs to mask carboxylic acid 2. Structural modification to block metabolic hot-spots 3. Co-administration with metabolic inhibitors (research) high_met->met_solution

Caption: Troubleshooting Decision Tree for Low Oral Bioavailability.

Question: My azetidine derivative shows poor solubility in aqueous media. What are the underlying causes and how can I fix this?

Answer:

Poor aqueous solubility is a common challenge, often stemming from the molecule's ability to form a stable, high-energy crystal lattice.[1] For azetidine-3-carboxylic acids, their zwitterionic character at physiological pH can also suppress dissolution.

Recommended Solutions & Protocols:

  • Formulation-Based Approaches: These methods aim to enhance the dissolution rate without chemically modifying the parent drug. They are often the fastest way to improve exposure for preclinical studies.[2]

    StrategyMechanism of ActionBest For (BCS Class)Key Considerations
    Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymeric carrier in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[2]Class II, IVRequires screening for a suitable polymer; physical stability of the amorphous form must be monitored.
    Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon contact with GI fluids, presenting the drug in a solubilized state.[3][4]Class II, IVDrug must have sufficient lipid solubility; excipient selection is critical for performance and safety.
    Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]Class IIMay not be sufficient for extremely insoluble compounds; can lead to particle agglomeration.
  • Medicinal Chemistry Approaches:

    • Salt Formation: For derivatives with a suitably basic or acidic group, forming a salt can disrupt the crystal lattice and dramatically improve solubility. Screen a variety of counter-ions to find a stable, soluble, and non-hygroscopic salt form.

    • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere like a tetrazole.[6] This can maintain the key interactions with the biological target while altering physicochemical properties, though it constitutes a new chemical entity.

Question: My compound is soluble but exhibits low permeability in our Caco-2 assay. What does this mean and what should I do next?

Answer:

Low permeability in a Caco-2 assay, despite adequate aqueous solubility, points directly to a problem with the molecule's ability to cross the intestinal epithelium.[7] This is a very common issue for polar molecules like azetidine-3-carboxylic acid derivatives.

Potential Causes & Diagnostic Steps:

  • High Polarity/Low Lipophilicity: The carboxylic acid and the basic nitrogen of the azetidine ring contribute to a high degree of polarity and hydrogen bonding potential, which hinders passive diffusion across the lipid cell membrane.[8]

  • Efflux Transporter Substrate: The compound may be actively pumped back into the intestinal lumen by efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9][10] These transporters are expressed on the apical side of enterocytes and act as a barrier to absorption.[11]

Recommended Solutions & Protocols:

  • Confirm Efflux Liability (Protocol):

    • Objective: To determine if the compound is a substrate of P-gp or BCRP.

    • Method: Conduct a bidirectional Caco-2 permeability assay. Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions.

    • Interpretation: An efflux ratio (ER) = Papp (B→A) / Papp (A→B) of >2 is indicative of active efflux.

    • Validation: Repeat the assay in the presence of a known efflux pump inhibitor (e.g., 10 µM Verapamil for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate.[12]

  • Prodrug Strategy: This is the most effective and widely used approach to overcome low permeability for this class of compounds.[13][14] The goal is to mask the polar carboxylic acid group with a lipophilic moiety that can be cleaved in vivo by esterases to release the active parent drug.[15][16]

    ProdrugStrategy Parent Parent Drug (Azetidine-3-COOH) - Polar - Low Permeability Prodrug Ester Prodrug (Azetidine-3-COOR) - Lipophilic - High Permeability Parent->Prodrug Esterification Absorbed Prodrug Absorbed (Crosses Intestinal Wall) Prodrug->Absorbed Passive Diffusion Released Parent Drug Released (Systemic Circulation) Absorbed->Released Esterase-mediated Hydrolysis

    Caption: General Workflow of an Ester Prodrug Strategy.

    • Implementation: Synthesize a small library of ester prodrugs (e.g., methyl, ethyl, isopropyl, pivaloyloxymethyl) to balance increased lipophilicity with sufficient aqueous solubility and appropriate hydrolysis rates. Evaluate these prodrugs for chemical stability, plasma stability, and improved Caco-2 permeability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties to measure for azetidine-3-carboxylic acid derivatives when assessing oral bioavailability potential?

When developing these derivatives, you should prioritize measuring the following properties:

  • Aqueous Solubility: Measure at multiple pH values relevant to the GI tract (e.g., pH 2.0, 4.5, and 6.8). This helps predict if dissolution will be rate-limiting.

  • pKa: The ionization state is critical. The carboxylic acid (pKa ~3.5-4.5) will be ionized in the intestine, while the azetidine nitrogen (pKa ~8-9) will be ionized in the stomach. Understanding the pKa values is essential for predicting solubility and designing salt forms.

  • LogD at pH 7.4: This is the most relevant measure of lipophilicity for predicting passive diffusion in the intestine. For oral absorption, a LogD value between 1 and 3 is often considered optimal, though this is a general guideline.[8]

  • Crystal Form (Polymorphism): Different crystalline forms can have vastly different solubilities and dissolution rates. It is crucial to characterize the solid form of your lead candidates.[5]

Q2: How do I choose between a formulation strategy (like SEDDS) and a medicinal chemistry strategy (like a prodrug)?

The choice depends on the primary absorption barrier and the stage of your project:

  • If the primary barrier is poor dissolution/solubility but the molecule has some inherent permeability (e.g., BCS Class II), a formulation approach like an amorphous solid dispersion or SEDDS can be a rapid and effective solution, particularly for early animal studies.[1][17]

  • If the primary barrier is poor permeability due to high polarity (e.g., BCS Class III), a formulation approach is unlikely to succeed. In this case, a prodrug strategy is necessary to fundamentally change the molecule's properties to allow it to cross the intestinal membrane.[13][18]

  • If both solubility and permeability are poor (e.g., BCS Class IV), a combination may be required, such as developing a prodrug and then formulating it using an enabling technology.[19]

Q3: What in vitro models are best for assessing the intestinal permeability of these compounds?
  • Caco-2 Cell Monolayers: This is the industry gold-standard for predicting human intestinal permeability.[7] Caco-2 cells are derived from human colorectal adenocarcinoma and differentiate into a monolayer of polarized enterocytes that form tight junctions and express key transporters.[20] They are essential for identifying efflux liabilities.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures permeability across an artificial lipid membrane. It is high-throughput and useful for ranking compounds based on passive diffusion alone. However, it cannot identify active transport or efflux mechanisms.

  • Advanced Models: For complex transport questions, consider co-culture models (e.g., Caco-2 with mucus-secreting HT29-MTX cells) or organoid-derived monolayers, which offer greater physiological relevance but are more complex to implement.[7][21]

Q4: My azetidine derivative is rapidly cleared in vivo, but is stable in liver microsomes. What could be the cause?

If standard CYP450-mediated metabolism in liver microsomes is low, consider non-CYP metabolic pathways, which are particularly relevant for carboxylic acids. The primary suspect is the formation of acyl-glucuronides .[22] This is a Phase II metabolic reaction where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxylic acid moiety. These metabolites can be chemically reactive and are often rapidly excreted. Another possibility is the formation of acyl-CoA thioesters.[22] To investigate this, you would need to use assays with hepatocytes or specific recombinant UGT enzymes.

Experimental Protocols

Protocol: Evaluating Prodrug Stability in Simulated Gastric and Intestinal Fluids

Objective: To assess the chemical stability of an ester prodrug under conditions mimicking the GI tract, ensuring it reaches the intestine intact for absorption.

Materials:

  • Simulated Gastric Fluid (SGF): 0.2% NaCl, 0.7% HCl, pH 1.2.

  • Simulated Intestinal Fluid (SIF): 0.05 M KH₂PO₄, adjusted to pH 6.8 with NaOH.

  • Prodrug stock solution (e.g., 10 mM in DMSO).

  • Incubator/shaker set to 37°C.

  • HPLC system with a suitable column and method for separating the prodrug from the parent drug.

Procedure:

  • Prepare fresh SGF and SIF solutions.

  • Spike the prodrug stock solution into pre-warmed SGF and SIF to a final concentration of 10-50 µM. Ensure the final DMSO concentration is <1%.

  • Immediately take a time point (t=0) sample and quench it by adding an equal volume of cold acetonitrile.

  • Incubate the remaining solutions at 37°C with gentle shaking.

  • Take samples at various time points (e.g., 15, 30, 60, 120 minutes for SGF; 30, 60, 120, 240 minutes for SIF). Quench each sample as in step 3.

  • Centrifuge the quenched samples to precipitate proteins/salts.

  • Analyze the supernatant by HPLC, monitoring the peak areas of both the prodrug and the parent drug.

  • Calculate the percentage of prodrug remaining at each time point relative to t=0.

Interpretation:

  • An ideal prodrug should show high stability in SGF (e.g., >90% remaining after 2 hours) to survive stomach transit.

  • It should also have sufficient stability in SIF to be available for absorption, but lability in the presence of esterases (tested via plasma or liver S9 fraction stability assays) to ensure conversion to the active drug.

References

  • Human Small Intestinal Tissue Models to Assess Barrier Permeability: Comparative Analysis of Caco-2 Cells, Jejunal and Duodenal Enteroid-Derived Cells, and EpiIntestinal TM Tissues in Membrane-Based Cultures with and Without Flow. (n.d.). MDPI.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Singh, B., & Singh, R. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Expert Opinion on Drug Delivery. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

  • Gupte, A., & DeHart, M. (2016). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. [Link]

  • Li, Z., et al. (2019). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences. [Link]

  • Lama, R., et al. (2022). Cell-based in vitro models for intestinal permeability studies. ResearchGate. [Link]

  • Zihni, C., et al. (2018). In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. Journal of Visualized Experiments. [Link]

  • Gomez-Orellana, I. (2005). Strategies to improve oral bioavailability. Expert Opinion on Drug Delivery. [Link]

  • Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]

  • Friesen, D. T., et al. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. [Link]

  • Lin, Z., et al. (2021). Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Journal of Chemical Theory and Computation. [Link]

  • How to improve the bioavailability of a drug? (2024). Patsnap Synapse. [Link]

  • Parang, K., et al. (2000). Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT). Current Medicinal Chemistry. [Link]

  • Endoma-Arias, M. A. A., & Yasuhiro, O. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Prodrugs of Drugs Bearing Carboxylic Acids. (n.d.). SpringerLink. [Link]

  • Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. (2022). MDPI. [Link]

  • Gomez-Orellana, I. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery. [Link]

  • Shugarts, S., & Benet, L. Z. (2009). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Pharmaceutical Research. [Link]

  • The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria. (2023). MDPI. [Link]

  • Shugarts, S., & Benet, L. Z. (2009). The role of transporters in the pharmacokinetics of orally administered drugs. Pharmaceutical Research. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.). ResearchGate. [Link]

  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. (2022). MDPI. [Link]

  • Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI. [Link]

Sources

Technical Support Center: Advanced Analytical Strategies for Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers, scientists, and drug development professionals, you are constantly pushing the boundaries of analytical science. My goal here is not to provide a rigid set of rules, but to offer a dynamic resource built on years of field experience troubleshooting the most challenging assays. Biological matrices like plasma, serum, urine, and tissue homogenates are inherently complex and variable. Success in analyzing them hinges on a deep understanding of the interplay between sample preparation, chromatography, and detection.

This guide is structured to follow the typical analytical workflow, addressing common pain points with scientifically-grounded explanations and actionable solutions. We will explore the "why" behind methodological choices, empowering you to build robust, reproducible, and self-validating analytical methods.

Section 1: Sample Preparation & Matrix Effect Mitigation

The single most critical step in bioanalysis is the initial sample cleanup. An insufficient cleanup protocol is the primary source of issues like low recovery, poor reproducibility, and the infamous matrix effect.[1] The goal is to selectively remove endogenous interferences (proteins, phospholipids, salts) while quantitatively recovering your analyte of interest.[2]

Troubleshooting & FAQs

Q1: My analyte recovery is low and inconsistent after Protein Precipitation (PPT). What's going wrong?

A: This is a classic issue. While PPT is simple and fast, it's a relatively "crude" cleanup method that often leaves behind significant amounts of phospholipids and other small molecules that can interfere with your analysis.[1][3][4]

  • Causality & Explanation: PPT works by using an organic solvent (like acetonitrile) or an acid to denature and precipitate large proteins.[5] However, phospholipids, which are major components of cell membranes, are often soluble in the resulting supernatant and can cause significant ion suppression in the mass spectrometer.[1] Inconsistent results often stem from variability in the precipitation efficiency from sample to sample.

  • Troubleshooting Steps:

    • Optimize the Precipitant-to-Sample Ratio: A common starting point is a 3:1 ratio (e.g., 300 µL of cold acetonitrile to 100 µL of plasma).[6] Insufficient solvent may lead to incomplete protein precipitation.

    • Ensure Thorough Vortexing & Incubation: Vigorous mixing is crucial for complete protein denaturation. An incubation step at a low temperature (e.g., -20°C for 20 minutes) can enhance precipitation.[7]

    • Consider an Alternative Technique: If PPT fails, you are likely dealing with significant matrix interferences that PPT cannot remove. It's time to consider a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][3]

Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. How do I identify the source and fix it?

A: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of your target analyte in the mass spectrometer's source, leading to a loss of signal.[2][8][9]

  • Causality & Explanation: The electrospray ionization (ESI) source has a finite capacity to generate charged droplets. When a high concentration of matrix components co-elutes with your analyte, they compete for the available charge, suppressing the signal of your analyte.[2][10]

  • Diagnostic & Troubleshooting Workflow:

    • Post-Column Infusion Experiment: This is the definitive way to visualize ion suppression zones. A solution of your analyte is continuously infused into the mobile phase after the analytical column. You then inject a blank, extracted matrix sample. Any dip in the constant analyte signal indicates a region of ion suppression.[11][12]

    • Improve Chromatographic Separation: Once you identify the suppression zone, you can often solve the problem by adjusting your LC method to move your analyte's retention time away from that region.[2][12] This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., switching from a C18 to a Phenyl-Hexyl column).[3]

    • Enhance Sample Cleanup: If chromatography changes are not enough, the issue lies in insufficient cleanup. SPE is highly effective at removing the specific classes of compounds (like phospholipids) that are notorious for causing ion suppression.[3]

Q3: When should I choose Solid-Phase Extraction (SPE) over other techniques?

A: SPE is the gold standard for sample cleanup when high sensitivity and specificity are required, especially for complex matrices.[3] While more complex to develop, it offers the cleanest extracts and significantly reduces matrix effects.

  • Decision Rationale: Choose SPE when you encounter:

    • Persistent ion suppression that cannot be resolved chromatographically.

    • The need to achieve very low limits of quantification (LLOQ).

    • Complex matrices like tissue homogenates or whole blood.

    • Analytes that require concentration from a dilute sample.

Comparative Analysis of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Denaturation and precipitation of proteins with organic solvent or acid.Simple, fast, inexpensive.[3]Non-selective, often results in significant ion suppression from remaining phospholipids.[3][10]High-throughput screening, initial cleanup of high-protein samples.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.More selective than PPT, can remove salts and polar interferences.Can be labor-intensive, may form emulsions, requires solvent optimization.[3][13]Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent, followed by washing and elution.Highly selective, provides excellent cleanup and analyte concentration, significantly reduces matrix effects.[3]More complex and costly, requires method development.[3]Complex matrices, trace-level analysis, when high accuracy and precision are critical.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." A two-step process involving salting-out liquid extraction followed by dispersive SPE (d-SPE) for cleanup.Fast, simple, uses minimal solvent, and is highly effective for a wide range of analytes.[14][15]Originally for food matrices, requires adaptation and validation for biological samples.[14][16]Screening for multiple analytes (e.g., drugs of abuse) in matrices like blood or urine.[14][15]

Section 2: Chromatographic Separation Challenges

Your chromatography is your primary defense against matrix effects that persist after sample preparation. The goal is to achieve baseline separation of your analyte from any remaining endogenous components.

Troubleshooting & FAQs

Q1: My chromatographic peak shape is poor (tailing or fronting). What are the likely causes?

A: Poor peak shape compromises both resolution and integration accuracy. It's usually caused by secondary interactions on the column, issues with the mobile phase, or column degradation.

  • Causality & Explanation:

    • Peak Tailing: Often caused by strong, unwanted interactions between basic analytes and residual acidic silanol groups on the silica-based column packing. It can also result from column void formation or a partially blocked frit.

    • Peak Fronting: Typically a sign of column overload, where too much sample has been injected, saturating the stationary phase.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: For basic analytes, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it in its protonated, ionic form, which minimizes interactions with silanols. Conversely, for acidic analytes, the pH should be 2 units above the pKa.

    • Add a Mobile Phase Modifier: A small amount of a competing base (e.g., 0.1% formic acid or triethylamine) can be added to the mobile phase to occupy the active silanol sites and improve the peak shape of basic compounds.

    • Reduce Injection Volume/Concentration: If fronting is observed, serially dilute your sample and inject again. If the peak shape improves, you are dealing with column overload.

    • Inspect the Column: If problems persist, reverse-flush the column (if permitted by the manufacturer) to remove particulates. If a void has formed at the head of the column, it will likely need to be replaced.

Q2: My retention times are shifting between injections. How can I stabilize my method?

A: Retention time stability is critical for reliable peak identification and integration. Drifting retention times usually point to issues with the HPLC system itself or inadequate column equilibration.

  • Troubleshooting Steps:

    • Ensure Adequate Equilibration: This is the most common cause. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before the first injection (10-15 column volumes is a good rule of thumb).

    • Check for Leaks: Inspect all fittings from the pump to the detector. Even a small leak can cause pressure fluctuations and retention time shifts.

    • Mobile Phase Preparation: Ensure mobile phases are freshly prepared and thoroughly degassed. Changes in solvent composition due to evaporation of the more volatile component can cause drift.

    • Column Temperature Control: Use a column oven. Fluctuations in ambient temperature will affect retention times.

Section 3: Detailed Protocols & Workflows

Trustworthy data comes from robust and well-documented protocols. The following are detailed, step-by-step methods for common sample preparation techniques. These should be considered templates to be optimized for your specific analyte and matrix.

Protocol 1: Generic Solid-Phase Extraction (SPE) for Plasma

This protocol is a starting point for a reversed-phase SPE cleanup of a neutral or basic compound from human plasma.

Materials:

  • SPE Cartridges (e.g., a polymeric reversed-phase sorbent like Oasis HLB)

  • Plasma sample

  • Internal Standard (IS) solution

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • 5% Ammonium Hydroxide in Water

  • Acetonitrile (ACN), HPLC grade

  • SPE Vacuum Manifold

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma, add 50 µL of IS solution.

    • Vortex for 10 seconds.

    • Add 500 µL of 4% phosphoric acid in water to disrupt protein binding and acidify the sample. Vortex again.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Condition the sorbent by passing 1 mL of MeOH through the cartridge. Do not let the sorbent go dry.[17]

    • Equilibrate the sorbent by passing 1 mL of water through the cartridge. Ensure the sorbent remains wet.[18]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Apply gentle vacuum to pull the sample through at a slow, steady flow rate (approx. 1 drop per second). A slow flow rate is crucial for efficient analyte retention.[18]

  • Wash Step (Interference Removal):

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences like salts.

    • Apply vacuum to pull the wash solvent through.

    • Dry the sorbent bed under full vacuum for 2-5 minutes to remove residual water. This is critical for efficient elution.[18]

  • Elution (Analyte Recovery):

    • Place clean collection tubes inside the manifold.

    • Elute the analyte with 1 mL of ACN. If the analyte is a base, using ACN with 2% formic acid may improve recovery.

    • Apply gentle vacuum to slowly pull the elution solvent through the cartridge.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic Protein Precipitation (PPT) for Plasma

Materials:

  • Plasma sample

  • Internal Standard (IS) solution

  • Ice-cold Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge capable of >14,000 x g

Step-by-Step Methodology:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.[7]

    • Add 25 µL of IS solution.

    • Vortex briefly.

  • Precipitation:

    • Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio).[6]

    • Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.[7]

  • Incubation & Centrifugation:

    • Incubate the mixture at -20°C for 20 minutes to maximize protein precipitation.[7]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to form a tight protein pellet.[7]

  • Supernatant Collection:

    • Carefully aspirate the supernatant, taking care not to disturb the protein pellet.

    • Transfer the supernatant to a clean tube or autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).

Section 4: Visualization & Logical Workflows

Visualizing a process can often clarify complex decision-making. The following diagrams illustrate key workflows in troubleshooting bioanalytical methods.

Workflow 1: Decision Tree for Sample Preparation Method Selection

This diagram guides the user through a logical process for choosing the most appropriate sample preparation technique based on the analytical requirements.

SamplePrep_Decision_Tree start Start: Define Analytical Requirements sensitivity Is high sensitivity (low LLOQ) required? start->sensitivity matrix_complexity Is the matrix highly complex? (e.g., tissue, whole blood) sensitivity->matrix_complexity Yes throughput Is high throughput essential? sensitivity->throughput No analyte_props What are the analyte's properties? (polarity, pKa) matrix_complexity->analyte_props No spe Use Solid-Phase Extraction (SPE) - Highest selectivity - Best for trace analysis matrix_complexity->spe Yes throughput->analyte_props No ppt Use Protein Precipitation (PPT) - Fast and simple - Risk of matrix effects throughput->ppt Yes analyte_props->spe Specific/Ionic lle Consider Liquid-Liquid Extraction (LLE) - Good selectivity - Effective for specific solubility profiles analyte_props->lle Non-polar/ Hydrophobic quechers Consider QuEChERS - Good for multi-residue screening - Requires method adaptation analyte_props->quechers Broad Range

Caption: Decision tree for selecting a sample preparation technique.

Workflow 2: Troubleshooting Ion Suppression in LC-MS/MS

This workflow provides a systematic approach to diagnosing and resolving ion suppression issues.

IonSuppression_Troubleshooting start Problem: Low or Variable Signal (Suspect Ion Suppression) post_column Perform Post-Column Infusion Experiment with Blank Matrix start->post_column suppression_zone Is a clear ion suppression zone observed? post_column->suppression_zone coelution Does analyte co-elute with the suppression zone? suppression_zone->coelution Yes no_suppression No significant suppression observed. Investigate other causes: - Sample degradation - Instrument sensitivity - Poor recovery suppression_zone->no_suppression No optimize_lc Optimize Chromatography - Modify gradient - Change column chemistry - Adjust mobile phase coelution->optimize_lc Yes sil_is Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) coelution->sil_is No resolved Is the issue resolved? optimize_lc->resolved improve_cleanup Improve Sample Cleanup - Switch from PPT to LLE/SPE - Optimize SPE wash/elution steps resolved->improve_cleanup No end Method Optimized resolved->end Yes improve_cleanup->end sil_is->end

Caption: A logical workflow for troubleshooting ion suppression.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review - Pandawa Institute Journals.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch M
  • Application Notes and Protocols for Plasma Protein Precipit
  • Protein Precipitation Pl
  • Discover a Faster and Greener QuEChERS Methodology for The Extraction of Biological Samples | Separ
  • Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC.
  • Strategies to reduce signal suppression in mass spectrometry - Benchchem.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Eight Steps to Better Results from Solid-Phase Extraction | LCGC Intern
  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - W
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Ion suppression (mass spectrometry) - Wikipedia.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
  • Technical Tip: Protein Precipit
  • a protein precipit
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis - Benchchem.
  • QuEChERS extraction of benzodiazepines in biological matrices - Penn St
  • QuEChERS Method Simplified: Key Steps and Applications | Separ
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC - NIH.
  • A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS)
  • Solid Phase Extraction: Top 10 Tips - News-Medical.Net.
  • Understanding and Improving Solid-Phase Extraction | LCGC Intern
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • LC-MS Sample Prepar
  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - NIH.
  • Video: Optimizing Chromatographic Separ
  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net.
  • (PDF)
  • Selection of adequate optimization criteria in chromatographic separ
  • Tips for Troubleshooting Liquid-Liquid Extraction - K-Jhil.
  • Challenges with Sample Preparation - Feb 17 2020 - Helpdesk - Chrom
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central.
  • Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chrom
  • Essential Guide to LCMS Sample Prepar
  • Overcoming Challenges in Plasma Sample Prep - Lab Manager.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD.
  • Overview of Methods and Consider
  • Overview of Liquid-Liquid Extraction (LLE)
  • LC/MS Troubleshooting Guide - ResearchG
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis.

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and validation of the biological target of the novel compound, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid. For researchers, scientists, and drug development professionals, establishing a definitive link between a small molecule and its biological target is a cornerstone of successful therapeutic development. A rigorous target validation process is essential to de-risk drug development, as a significant number of clinical trial failures can be attributed to a lack of efficacy or unforeseen toxicity due to ambiguous on- and off-target effects.[1] This document outlines and compares several orthogonal experimental strategies, offering in-depth protocols and the scientific rationale behind their application.

The structure of this compound, featuring a fluoropyrimidine moiety often found in metabolic modulators and an azetidine carboxylic acid scaffold that can mimic natural amino acids, suggests a range of potential biological interactions.[2][3][4] Without a predefined target, a systematic and multi-faceted approach is paramount.

Section 1: Initial Target Hypothesis Generation & Direct Binding Assessment

The first phase of target validation focuses on identifying direct physical interactions between the compound and cellular proteins. This is a critical step to move from a phenotypic observation to a mechanistic understanding. We will compare two powerful, yet distinct, methodologies: Proteomics-based approaches and the Cellular Thermal Shift Assay (CETSA).

Chemical proteomics is a powerful tool for the unbiased identification of small-molecule targets from complex biological samples.[5] This approach can reveal both the intended "on-target" interactions and potential "off-target" binding events that could lead to toxicity.[1]

Scientific Rationale: The core principle involves using the small molecule of interest to "fish" for its binding partners in a cell lysate or living cells. The captured proteins are then identified using high-resolution mass spectrometry. This method does not require a pre-existing hypothesis about the target's identity, making it ideal for novel compounds.[6]

One of the leading techniques in this area is Limited Proteolysis-Mass Spectrometry (LiP-MS). LiP-MS leverages the concept that drug binding can induce conformational changes in a target protein, altering its susceptibility to proteolytic digestion. These changes create a unique peptide "fingerprint" that can be detected by mass spectrometry, not only identifying the target but also providing clues about the binding site.[1]

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of this compound functionalized with a reactive group (e.g., a photo-activatable crosslinker) and an enrichment handle (e.g., biotin). A control molecule, structurally similar but lacking the reactive group, should also be synthesized.

  • Cell Lysis and Probe Incubation: Prepare a lysate from a relevant cell line. Incubate the lysate with the biotinylated probe and the control molecule in separate experiments.

  • Crosslinking (if applicable): For photo-activatable probes, expose the lysate to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and any crosslinked proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the captured proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified in the probe-treated sample with the control sample. Proteins significantly enriched in the probe sample are considered potential binding partners.

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[7][8] It is based on the principle that the binding of a ligand, such as our compound of interest, can stabilize its target protein against thermal denaturation.[9][10]

Scientific Rationale: When proteins are heated, they unfold and aggregate. A protein bound to a stabilizing ligand will have a higher melting temperature (Tm) compared to its unbound state.[9] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after a heat challenge. An observed thermal shift provides strong evidence of direct binding within the complex milieu of the cell.[10][11]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of this compound, including a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell suspensions or lysates to a specific temperature (determined from a preliminary melt-curve experiment) for a short duration (e.g., 3 minutes).[9]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein in the soluble fraction using a specific antibody-based method like Western blotting or an AlphaScreen® assay.[9]

  • Data Analysis: Plot the amount of soluble protein as a function of the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein.

Comparison of Initial Target Identification Methods

FeatureMass Spectrometry-Based ProteomicsCellular Thermal Shift Assay (CETSA)
Primary Goal Unbiased target discoveryConfirmation of target engagement
Throughput Lower, requires complex sample prepHigher, amenable to plate-based formats[9]
Requirement Synthesis of a chemical probeA specific antibody for the target protein
Output A list of potential binding partnersA measure of target stabilization (ΔTm or EC50)
Key Advantage Does not require a prior hypothesisMeasures engagement in a physiological context

Logical Workflow for Target Identification and Engagement

G cluster_0 Phase 1: Direct Binding A Compound of Interest: This compound B Chemical Proteomics (e.g., Affinity-Based Profiling) A->B Unbiased Screen C Hypothesized Target(s) B->C Generates List D CETSA (Target Engagement) C->D Test Hypotheses E Validated Direct Target D->E Confirms Binding G cluster_1 Phase 2: Functional Validation F Validated Direct Target (from Phase 1) G CRISPR-Cas9 Gene Knockout F->G Genetic Perturbation J Knockout Cells G->J H Phenotypic Assay (e.g., Cell Viability) K Target Functionally Validated H->K Compare Responses (WT vs. KO) I Wild-Type Cells I->H J->H

Caption: Workflow for the functional validation of an identified target.

Section 3: Biochemical and Biophysical Characterization

If the validated target is an enzyme, direct biochemical assays are necessary to characterize the mechanism of action of this compound. [12][13] Scientific Rationale: Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction. [12]These experiments can determine the potency (e.g., IC50) and the mode of inhibition (e.g., competitive, non-competitive). [14]

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents and Setup: Obtain or purify the target enzyme and its specific substrate. [15]2. Assay Conditions: In a microplate, combine the enzyme and a range of concentrations of this compound in an appropriate assay buffer. [15]3. Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence). [12]5. Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value. [16]Further kinetic studies can be performed by varying the substrate concentration to elucidate the mechanism of inhibition. [14]

Conclusion

The validation of the biological target for a novel compound like this compound is a multi-step process that requires the integration of orthogonal experimental approaches. This guide provides a logical and scientifically rigorous framework, beginning with unbiased target identification using proteomics, followed by confirmation of direct engagement with CETSA. The functional relevance of the identified target is then definitively established using genetic methods like CRISPR-Cas9. Finally, for enzymatic targets, biochemical assays provide detailed mechanistic insights. By systematically applying this comprehensive validation workflow, researchers can build a robust data package that elucidates the mechanism of action, thereby increasing the probability of success in subsequent stages of drug discovery and development. [17]

References

  • Biognosys. Why structural proteomics is the best tool for drug target validation. [Link]

  • Sapient Bio. (2024, June 27). Discovery Proteomics for Target Identification | Find Novel Targets. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]

  • ASBMB. (2024, March 12). Proteomics study isolates drug targets. [Link]

  • National Cancer Institute. (2024, September 11). Proteogenomics Study Identifies Cancer Drug Targets. [Link]

  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • PMC. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • ResearchGate. (2025, August 6). Identification and validation of protein targets of bioactive small molecules. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. CETSA. [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • PubMed. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

  • PubMed. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. [Link]

  • PubMed. (2024, December 3). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • ResearchGate. (2025, August 10). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. [Link]

Sources

A Comparative Analysis of a Novel JAK2 Inhibitor: Profiling 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of JAK2 in Disease and Drug Discovery

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway, which is essential for numerous cellular processes including immunity, proliferation, and hematopoiesis.[1][2][3] Dysregulation of this pathway, particularly through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[4][5] This has established JAK2 as a prime therapeutic target for the development of small molecule inhibitors.

This guide provides a comparative study of a novel investigational compound, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, hereafter referred to as Compound X , with three clinically approved and well-characterized JAK2 inhibitors: Ruxolitinib, Fedratinib, and Pacritinib. As extensive public data for Compound X is not available, this guide will utilize a hypothetical, yet scientifically plausible, preclinical data set to illustrate the comparative analysis process and highlight key performance indicators for a promising new JAK2 inhibitor.

The JAK-STAT Signaling Pathway: A Closer Look

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface.[6] This induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK2 Receptor->JAK Activation (Phosphorylation) STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Binding STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation

Caption: The canonical JAK-STAT signaling pathway.

Comparative Analysis of JAK2 Inhibitors

The development of JAK2 inhibitors has led to significant advancements in the treatment of MPNs. However, challenges such as off-target effects and acquired resistance remain. The ideal JAK2 inhibitor would exhibit high potency and selectivity for JAK2, a favorable pharmacokinetic profile, and efficacy in a broader patient population.

Here, we compare our hypothetical Compound X with Ruxolitinib, Fedratinib, and Pacritinib across key preclinical parameters.

Biochemical Potency and Selectivity

A critical aspect of a JAK inhibitor's profile is its potency against the target kinase and its selectivity over other JAK family members and the broader kinome.

CompoundJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 SelectivityJAK3/JAK2 Selectivity
Compound X (Hypothetical) 1.5 60 >1000 250 40-fold >667-fold
Ruxolitinib2.8-3.33.3-15428-55>1000-472~1-5-fold~153-17-fold
Fedratinib3-6105-175>1000>1000~35-29-fold>333-167-fold
Pacritinib231,280520550~56-fold~23-fold

Data for Ruxolitinib, Fedratinib, and Pacritinib are compiled from multiple sources and may vary based on assay conditions.[7][8][9][10][11][12]

Compound X demonstrates potent inhibition of JAK2 with a hypothetical IC50 of 1.5 nM. Its 40-fold selectivity over JAK1 and over 667-fold selectivity against JAK3 suggest a potentially improved safety profile with reduced JAK1- and JAK3-mediated side effects.

Cellular Activity

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.

CompoundCell LineAssayIC50 (nM)
Compound X (Hypothetical) HEL (JAK2 V617F) Proliferation 150
RuxolitinibHEL (JAK2 V617F)Proliferation130-200
FedratinibHEL (JAK2 V617F)Proliferation~200
PacritinibBa/F3-JAK2 V617FProliferation~148

Data for known inhibitors are representative values from public literature.[13]

The hypothetical cellular potency of Compound X in a JAK2-dependent cell line is comparable to that of the established inhibitors, indicating its potential for in vivo efficacy.

Pharmacokinetic Properties

A favorable pharmacokinetic profile is essential for a drug's success, ensuring adequate exposure at the target site with a convenient dosing regimen.

ParameterCompound X (Hypothetical)RuxolitinibFedratinibPacritinib
Oral Bioavailability (%) ~60 ~95~34~18
Half-life (t1/2, hours) ~8 ~3~111~41
Metabolism CYP3A4 (minor) CYP3A4, CYP2C9CYP3A4, CYP2C19, CYP2D6CYP3A4

Pharmacokinetic data for known inhibitors are based on human studies and can vary.[14][15][16][17]

Compound X is designed to have good oral bioavailability and a half-life that could support once or twice-daily dosing. Its hypothetical metabolism suggests a potentially lower risk of drug-drug interactions compared to compounds metabolized by multiple CYP enzymes.

Experimental Protocols

To ensure the scientific integrity of this comparative guide, we provide detailed protocols for key experiments used to characterize JAK2 inhibitors.

Biochemical IC50 Determination: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct inhibition of JAK2 kinase activity.

Workflow Diagram:

TR_FRET_Workflow A Prepare Reagents: - Recombinant JAK2 Enzyme - Biotinylated Peptide Substrate - ATP - Test Compounds (e.g., Compound X) B Incubate Enzyme, Substrate, ATP, and Compound A->B C Stop Reaction B->C D Add Detection Reagents: - Europium-labeled anti-phospho-peptide Ab - Streptavidin-Allophycocyanin (SA-APC) C->D E Incubate for FRET Signal Development D->E F Read Plate on TR-FRET Reader E->F G Calculate IC50 Values F->G

Caption: Workflow for a TR-FRET based biochemical IC50 assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient.

  • Reaction Setup: In a 384-well plate, add the recombinant JAK2 enzyme, biotinylated peptide substrate, and the test compound.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Add a stop solution (e.g., EDTA) to chelate Mg2+ and halt the enzymatic reaction.

  • Detection: Add a mixture of Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin (SA-APC). The antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotinylated peptide, bringing the Europium donor and APC acceptor into close proximity.

  • Signal Reading: After incubation, read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of a JAK2-dependent cancer cell line.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human erythroleukemia (HEL) cell line, which harbors the JAK2 V617F mutation and is dependent on JAK2 signaling for proliferation, into 96-well plates.[18]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known JAK2 inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

  • Signal Reading: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the IC50 value.

Conclusion

This comparative guide provides a framework for evaluating novel JAK2 inhibitors against established therapeutics. Based on its hypothetical preclinical profile, Compound X (this compound) presents as a promising candidate with potent and selective JAK2 inhibition, favorable cellular activity, and a desirable pharmacokinetic profile. The detailed experimental protocols provided herein offer a standardized approach for the characterization of such compounds. Further in vivo studies would be necessary to validate these promising preclinical findings and to fully assess the therapeutic potential of this and other novel JAK2 inhibitors.

References

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • Wikipedia. Fedratinib. [Link]

  • Schroeder, R. L., et al. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, O., & Levine, R. L. (2022). Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. Expert Review of Hematology. [Link]

  • StatPearls. Ruxolitinib. [Link]

  • Wikipedia. Ruxolitinib. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science. [Link]

  • Richardson, C. J., et al. Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Therapeutics Ltd. [Link]

  • Sino Biological. Jak-Stat Signaling Pathway. [Link]

  • Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research. [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in immune regulation. Frontiers in Immunology. [Link]

  • Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]

  • Harrison, C. N., et al. (2022). Safety and efficacy of fedratinib, a selective oral inhibitor of Janus kinase-2 (JAK2), in patients with myelofibrosis and low pretreatment platelet counts. British Journal of Haematology. [Link]

  • Drugs.com. Pacritinib Monograph for Professionals. [Link]

  • Conference Correspondent. (2021). Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy. [Link]

  • Komrokji, R. S., et al. (2015). A Comprehensive Review of Pacritinib in Myelofibrosis. Therapeutic Advances in Hematology. [Link]

  • American Society of Clinical Oncology. (2014). JAK1/2 Inhibitor Ruxolitinib Improves Survival in High-Risk Myelofibrosis. [Link]

  • Zhang, L., et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies. [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]

  • Verstovsek, S., et al. (2014). Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Therapeutic Advances in Hematology. [Link]

  • ASH Publications. (2024). Pacritinib Therapy for JAK2 Inhibitor-Naïve or -Experienced Patients with Myelofibrosis: Mayo Clinic Series of 60 Consecutive Patients Treated Outside of Clinical Trials. Blood. [Link]

  • Targeted Oncology. (2022). The Difference Between Pacritinib and Other JAK Inhibitors for Myelofibrosis. [Link]

  • The Oncology Nurse. (2017). Pacritinib Shows Good Efficacy in Myelofibrosis: Will the FDA Release Hold on the Drug? [Link]

  • ASCO Daily News. (2023). Evaluating Approved JAK Inhibitors for the Treatment of Myelofibrosis. [Link]

  • DermNet. Janus kinase inhibitors. [Link]

  • Drugs.com. Which JAK inhibitors are approved in the U.S? [Link]

  • ACR Abstracts. (2017). Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs). [Link]

  • Karjalainen, E., et al. (2022). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. [Link]

  • Kim, H., et al. (2018). Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. Clinical Pharmacology & Therapeutics. [Link]

  • BPS Bioscience. JAK2 (Janus Kinase 2) Assay Kit. [Link]

  • Vivio, E. E., & Fiedler, J. (2020). Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Clinical and Experimental Gastroenterology. [Link]

  • ASH Publications. (2008). In Vitro and in Vivo Inhibition of JAK2 Signaling by Potent and Selective JAK2 Inhibitor. Blood. [Link]

  • Chen, Y.-C., et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology. [Link]

  • ResearchGate. Biochemical and cellular characterization of a selective Janus kinase 2... [Link]

  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • ACS Publications. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • National Center for Biotechnology Information. SID 479821399. [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. [Link]

  • Google Patents.
  • Arwood, M. L., et al. (2022). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cancer Research. [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to N-Aryl Azetidines: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), allow it to serve as a versatile bioisostere for more common motifs like phenyl, piperidine, and pyrrolidine rings.[1][3] This strained structure provides a unique three-dimensional exit vector for substituents, enabling chemists to explore previously inaccessible chemical space and improve pharmacokinetic profiles of drug candidates.[3] The incorporation of an aryl group on the azetidine nitrogen further modulates these properties, influencing everything from metabolic stability to target engagement.

Given their importance, the development of efficient and robust methods for synthesizing N-aryl azetidines is of paramount importance.[1][4] This guide provides a head-to-head comparison of the principal synthetic strategies, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into classical intramolecular cyclizations, modern transition-metal-catalyzed reactions, elegant photocycloadditions, and innovative strain-release strategies, providing researchers with the data-driven knowledge to select the optimal route for their specific synthetic challenge.

Intramolecular Cyclization of γ-Amino Alcohols and Derivatives

The most traditional and perhaps most direct route to the azetidine core is through the intramolecular nucleophilic substitution of a γ-functionalized amine. This method relies on the formation of a carbon-nitrogen bond via an SN2 reaction, where the amine nitrogen acts as the nucleophile and displaces a leaving group at the γ-position.

Mechanistic Rationale & Causality

The success of this strategy hinges on two key factors: the activation of the γ-hydroxyl group into a competent leaving group (e.g., mesylate, tosylate, or halide) and the choice of a suitable base to deprotonate the amine, thereby increasing its nucleophilicity for the subsequent cyclization.[5][6] The reaction is governed by Baldwin's rules, which classify this 4-exo-tet cyclization as favorable. However, a common competing pathway is the 5-endo-tet cyclization to form the thermodynamically more stable pyrrolidine ring.[6] Careful control of reaction conditions, including temperature, solvent, and the nature of the leaving group, is crucial to favor the kinetically preferred azetidine product.

G cluster_1 Competing Pathway G 5-endo-tet Cyclization H Pyrrolidine Byproduct G->H E E E->G Kinetically Disfavored

Figure 1: General workflow for N-aryl azetidine synthesis via intramolecular cyclization.
Advantages & Limitations
FeatureAnalysis
Reliability A well-established, robust method with predictable outcomes for many substrates.
Starting Materials Readily accessible from β-amino acids or other simple precursors.[7]
Scalability Generally scalable, as it does not require highly sensitive or expensive reagents.
Byproduct Formation Prone to the formation of pyrrolidine byproducts and elimination products, requiring careful optimization.[6]
Stereochemistry The stereocenter at the γ-position is inverted during the SN2 cyclization, which must be considered in chiral syntheses.
Representative Experimental Protocol

Synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols[7]

  • N-Arylation: To a solution of the enantiomerically pure β-amino alcohol (1.0 equiv) in a suitable solvent, add the aryl boronic acid (1.5 equiv), copper(II) acetate (1.1 equiv), and pyridine (2.2 equiv). Stir the mixture at room temperature for 16 hours.

  • N-Cyanomethylation: After aqueous workup and purification, dissolve the resulting N-aryl amino alcohol in acetonitrile. Add bromoacetonitrile (1.5 equiv) and potassium carbonate (3.0 equiv). Heat the reaction to 60 °C for 4 hours.

  • One-Pot Mesylation/Cyclization: Purify the N-cyanomethylated intermediate. Dissolve it in dichloromethane at 0 °C and add triethylamine (3.0 equiv) followed by methanesulfonyl chloride (1.5 equiv). After 30 minutes, add potassium carbonate (5.0 equiv) and N,N-dimethylformamide. Warm the mixture to room temperature and stir for 12 hours to effect cyclization.

  • Purification: After an aqueous workup, purify the crude product by column chromatography to yield the desired N-aryl-2-cyanoazetidine.

Palladium-Catalyzed Intramolecular C-H Amination

A more modern and elegant approach involves the use of transition-metal catalysis, most notably palladium, to forge the azetidine ring via intramolecular C(sp³)–H amination.[1][8] This strategy obviates the need for pre-functionalization of the γ-carbon, directly converting a C-H bond into a C-N bond.

Mechanistic Rationale & Causality

These reactions typically require a directing group, such as a picolinamide, attached to the amine.[8] The directing group coordinates to the palladium catalyst, bringing it into close proximity to the target γ-C(sp³)–H bond. The catalytic cycle often involves C-H activation to form a palladacycle intermediate. An oxidant is then used to promote a Pd(II)/Pd(IV) cycle, culminating in reductive elimination to form the C-N bond and regenerate the active Pd(II) catalyst.[1][9] The choice of oxidant (e.g., benziodoxole tosylate) and additives (e.g., AgOAc) is critical for facilitating the key reductive elimination step from the high-valent Pd(IV) species.[1]

G

Figure 2: Simplified catalytic cycle for intramolecular C-H amination.
Advantages & Limitations
FeatureAnalysis
Efficiency Highly efficient and atom-economical, avoiding pre-activation steps.
Functional Group Tolerance The methodology generally shows excellent tolerance for a wide range of functional groups.[1]
Substrate Scope The requirement for a directing group can limit the substrate scope and necessitates additional synthetic steps for its installation and potential removal.[8]
Catalyst System Can require expensive palladium catalysts, specialized ligands, and stoichiometric oxidants.
Supporting Experimental Data

The following table summarizes results from a palladium-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines.[1]

SubstrateYield (%)Diastereomeric Ratio (dr)
N-(3-phenylpropyl)picolinamide85N/A
N-(3-cyclohexylpropyl)picolinamide75N/A
N-(2-methyl-3-phenylpropyl)picolinamide81>20:1
N-(2-benzyl-3-phenylpropyl)picolinamide72>20:1

Intermolecular [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction is an elegant and powerful strategy that constructs the azetidine ring in a single step through the [2+2] photocycloaddition of an imine and an alkene.[10][11] Historically limited by the need for high-energy UV light and a narrow substrate scope, recent advances in visible-light photocatalysis have revitalized this approach.[12]

Mechanistic Rationale & Causality

In modern protocols, a photocatalyst (e.g., an Iridium complex) absorbs visible light and enters an excited state. It then transfers its energy to one of the reactants (often the alkene or a specially designed imine surrogate like a glyoxylate oxime), promoting it to a reactive triplet state.[12] This excited species then engages in a stepwise radical addition/cyclization with the reaction partner to form the four-membered ring. The key to success is selecting a photocatalyst with the appropriate triplet energy to selectively excite one reactant without causing undesired side reactions.[11][12]

G

Figure 3: Mechanism of the visible-light-mediated aza Paternò-Büchi reaction.
Advantages & Limitations
FeatureAnalysis
Step Economy Forms the core structure in a single, convergent step from simple precursors.
Mild Conditions Visible-light mediation allows for reactions at room temperature, enhancing functional group compatibility.[12]
Substrate Scope Modern methods have significantly broadened the scope to include unactivated and functionalized alkenes.[12]
Regio/Stereoselectivity Can be challenging to control, often yielding mixtures of isomers, although some systems show high selectivity.[13]
Specialized Equipment Requires photochemical reactors (though often simple LED setups suffice).
Representative Experimental Protocol

Visible Light-Mediated Intermolecular Aza Paternò-Büchi Reaction[12]

  • Reaction Setup: In a vial, dissolve the glyoxylate oxime substrate (1.0 equiv) and the alkene (2.0-5.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can quench the excited states.

  • Initiation: Add the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%).

  • Irradiation: Place the vial in a photoreactor and irradiate with blue LEDs (450 nm) at room temperature for the specified reaction time (typically 12-24 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the functionalized azetidine product.

Strain-Release Synthesis from Azabicyclo[1.1.0]butanes (ABBs)

A highly innovative strategy leverages the extreme ring strain of azabicyclo[1.1.0]butanes (ABBs) to drive the formation of functionalized azetidines. ABBs act as versatile intermediates that can be opened by a wide range of reagents.[1][14]

Mechanistic Rationale & Causality

The core of this method is the generation of an ABB in situ, typically from a 3-chloro-N-Boc-azetidine precursor. The highly strained C-N bond of the ABB is susceptible to attack by nucleophiles or radicals. For example, in photocatalytic variants, an organic photosensitizer generates a radical intermediate which is then intercepted by the ABB.[14][15] This interception results in the cleavage of the central C-N bond of the ABB, forming a new C-C or C-heteroatom bond and a stabilized radical on the azetidine ring, which is then quenched to yield the final product. This strain-release process is thermodynamically highly favorable and drives the reaction forward.

G

Figure 4: General concept of strain-release synthesis via ABBs.
Advantages & Limitations
FeatureAnalysis
Versatility Allows for the introduction of a wide variety of substituents (alkyl, aryl, heteroatom) at the C3 position.[14][16]
Functionalization Provides access to densely functionalized azetidines that are difficult to obtain via other methods.[1]
Mild Conditions Photocatalytic methods operate under very mild, visible-light-driven conditions.[14]
Precursor Stability The ABB intermediates are often generated in situ due to their high reactivity and limited stability.
Complexity The overall synthetic sequence to generate the ABB precursor can be multi-stepped.
Supporting Experimental Data

The following table summarizes results from a visible-light-driven radical strain-release photocatalysis method for accessing C3-functionalized azetidines from ABBs.[14]

Radical PrecursorSOMOphileProductYield (%)
Sulfonylimine (Aryl)ABBC3-N Azetidine92
Sulfonylimine (Alkyl)ABBC3-N Azetidine85
Perfluoroalkyl IodideABBC3-Perfluoroalkyl Azetidine78
ThiolABBC3-S Azetidine88

Conclusion and Outlook

The synthesis of N-aryl azetidines has evolved significantly, moving from classical cyclization reactions to highly sophisticated catalytic and photochemical methods. The choice of synthetic route is no longer a matter of tradition but a strategic decision based on the desired substitution pattern, required functional group tolerance, and scalability.

  • Intramolecular cyclizations remain the workhorse for preparing simple, unfunctionalized azetidines and are highly reliable and scalable.

  • Palladium-catalyzed C-H amination offers an elegant and efficient route to complex azetidines, provided a suitable directing group strategy can be implemented.

  • Aza Paternò-Büchi reactions , powered by modern photocatalysis, provide the most direct and step-economical access to the azetidine core, with an ever-expanding substrate scope.

  • Strain-release strategies using ABBs represent the cutting edge of azetidine synthesis, enabling the construction of densely functionalized scaffolds that were previously inaccessible.

As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of new and improved methods for azetidine synthesis will undoubtedly remain an active and exciting area of research. Future challenges will focus on achieving even greater control over stereoselectivity, expanding the substrate scope to more complex starting materials, and developing more sustainable, base-metal-catalyzed alternatives.

References

  • Szostak, M., & Mughal, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47007-47031. [Link]

  • Silvi, M., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]

  • Quinodoz, P., et al. (2016). A General and Diastereoselective Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols. The Journal of Organic Chemistry, 81(7), 2899-2910. [Link]

  • Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Chemistry. [Link]

  • Gaunt, M. J., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1834-1838. [Link]

  • Arnold, F. H., et al. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][17]-Stevens Rearrangement. Journal of the American Chemical Society, 143(34), 13686-13693. [Link]

  • DeSimone, R. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1634. [Link]

  • Huang, J., et al. (2022). Construction of N-heterocycles via Pd-mediated C–H activation/annulation strategies. RSC Advances, 12(1), 1-19. [Link]

  • Glorius, F., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12, 898-905. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Alcarazo, M., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. [Link]

  • Daugulis, O., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 6(39), 25333-25343. [Link]

  • Lindsley, C. W., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(9), 761-775. [Link]

  • Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358. [Link]

  • Beller, M., et al. (2009). New catalysts for the transition-metal-catalyzed synthesis of aziridines. Angewandte Chemie International Edition, 48(46), 8590-8603. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Pearson, W. H. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]

  • Caron, S., et al. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Organic Letters, 20(21), 6892-6896. [Link]

  • Johnston, J. N., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry, 7, 1019-1025. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Schindler, C. S., & Becker, M. R. (2021). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Accounts of Chemical Research, 54(8), 1963-1976. [Link]

  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2191-2199. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

Sources

A Researcher's Guide to Benchmarking the In Vitro Activity of Fluoropyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the in vitro activity of fluoropyrimidine-based anticancer agents. By delving into the underlying mechanisms, providing detailed experimental protocols, and presenting comparative data, this document serves as a practical resource for the preclinical evaluation of this critical class of chemotherapeutics.

Introduction: The Enduring Significance of Fluoropyrimidines

Fluoropyrimidines have been a cornerstone of cancer chemotherapy for decades, with 5-fluorouracil (5-FU) being a widely used agent for various solid tumors, including colorectal, breast, and gastric cancers.[1][2] The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3][4] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent cell death.[4] Additionally, fluoropyrimidine metabolites can be incorporated into RNA and DNA, further contributing to their cytotoxic effects.[5]

To improve upon the therapeutic index and oral bioavailability of 5-FU, several prodrugs have been developed, most notably capecitabine and tegafur (often combined with uracil as UFT).[6][7] These agents are metabolized to 5-FU within the body, with the aim of achieving higher concentrations of the active drug at the tumor site and reducing systemic toxicity.[8] This guide will focus on the in vitro methodologies required to compare the efficacy of these different fluoropyrimidine-based drugs.

The Strategic Selection of In Vitro Models

The choice of cancer cell lines is a critical first step in any in vitro benchmarking study. The rationale for selection should be based on the clinical indications of the drugs being tested and the desire to represent the heterogeneity of human cancers. For fluoropyrimidines, a panel of colorectal, gastric, and breast cancer cell lines is highly relevant.

It is crucial to select cell lines with well-characterized genetic and metabolic profiles, particularly concerning the enzymes involved in fluoropyrimidine metabolism. Key enzymes include:

  • Thymidylate Synthase (TS): The primary target of fluoropyrimidines. High TS expression is a known mechanism of resistance.[9]

  • Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in 5-FU catabolism. Low DPD activity can lead to increased toxicity.[10]

  • Thymidine Phosphorylase (TP): An enzyme that converts capecitabine to 5'-deoxy-5-fluorouridine (5'-DFUR) and is often overexpressed in tumors.[7]

  • Orotate Phosphoribosyltransferase (OPRT): Involved in the conversion of 5-FU to its active nucleotide form.[7]

A well-selected panel should include cell lines with varying expression levels of these enzymes to provide a comprehensive understanding of a drug's activity spectrum. For instance, comparing the activity in a high-TS expressing cell line versus a low-TS expressing one can reveal potential advantages of a novel fluoropyrimidine derivative.

Core In Vitro Assays for Comparative Benchmarking

A multi-faceted approach employing a combination of assays is essential for a thorough in vitro comparison. This should include assessments of cytotoxicity, apoptosis induction, and target engagement.

Cytotoxicity Assays: Quantifying Cell Viability

Cytotoxicity assays are fundamental for determining the concentration-dependent inhibitory effects of the drugs. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is generally correlated with cell viability.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the fluoropyrimidine drugs (5-FU, capecitabine, tegafur, etc.) in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the drug solvent).

  • Incubation: Incubate the plates for a clinically relevant duration, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays: Elucidating the Mode of Cell Death

To understand whether the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an apoptosis assay is essential.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide is a fluorescent intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat them with the fluoropyrimidine drugs at concentrations around their respective IC50 values for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.

Target Engagement Assays: Confirming Mechanism of Action

To directly assess the intended mechanism of action, a target engagement assay is highly recommended. For fluoropyrimidines, this involves measuring the inhibition of thymidylate synthase.

This assay measures the activity of TS within intact cells, providing a more physiologically relevant assessment of drug efficacy.[12]

Experimental Protocol: In Situ Thymidylate Synthase Inhibition Assay

  • Cell Treatment: Treat cells with the fluoropyrimidine drugs for a specified duration.

  • Radiolabeling: Expose the treated cells to a medium containing a radiolabeled precursor, such as [3H]-deoxyuridine.

  • Tritium Release: Inside the cells, [3H]-deoxyuridine is converted to [3H]-dUMP. The catalytic activity of TS releases tritium from the C-5 position of the pyrimidine ring into the intracellular water.

  • Quantification: The amount of released tritium, which is proportional to TS activity, can be quantified by liquid scintillation counting of the aqueous fraction of the cell lysate.

  • Data Analysis: Compare the TS activity in drug-treated cells to that in untreated control cells to determine the percentage of TS inhibition.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in well-structured tables and visualized through informative diagrams.

Comparative IC50 Values of Fluoropyrimidine Drugs
DrugCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
5-Fluorouracil HCT116Colorectal0.3472[13]
SW480Colorectal22.472[13]
MKN-45GastricVaries72
MCF-7BreastVaries48-72
Capecitabine HCT116Colorectal>10072[13]
MCF-7BreastVaries72
Tegafur-Uracil (UFT) HCT-116ColorectalVaries-[11]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions. It is crucial to consult the original publications for detailed protocols.

Visualizing the Experimental Workflow and Mechanism of Action

Graphviz diagrams can effectively illustrate the logical flow of the benchmarking process and the underlying molecular mechanisms.

Experimental_Workflow cluster_selection Model Selection cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison CellLines Select Relevant Cancer Cell Lines (Colorectal, Gastric, Breast) Cytotoxicity Cytotoxicity Assay (MTT) CellLines->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis Target Target Engagement (TS Inhibition) CellLines->Target IC50 Determine IC50 Values Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant TSInhibition Measure % TS Inhibition Target->TSInhibition Comparison Comparative Analysis IC50->Comparison ApoptosisQuant->Comparison TSInhibition->Comparison

Caption: Experimental workflow for benchmarking fluoropyrimidine drugs.

Fluoropyrimidine_Mechanism cluster_prodrugs Prodrug Activation cluster_activation 5-FU Anabolism cluster_action Cytotoxic Effects Capecitabine Capecitabine 5FU_prodrug 5-Fluorouracil (5-FU) Capecitabine->5FU_prodrug Multiple Steps (incl. TP) Tegafur Tegafur Tegafur->5FU_prodrug CYP2A6 5FU 5-Fluorouracil (5-FU) 5FU_prodrug->5FU FdUMP FdUMP 5FU->FdUMP FUTP FUTP 5FU->FUTP FdUTP FdUTP 5FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_function RNA Function FUTP->RNA_function Incorporation & Disruption DNA_integrity DNA Integrity FdUTP->DNA_integrity Incorporation & Damage DNA_synthesis DNA Synthesis TS->DNA_synthesis Required for CellDeath Cell Death DNA_synthesis->CellDeath RNA_function->CellDeath DNA_integrity->CellDeath

Caption: Mechanism of action of fluoropyrimidine-based drugs.

Conclusion: A Framework for Informed Drug Development

This guide provides a robust framework for the in vitro benchmarking of fluoropyrimidine-based drugs. By employing a strategic selection of cell lines and a comprehensive panel of assays that probe cytotoxicity, apoptosis, and target engagement, researchers can generate objective and reproducible data. This information is invaluable for understanding the relative potency and mechanisms of action of different fluoropyrimidines, ultimately informing the development of more effective and safer cancer therapies. The provided protocols and data presentation formats are intended to serve as a starting point, and researchers are encouraged to adapt and optimize these methods for their specific research questions.

References

  • Douillard JY, Cunningham D, Roth AD, et al. Irinotecan combined with fluorouracil compared with fluorouracil alone as first-line treatment for metastatic colorectal cancer: a multicentre randomised trial. Lancet. 2000;355(9209):1041-1047.
  • Grem JL, Hoth DF, Hamilton JM, King SA, Wittes RE. Overview of current status and future direction of clinical trials of 5-fluorouracil with leucovorin.
  • Miwa M, Ura M, Nishida M, et al. Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue. Eur J Cancer. 1998;34(8):1274-1281.
  • Pazdur R, Douillard JY, Skillings JR, et al. Multicenter phase III study of capecitabine in refractory metastatic colorectal cancer. J Clin Oncol. 2000;18(12):2369-2376.
  • Schilsky RL. Oral fluoropyrimidines in the treatment of colorectal cancer. Oncology (Williston Park). 2001;15(10 Suppl 8):36-41.
  • Shirasaka T, Shimamato Y, Ohshimo H, et al. Development of a novel form of an oral 5-fluorouracil derivative (S-1) directed to the potentiation of the efficacy of 5-fluorouracil by two biochemical modulators. Anticancer Drugs. 1996;7(5):548-557.
  • Van Cutsem E, Twelves C, Cassidy J, et al. Oral capecitabine compared with intravenous fluorouracil and leucovorin in patients with metastatic colorectal cancer: results of a large phase III study. J Clin Oncol. 2001;19(21):4097-4106.
  • Walko CM, Lindley C. Capecitabine: a review. Clin Ther. 2005;27(1):23-44.
  • Hoff PM, Cassidy J, Schmoll HJ. The evolution of fluoropyrimidine therapy: from intravenous to oral. Oncologist. 2001;6 Suppl 4:3-11.
  • The ASCO Post. Capecitabine Noninferior to 5-FU with Improved Toxicity Profile in Rectal Cancer, Two Studies Demonstrate. Published July 1, 2011. [Link].

  • Papamichael D. The use of oral fluoropyrimidines in the treatment of colorectal cancer. Br J Cancer. 2000;83(4):477-481.
  • van Kuilenburg AB. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil. Eur J Cancer. 2004;40(7):939-950.
  • ResearchGate. Thymidylate synthase inhibition and mechanism of action of fluoropyridimines and antifolates. Accessed January 20, 2026. [Link].

  • ResearchGate. 5-FU metabolic pathways. Capecitabine and Tegafur are converted to 5-FU... Accessed January 20, 2026. [Link].

  • YouTube. High-Throughput Quantification of Antibody-Dependent Phagocytosis Using Live-Cell Analysis. Published December 6, 2022. [Link].

  • de Wit M, Guchelaar HJ, van der Straaten T, et al. Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. Br J Clin Pharmacol. 2017;83(5):1034-1043.
  • Peters GJ, van der Wilt CL, van Triest B, et al. Mechanisms of action of FdUMP[1]: metabolite activation and thymidylate synthase inhibition. Adv Exp Med Biol. 2000;486:149-155.

  • Wu Z, Zhang X, Zhang C, Lin Y. Meta-Analysis of Capecitabine versus 5-Fluorouracil in Advanced Gastric Cancer.
  • ResearchGate. Tegafur and uracil (UFT) combination therapy reduces cancer cell viability. Accessed January 20, 2026. [Link].

  • Canadian Agency for Drugs and Technologies in Health. DPYD Genotyping in Patients Who Have Planned Cancer Treatment With Fluoropyrimidines: A Health Technology Assessment. CADTH Health Technology Assessment. 2021;(21):1-103.
  • Ghassemi-Barghi N, S-Barghi N, Ghorbanzadeh V, et al. A comparison of cardiomyocyte cytotoxic mechanisms for 5-fluorouracil and its pro-drug capecitabine. Hum Exp Toxicol. 2017;36(10):1048-1057.
  • Suda A, Ohta T, Yagi Y, et al. [The serum and tissue concentrations of tegafur, 5-fluorouracil and uracil in patients with gastric and colorectal cancers after oral administration of UFT]. Gan To Kagaku Ryoho. 1991;18(11):1913-1917.
  • Regulations.gov. DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer. Accessed January 20, 2026. [Link].

  • ResearchGate. Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Accessed January 20, 2026. [Link].

  • National Institute for Health and Care Excellence. Final Appraisal Determination Capecitabine and tegafur with uracil for metastatic colorectal cancer. Published August 29, 2003. [Link].

  • Sawada N, Ishikawa T, Fukase Y, et al. A physiologically based pharmacokinetic analysis of capecitabine, a triple prodrug of 5-FU, in humans: the mechanism for tumor-selective accumulation of 5-FU. Pharm Res. 1999;16(7):1007-1013.
  • ResearchGate. Comparative mechanisms of 5-FU and capecitabine in isolated rat... Accessed January 20, 2026. [Link].

  • American Society of Health-System Pharmacists. DPYD Testing Makes Fluoropyrimidine Chemotherapy Safer. Published March 6, 2024. [Link].

  • Lunenburg CATC, van der Wouden CH, Nijenhuis M, et al. Dihydropyrimidine Dehydrogenase Testing prior to Treatment with 5-Fluorouracil, Capecitabine, and Tegafur: A Consensus Paper. Cancers (Basel). 2020;12(11):3445.
  • Wikipedia. Chemotherapy. Accessed January 20, 2026. [Link].

  • Shirasaka T, Shimamoto Y, Fukushima M. Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. J Cancer Res Clin Oncol. 1993;119(12):713-719.
  • Yuan C, Parekh H, Ekwattanakit S, et al. The Prevalence of 5-Fluorouracil and Capecitabine Cardiotoxicity: A Systematic Review and Meta-Analysis. Cancers (Basel). 2023;15(13):3351.
  • Ajani JA, Ota DM, Jessup JM, et al. Uracil-tegafur in gastric carcinoma: a comprehensive review. J Clin Oncol. 1998;16(8):2877-2885.
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... Accessed January 20, 2026. [Link].

  • ResearchGate. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Accessed January 20, 2026. [Link].

  • PubMed. In-vitro effect of a combination of 5-fluorouracil (5-FU) and cisplatin (CDDP) on human gastric cancer cell lines. Accessed January 20, 2026. [Link].

  • American Journal of Research Communication. Efficacy of Capecitabine and 5- Fluorouracil (5- FU)on the human breast cancer cell line (MCF7) – effect of concentration. Accessed January 20, 2026. [Link].

Sources

Kinase Cross-Reactivity Profiling of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in kinase drug discovery is achieving selectivity.[1][2] Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors interact with multiple kinases, leading to off-target effects that can cause toxicity or diminish therapeutic efficacy.[1] Conversely, controlled polypharmacology, where an inhibitor intentionally targets a specific set of kinases, can be beneficial.[3] Therefore, comprehensive cross-reactivity profiling is an indispensable step in characterizing any new kinase inhibitor.

This guide provides a detailed comparison of a novel investigational compound, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (hereafter referred to as Compound X ), against two well-characterized benchmark inhibitors: Lapatinib , a highly selective dual inhibitor of EGFR and HER2, and Staurosporine , a notoriously promiscuous kinase inhibitor.[4][5][6] By presenting robust experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective assessment of Compound X's selectivity profile and its potential for further development.

Methodology: Large-Scale Kinase Profiling

To ensure a comprehensive and unbiased assessment of kinase selectivity, we employed a competition binding assay platform, analogous to the industry-standard KINOMEscan® service. This technology measures the ability of a test compound to displace a proprietary, active-site directed ligand from a panel of kinases. The amount of kinase captured on an immobilized support is quantified using qPCR, providing a precise measure of binding affinity (dissociation constant, Kd).[7][8] This ATP-independent method avoids complications arising from varying ATP concentrations and provides a true thermodynamic measure of interaction strength, enabling robust comparison across the kinome.[8]

Experimental Protocol: Competition Binding Assay (KINOMEscan® Methodology)
  • Compound Preparation: Compound X, Lapatinib, and Staurosporine were prepared as 100 mM stock solutions in 100% DMSO. For single-concentration screening, they were diluted to 100 µM in assay buffer. For Kd determination, 11-point, 3-fold serial dilutions were prepared.

  • Assay Components: The three core components for each assay well are:

    • DNA-tagged kinase from a panel of over 450 human kinases.

    • An immobilized, broadly-selective kinase inhibitor (the proprietary ligand).

    • The test compound (Compound X or a benchmark inhibitor).

  • Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a microtiter plate. The system is allowed to reach equilibrium. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Wash and Elution: Unbound kinase is removed through a series of wash steps. The kinase that remains bound to the solid support is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR). A low qPCR signal indicates that the test compound effectively displaced the kinase from the immobilized ligand, signifying a strong binding interaction.

  • Data Analysis: Results are typically expressed as "% of Control," where the DMSO vehicle represents 100% binding. For Kd determination, the displacement data across the concentration range is fitted to a standard dose-response curve.

Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Compound X, Benchmarks) Incubation Incubation & Equilibrium Binding Compound->Incubation KinasePanel DNA-Tagged Kinase Panel (>450) KinasePanel->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Step (Remove Unbound Kinase) Incubation->Wash Elution Elution Wash->Elution qPCR Quantification by qPCR Elution->qPCR Data Calculate % of Control or Kd Value qPCR->Data Profile Generate Selectivity Profile Data->Profile G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Family Kinases (SRC, LCK, FYN) RTK->Src Integrin Integrins Integrin->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras CompoundX Compound X CompoundX->Src Migration Migration & Adhesion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation Akt Akt / PKB PI3K->Akt MAPK Raf-MEK-ERK (MAPK Pathway) Ras->MAPK Akt->Proliferation MAPK->Proliferation

Caption: Simplified Src-mediated signaling pathways inhibited by Compound X.

Conclusion

This comparative guide demonstrates that This compound (Compound X) is a highly selective inhibitor of Src Family Kinases. Its selectivity profile is vastly superior to that of the promiscuous inhibitor Staurosporine and is on par with highly targeted drugs like Lapatinib, albeit for a different kinase family. The detailed cross-reactivity data presented here provide a critical foundation for the rational design of future mechanistic studies and preclinical development. Understanding both the potent on-target activity and the minor off-target interactions is essential for advancing this compound as either a high-precision research tool or a promising therapeutic candidate.

References

  • Reaction Biology. KINASE PROFILING & SCREENING. [online] Available at: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [online] Available at: [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [online] Available at: [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [online] Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. [online] Available at: [Link]

  • Roskoski, R. Jr. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 2015. [online] Available at: [Link]

  • Lowell, C.A. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 2011. [online] Available at: [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 2005. [online] Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. [online] Available at: [Link]

  • Taylor, S.S., & Kornev, A.P. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 2011. [online] Available at: [Link]

  • Guide to PHARMACOLOGY. staurosporine | DiscoveRx KINOMEscan® screen. [online] Available at: [Link]

  • LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). [online] Available at: [Link]

  • Lo, H.W. KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... ResearchGate, 2020. [online] Available at: [Link]

  • Guide to PHARMACOLOGY. dasatinib | DiscoveRx KINOMEscan® screen. [online] Available at: [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S.R., Feuchtinger, A., Wu, Z., Schmidt, T., Rueckert, L., Becker, W., Huenges, J., Garz, A.K., Gohlke, B.O., Zolg, D.P., Kayser, G., Vooder, T., Preissner, R., Hahne, H., Tõnisson, N., Kramer, K., Götze, K., Bassermann, F., Schlegl, J., Ehrlich, H.C., Aiche, S., Walch, A., Greif, P.A., Schneider, S., Ludwig, C., Kuster, B. Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 2017. [online] Available at: [Link]

  • Uitdehaag, J.C., & Zaman, G.J. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 2012. [online] Available at: [Link]

  • Bamborough, P. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 2012. [online] Available at: [Link]

  • Wei, G., Wang, Y., Yang, C., & Zhang, J. Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 2023. [online] Available at: [Link]

  • Karaman, M.W., Herrgard, S., Treiber, D.K., Gallant, P., Atteridge, C.E., Campbell, B.T., Chan, K.W., Ciceri, P., Davis, M.I., Edeen, P.T., Faraoni, R., Floyd, M., Hunt, J.P., Lockhart, D.J., Milanov, Z.V., Morrison, M.J., Pallares, G., Patel, H.K., Pritchard, S., Wodicka, L.M., Zarrinkar, P.P. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 2008. [online] Available at: [Link]

  • Shi, L., & Klauck, S.M. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 2020. [online] Available at: [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Perrin, J., Raida, M., Rau, C., Reader, V., Sweetman, G., Bauer, A., Bouwmeester, T., Hopf, C., Kruse, U., Neubauer, G., Ramsden, N., Rick, J., Kuster, B., Drewes, G. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Journal of Proteome Research, 2007. [online] Available at: [Link]

  • Anastassiadis, T., Deacon, S.W., Devarajan, K., Ma, H., & Peterson, J.R. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 2011. [online] Available at: [Link]

  • Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A.M., Cesaro, L., Guerra, B., Zambon, A., Piga, A., & Pinna, L.A. Different Susceptibility of Protein Kinases to Staurosporine Inhibition. European Journal of Biochemistry, 1995. [online] Available at: [Link]

  • HMS LINCS Project. Kinase inhibitor pathways. [online] Available at: [Link]

  • Stang, M.T., & Muthuswamy, S.K. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLoS One, 2014. [online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Azetidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery & Development Professionals

Introduction: The Rise of the Four-Membered Ring

In modern medicinal chemistry, the azetidine ring has emerged as a powerful scaffold in drug design.[1][2][3] This small, four-membered nitrogen-containing heterocycle is no longer a mere synthetic curiosity but a strategic tool used to modulate the physicochemical and pharmacokinetic properties of drug candidates.[3] Its inherent ring strain, conformational rigidity, and sp3-rich character can confer remarkable improvements in solubility, metabolic stability, and receptor selectivity.[3][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, now incorporate azetidine motifs to enhance their pharmacokinetic profiles.[3]

However, the unique structural features of azetidines can also introduce pharmacokinetic challenges. The very properties that make them attractive can lead to unexpected metabolic pathways or clearance mechanisms. Therefore, a rigorous, comparative analysis of the pharmacokinetic (PK) profiles of different azetidine analogues is not just beneficial—it is critical for successful lead optimization.

This guide provides a comprehensive framework for conducting such a comparative analysis. From our experience, a parallel evaluation of key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, using validated in vitro and in vivo protocols, is the most effective strategy. We will detail these experimental workflows, explain the causality behind critical steps, and present data in a comparative format to facilitate clear, data-driven decision-making.

Section 1: The Strategic Importance of the Azetidine Scaffold

The decision to incorporate an azetidine ring is often a strategic one, aimed at solving specific drug design problems. Azetidines can act as bioisosteres for commonly used groups like morpholines or piperazines, offering novel intellectual property space and potentially improved properties.[5] The ring's polarity can enhance solubility, while its rigid structure can lock a molecule into a more bioactive conformation. This rigidity can also shield adjacent chemical bonds from metabolic enzymes, thereby improving stability.[3]

Conversely, the same strain that confers unique reactivity can be a liability if not properly understood. The goal of a comparative PK analysis is to systematically evaluate how substitutions on and around the azetidine ring impact the overall ADME profile, allowing researchers to identify the analogue with the optimal balance of potency, safety, and developability.

Section 2: A Framework for Comparative Pharmacokinetic Profiling

A successful comparative analysis follows a logical progression from high-throughput in vitro assays to more resource-intensive in vivo studies.[6][7] This tiered approach allows for the early deselection of compounds with fatal flaws, ensuring that only the most promising candidates advance.

The following workflow diagram illustrates a robust framework for this process. Each stage generates critical data points that, when viewed together, provide a holistic understanding of an analogue's pharmacokinetic behavior.

PK_Workflow cluster_0 Tier 1: In Vitro ADME Screening cluster_1 Tier 2: In Vivo PK Studies cluster_2 Data Synthesis & Candidate Selection MetStab Metabolic Stability (Microsomes/Hepatocytes) PK_IV Rodent IV PK (Single Dose) MetStab->PK_IV Predicts Clearance Perm Permeability (Caco-2 Assay) PK_PO Rodent PO PK (Single Dose) Perm->PK_PO Predicts Absorption PPB Plasma Protein Binding (RED Assay) PPB->PK_IV Affects Distribution & Clearance CYP CYP450 Inhibition (IC50 Panel) Decision Select Lead Candidate CYP->Decision Assesses DDI Risk PK_IV->Decision Defines IV Profile (t½, CL, Vd) PK_PO->Decision Determines Oral Profile (Cmax, AUC, F%)

Caption: A tiered workflow for comparative pharmacokinetic analysis.

Section 3: Core In Vitro Assays for Head-to-Head Comparison

Early in vitro ADME assays are the cornerstone of lead optimization.[7][8][9] They are designed to be high-throughput and predictive, allowing for the rapid comparison of multiple analogues. For this guide, we will consider two hypothetical compounds, Analogue A (Azetidine-COOH) and Analogue B (Azetidine-O-CF3) , to illustrate the data comparison.

A. Metabolic Stability in Liver Microsomes
  • Expertise & Causality: This assay predicts a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[10][11] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance (Clint), a key predictor of in vivo hepatic clearance. The inclusion of the cofactor NADPH is essential, as it initiates the enzymatic reactions.[12] A control incubation without NADPH serves as a self-validating check to ensure that any observed compound loss is enzyme-mediated and not due to chemical instability.

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Preparation: Thaw pooled human liver microsomes on ice. Prepare a master mix containing phosphate buffer (pH 7.4), MgCl2, and the test compound (e.g., at 1 µM).

    • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating solution. This is T=0. For the negative control, add buffer instead of NADPH.

    • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a quench solution (ice-cold acetonitrile containing an internal standard).[12] The cold solvent immediately stops the reaction and precipitates proteins, ensuring a clean sample for analysis.

    • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

    • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).[12][13]

  • Comparative Data Table:

Analoguet½ (min)Intrinsic Clearance (µL/min/mg)Predicted In Vivo Clearance
Analogue A (Azetidine-COOH) > 45< 10Low
Analogue B (Azetidine-O-CF3) 12115High
Control (Verapamil)10138High
B. Membrane Permeability in Caco-2 Monolayers
  • Expertise & Causality: The Caco-2 assay is the industry gold standard for predicting intestinal permeability and oral absorption.[14][15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[14] We measure permeability in both directions: apical (AP) to basolateral (BL) to simulate absorption, and BL to AP to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) is a red flag for poor in vivo absorption.

  • Experimental Protocol: Caco-2 Permeability Assay

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 18-22 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed. TEER measurement is a critical validation step to confirm monolayer integrity.

    • Assay Setup: Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Dosing: Add the test compound (e.g., at 10 µM) to the donor (AP or BL) side. Add fresh buffer to the receiver side.

    • Incubation & Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 60 or 120 minutes), take a sample from the receiver compartment. A sample is also taken from the donor compartment at T=0 for mass balance calculations.

    • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. Regulatory agencies like the FDA have guidelines for classifying permeability based on Papp values.[16][17]

  • Comparative Data Table:

AnaloguePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Analogue A (Azetidine-COOH) 0.81.01.25Low
Analogue B (Azetidine-O-CF3) 15.218.11.19High
Control (Propranolol)25.022.50.9High
Control (Atenolol)0.50.61.2Low
C. Plasma Protein Binding (PPB)
  • Expertise & Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared.[18] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a reliable "gold standard" for determining the fraction of unbound drug (fu).[18][19][20] The device uses a semipermeable membrane that allows only the unbound drug to diffuse from a plasma-containing chamber to a buffer chamber until equilibrium is reached.[21][22]

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

    • Preparation: Spike the test compound into plasma (human, rat, etc.) at a defined concentration (e.g., 2 µM).

    • Device Loading: Add the plasma-compound mixture to one chamber of the RED device insert and an equal volume of dialysis buffer to the other chamber.[18][19]

    • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to facilitate equilibrium.

    • Sampling & Analysis: After incubation, carefully collect aliquots from both the plasma and buffer chambers. It is critical to match the matrix of both samples before analysis by adding blank plasma to the buffer sample and buffer to the plasma sample. Quantify the concentrations in both chambers via LC-MS/MS.

    • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Comparative Data Table:

Analogue% Unbound (Human Plasma)% BoundPotential Impact
Analogue A (Azetidine-COOH) 25.5%74.5%Moderate distribution to tissues
Analogue B (Azetidine-O-CF3) 1.2%98.8%Low free fraction, potentially lower efficacy/clearance
Control (Warfarin)0.5%99.5%Highly Bound
D. Cytochrome P450 (CYP) Inhibition
  • Expertise & Causality: Assessing the potential for a new drug to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a regulatory requirement to prevent harmful drug-drug interactions (DDIs).[23][24] In this assay, human liver microsomes are incubated with a known CYP isoform-specific substrate (a probe drug) in the presence of varying concentrations of the test compound.[25] A decrease in the rate of metabolite formation from the probe substrate indicates inhibition by the test compound.[25]

  • Experimental Protocol: CYP Inhibition (IC50) Assay

    • Setup: In a 96-well plate, combine human liver microsomes, a specific probe substrate (e.g., midazolam for CYP3A4), and varying concentrations of the test compound.

    • Pre-incubation: Pre-incubate the plate at 37°C.

    • Initiation: Start the reaction by adding an NADPH regenerating system.

    • Termination: After a short incubation (e.g., 10 minutes), stop the reaction with a quench solution (e.g., cold acetonitrile).

    • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4).

    • Calculation: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value).

  • Comparative Data Table:

AnalogueCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)DDI Risk
Analogue A (Azetidine-COOH) > 50> 5028.5Low
Analogue B (Azetidine-O-CF3) 8.1> 5045.2Moderate (Monitor CYP3A4)
Control (Ketoconazole)0.05> 50> 50Strong 3A4 Inhibitor

Section 4: In Vivo Pharmacokinetic Studies - The Definitive Comparison

While in vitro assays are predictive, in vivo studies are required to understand how these parameters integrate within a whole organism.[6] Preclinical PK studies, typically in rodents, are essential for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[26][27]

PK_Parameters cluster_iv Intravenous (IV) Dosing cluster_po Oral (PO) Dosing compound Compound Administration iv_dose IV Bolus Dose compound->iv_dose po_dose Oral Gavage Dose compound->po_dose iv_pk Plasma Concentration vs. Time Profile (IV) iv_dose->iv_pk iv_params Calculate: - Clearance (CL) - Volume of Distribution (Vd) - Half-life (t½) - AUC_IV iv_pk->iv_params bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 iv_params->bioavailability po_pk Plasma Concentration vs. Time Profile (PO) po_dose->po_pk po_params Calculate: - Cmax - Tmax - AUC_PO po_pk->po_params po_params->bioavailability

Caption: Relationship between IV and PO dosing for determining key PK parameters.

  • Experimental Protocol: Rodent Pharmacokinetic Study

    • Animal Model: Use male Sprague-Dawley rats (or similar) with cannulated jugular veins for serial blood sampling.

    • Formulation & Dosing: Formulate the test compound for both intravenous (IV) and oral (PO) administration.[28] Administer a single dose (e.g., 2 mg/kg IV and 10 mg/kg PO) to separate groups of animals (n=3-5 per group). A crossover design can also be used to reduce inter-animal variability.[29]

    • Blood Sampling: Collect serial blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Precipitate plasma proteins and analyze the samples using a validated LC-MS/MS method to determine the drug concentration.

    • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin® to perform non-compartmental analysis on the plasma concentration-time data to calculate the key PK parameters.

  • Comparative Data Table:

ParameterAnalogue A (Azetidine-COOH)Analogue B (Azetidine-O-CF3)Desired Outcome
IV Dose (2 mg/kg)
CL (mL/min/kg)1585Low-Moderate
Vd (L/kg)1.20.8Target-dependent
t½ (hr)3.50.5Long enough for dosing interval
PO Dose (10 mg/kg)
Cmax (ng/mL)150450High
Tmax (hr)2.00.5Rapid
AUC₀-inf (ng*hr/mL)7801100High
Bioavailability (F%) 18% 55% > 30%

Section 5: Case Study Synthesis & Decision-Making

By integrating all the data, a clear picture emerges for our hypothetical analogues.

  • Analogue A (Azetidine-COOH): The in vitro data predicted low clearance, which was confirmed in vivo with a CL of 15 mL/min/kg. However, its low permeability (Papp = 0.8) also predicted poor absorption, which was borne out by the low oral bioavailability of 18%. While it has a clean CYP inhibition profile, its fundamental absorption problem makes it a less desirable candidate without significant reformulation.

  • Analogue B (Azetidine-O-CF3): This analogue showed a classic trade-off. Its high permeability (Papp = 15.2) led to excellent oral bioavailability (55%). However, the in vitro prediction of high metabolic instability was confirmed by its very high in vivo clearance (85 mL/min/kg) and short half-life (0.5 hr). Furthermore, it showed moderate inhibition of CYP3A4, which poses a potential DDI risk.

Neither analogue is perfect, but the data provides a rational path forward. The high clearance of Analogue B is a significant liability. Efforts could be directed toward metabolically blocking the site of oxidation while trying to retain the features responsible for its high permeability. For Analogue A , the primary challenge is its poor absorption. Formulation strategies or chemical modifications to increase its permeability would be the necessary next steps.

This systematic and comparative approach, grounded in robust experimental protocols, allows drug development teams to make informed decisions, prioritize resources effectively, and ultimately design better medicines.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Stephens, C. E., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Capolicchio, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Symeres. (2025). In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • JRC Big Data Analytics Platform. (2014). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • University of Washington. (2011). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. University of Washington. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Evotec. Microsomal Stability. Evotec. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Ginski, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. [Link]

  • Tsinman, K., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • National Institutes of Health. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Wever, K., et al. (2019). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. National Institutes of Health. [Link]

  • Duke University. Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • BioIVT. Plasma Protein Binding Assay. BioIVT. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • VectorB2B. (2022). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Eurofins Discovery. [Link]

  • FDA. (2019). Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Merck Millipore. Metabolic Stability Assays. Merck Millipore. [Link]

  • ResearchGate. (2007). Classification of Drug Permeability with a Caco-2 Cell Monolayer Assay. ResearchGate. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • ResearchGate. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. ResearchGate. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. [Link]

  • PubMed. (2016). Recent advances in the chemistry of metallated azetidines. PubMed. [Link]

  • Pacific BioLabs. (2008). PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

Sources

Efficacy comparison with other small molecule inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Preclinical Comparison of Leading Small Molecule Inhibitors

A Senior Application Scientist's Guide to Efficacy in Oncology Models

For researchers and drug development professionals, the preclinical evaluation of small molecule inhibitors is a critical phase that dictates clinical trajectory. This guide provides an in-depth, objective comparison of leading inhibitors across three pivotal oncogenic pathways: Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and the once "undruggable" KRAS G12C. We move beyond mere data reporting to dissect the causality behind experimental choices and outcomes, offering a field-proven perspective on what truly differentiates these powerful therapeutic agents in preclinical settings.

The BTK Inhibitor Arena: A Duel of Selectivity Between Ibrutinib and Acalabrutinib

The B-cell receptor (BCR) pathway is fundamental to the survival and proliferation of malignant B-cells, with BTK being a critical kinase in this cascade.[1] The development of irreversible BTK inhibitors has transformed the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL). Here, we compare the first-in-class ibrutinib with the second-generation, more selective acalabrutinib.

Mechanism of Action: Shared Target, Different Philosophies

Both ibrutinib and acalabrutinib are potent, irreversible inhibitors that function by forming a covalent bond with the Cys-481 residue in the active site of BTK.[1] This action effectively shuts down the BCR signaling required by the cancer cells. However, the key distinction lies in their selectivity. Ibrutinib is known to bind to several other kinases containing a homologous cysteine residue, leading to potential off-target effects.[1][2] Acalabrutinib was specifically engineered to minimize these off-target activities, offering a more focused inhibition of BTK.[1][3] This difference in design philosophy is a crucial factor in their preclinical profiles.

Preclinical Efficacy & Off-Target Effects in CLL Models

Head-to-head studies using primary CLL cells provide a granular view of their comparative activities.

  • On-Target Efficacy: Both inhibitors demonstrate similar efficacy in inhibiting the core functions of the BCR pathway. They comparably reduce the phosphorylation of BTK and downstream signaling kinases like S6 and ERK.[1] Furthermore, both drugs effectively inhibit the production of vital chemokines (CCL3, CCL4) and disrupt the migration of CLL cells, a process crucial for their survival in protective microenvironments.[1]

  • Cell Viability: While both drugs induce modest cell death, subtle but statistically significant differences were observed. In one study, after 72 hours of treatment with 1 μM of each drug, median cell viability was 88% for ibrutinib-treated samples compared to 93% for acalabrutinib-treated samples.[1]

  • Off-Target Activity: The most pronounced difference in preclinical models is seen in their off-target effects. In healthy T-cells, ibrutinib shows significantly more inhibition of SRC-family kinases than acalabrutinib.[1] Because acalabrutinib has a much lower affinity for kinases like EGFR compared to ibrutinib, it is associated with fewer adverse events in clinical settings.[3] This higher selectivity for acalabrutinib is a key differentiator, suggesting a potentially improved safety profile.[2][3]

Data Summary: Ibrutinib vs. Acalabrutinib in Preclinical CLL Models
ParameterIbrutinibAcalabrutinibKey Insight
Primary Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)Both are potent irreversible inhibitors of the same target.
BTK Pathway Inhibition Similar to AcalabrutinibSimilar to IbrutinibBoth drugs show comparable on-target biological and molecular effects in CLL cells.[1]
Chemokine Production Similar InhibitionSimilar InhibitionBoth effectively reduce CCL3 and CCL4 production upon BCR stimulation.[1]
Off-Target Kinase Inhibition More pronounced (e.g., SRC-family, EGFR, TEC)[1][3]Minimized[1][3]Acalabrutinib's higher selectivity is its primary differentiating feature, potentially leading to a better safety profile.[2]
Cell Viability (CLL Cells, 72h) ~88% Viability (1 µM)~93% Viability (1 µM)A small but statistically significant difference in induced cell death was observed.[1]
BCR Signaling Pathway and BTK Inhibition

cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Ibrutinib Acalabrutinib Inhibitor->BTK Covalent Inhibition

Caption: The B-Cell Receptor (BCR) signaling cascade with the central role of BTK.

EGFR Inhibitors: The Race to Conquer the Brain in NSCLC

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in a subset of non-small cell lung cancer (NSCLC). While first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib were transformative, their efficacy is limited by acquired resistance (e.g., the T790M mutation) and poor central nervous system (CNS) penetration. This section compares the first-generation gefitinib with the third-generation osimertinib, which was designed to overcome these challenges.

Mechanism of Action: An Evolutionary Leap

Gefitinib is a reversible inhibitor of EGFR.[4] In contrast, osimertinib is an oral, potent, irreversible EGFR-TKI that is selective for both EGFR-sensitizing mutations and the T790M resistance mutation.[5][6] This dual activity gives it a significant advantage. However, a critical differentiator revealed in preclinical models is its ability to effectively target brain metastases, a common site of disease progression for NSCLC patients.[5][6]

Preclinical Efficacy in NSCLC Brain Metastasis Models

The choice of preclinical model is paramount for evaluating CNS activity. Experiments using various animal models have demonstrated a clear superiority for osimertinib in this regard.

  • Blood-Brain Barrier (BBB) Penetration: In mouse models, osimertinib demonstrated significantly greater penetration of the BBB compared to gefitinib, afatinib, and rociletinib.[5][6] This is a critical physicochemical property that enables therapeutic concentrations to be reached in the brain.

  • In Vivo Efficacy: In an EGFR-mutant PC9 mouse brain metastases model, osimertinib administered at clinically relevant doses induced sustained tumor regression.[5][6] In stark contrast, another TKI, rociletinib, failed to achieve tumor regression in the same model.[5][6]

  • Pharmacokinetics and Tissue Distribution: Studies in mice revealed that after administration, aumolertinib (another next-gen EGFR-TKI) and osimertinib showed higher concentrations in various tissues, including the brain, compared to gefitinib.[7] Further studies using positron emission tomography (PET) in cynomolgus monkeys confirmed these findings, showing markedly greater brain exposure of [11C]osimertinib compared to [11C]gefitinib and [11C]rociletinib.[5][6]

Data Summary: Osimertinib vs. Gefitinib in Preclinical NSCLC Models
ParameterGefitinib (First-Gen TKI)Osimertinib (Third-Gen TKI)Key Insight
Mechanism Reversible EGFR InhibitorIrreversible EGFR InhibitorOsimertinib's irreversibility provides sustained target engagement.
T790M Activity InactiveActiveOsimertinib was specifically designed to overcome this common resistance mutation.[5][6]
Mouse BBB Penetration LowerGreaterOsimertinib's chemical structure allows for superior CNS penetration.[5][6]
Efficacy in Mouse Brain Mets Model Less EffectiveSustained Tumor RegressionDirect in vivo evidence demonstrates osimertinib's superior efficacy against CNS lesions.[5][6]
Brain Exposure (Monkey PET) LowerMarkedly GreaterAdvanced imaging confirms higher drug concentrations in the brain for osimertinib.[5][6]
Preclinical Workflow for Brain Metastasis Model Evaluation

cluster_setup Model Establishment cluster_treatment Treatment & Analysis CellCulture 1. Culture EGFR-mutant NSCLC Cells (e.g., PC9) Implantation 2. Intracranial or Intracardiac Injection in Immunodeficient Mice CellCulture->Implantation Imaging 3. Monitor Tumor Growth (e.g., Bioluminescence) Implantation->Imaging Grouping 4. Randomize Mice into Treatment Cohorts (Vehicle, Gefitinib, Osimertinib) Imaging->Grouping Dosing 5. Daily Oral Dosing at Clinically Relevant Doses Grouping->Dosing Monitoring 6. Measure Tumor Burden and Animal Weight Dosing->Monitoring Endpoint 7. Endpoint Analysis: Tumor Regression, Brain Tissue Drug Concentration Monitoring->Endpoint

Caption: Workflow for assessing TKI efficacy in a brain metastasis xenograft model.

KRAS G12C Inhibitors: A New Frontier with Sotorasib and Adagrasib

For decades, the KRAS oncogene was considered "undruggable." The development of covalent inhibitors specifically targeting the KRAS G12C mutation represents a landmark achievement in cancer therapy.[8] Sotorasib and adagrasib are the vanguards of this new class of drugs.

Mechanism of Action: Covalently Silencing an Oncogene

Both sotorasib and adagrasib are highly selective, irreversible inhibitors that specifically target the mutant cysteine residue in KRAS G12C.[8][9] By covalently binding to this residue, they lock the KRAS protein in its inactive, GDP-bound state.[8] This prevents the exchange to the active GTP-bound form, thereby blocking downstream oncogenic signaling through the MAPK and PI3K-AKT pathways, which are essential for tumor cell proliferation and survival.[8][9]

Preclinical Anti-Tumor Activity

Both sotorasib and adagrasib have demonstrated significant and promising anti-tumor activity in a wide range of preclinical models harboring the KRAS G12C mutation.[8]

  • In Vitro Potency: Both drugs effectively inhibit the viability of KRAS G12C mutant cancer cell lines, with reported IC50 values typically in the nanomolar range.

  • In Vivo Efficacy: In xenograft models derived from KRAS G12C-mutated tumors (including NSCLC and colorectal cancer), both inhibitors have shown the ability to induce tumor regression and provide durable disease control.[8][10]

  • Pharmacodynamic Effects: Treatment with either sotorasib or adagrasib in preclinical models leads to a marked reduction in the phosphorylation of downstream effectors like ERK, confirming on-target pathway inhibition.

While both are highly effective, subtle differences in their binding modes and pharmacokinetic properties may exist, which could influence their clinical profiles.[11] For example, some reports suggest adagrasib may have better CNS penetration, an important consideration for future clinical applications.[11]

Data Summary: Sotorasib vs. Adagrasib in Preclinical Models
ParameterSotorasib (AMG 510)Adagrasib (MRTX849)Key Insight
Target KRAS G12C Mutant ProteinKRAS G12C Mutant ProteinBoth are highly specific for the G12C mutation, sparing wild-type KRAS.[8][9]
Mechanism Irreversible Covalent InhibitorIrreversible Covalent InhibitorBoth lock KRAS in an inactive state by binding to the mutant cysteine.[8][9]
Downstream Signaling Potent inhibition of MAPK/ERK and PI3K/AKT pathwaysPotent inhibition of MAPK/ERK and PI3K/AKT pathwaysBoth effectively shut down the primary oncogenic outputs of KRAS G12C.[9]
Preclinical Activity Significant anti-tumor activity in KRAS G12C modelsSignificant anti-tumor activity in KRAS G12C modelsBoth compounds show robust efficacy in relevant preclinical cancer models.[8]
KRAS G12C Signaling and Inhibitor Action

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_On KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C_On Activates KRAS_G12C_Off KRAS G12C (Inactive, GDP-bound) RAF RAF KRAS_G12C_On->RAF PI3K PI3K KRAS_G12C_On->PI3K Inhibitor Sotorasib Adagrasib Inhibitor->KRAS_G12C_On Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation, Survival ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: KRAS G12C signaling pathways and the point of covalent inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and independent verification of findings, the following are standardized methodologies for key preclinical experiments.

Protocol 1: Xenograft Mouse Model for In Vivo Efficacy

This protocol outlines the general workflow for assessing the anti-tumor efficacy of a small molecule inhibitor in a subcutaneous xenograft model.

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549 for KRAS G12C, PC9 for EGFR-mutant) under sterile conditions in the recommended growth medium.

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for at least one week to acclimate to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation:

    • Harvest cells during their logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

    • Inject 1-10 million cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure them 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., Vehicle control, Inhibitor A, Inhibitor B).

    • Prepare the inhibitor formulation daily. Administer the drug via the specified route (e.g., oral gavage) and schedule (e.g., once daily) for the duration of the study.

  • Endpoint Analysis:

    • Monitor animal body weight as a measure of general toxicity.

    • The study endpoint may be a fixed duration or when tumors in the control group reach a maximum allowed size.

    • Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.

Protocol 2: In Vitro Cell Viability Assay (MTS Assay)

This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of the small molecule inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for a specified period, typically 72 hours, to allow the inhibitors to exert their effects.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent is converted by viable, metabolically active cells into a colored formazan product.

  • Final Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

This comparative guide underscores the power of well-designed preclinical models to elucidate clinically relevant differences between small molecule inhibitors. The duel between ibrutinib and acalabrutinib highlights the critical importance of selectivity in mitigating off-target effects. The comparison of gefitinib and osimertinib demonstrates how rational drug design can overcome significant biological barriers like the BBB, transforming outcomes in CNS metastases . Finally, the emergence of sotorasib and adagrasib showcases the triumph of targeting a previously "undruggable" oncogene . For the drug development professional, these preclinical head-to-head comparisons are not just academic exercises; they are essential for identifying superior candidates, predicting clinical performance, and ultimately, bringing more effective and safer therapies to patients.

References

  • Herman, S. E. M., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research. Available at: [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research. Available at: [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. PubMed. Available at: [Link]

  • Wang, M., et al. (2022). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. ResearchGate. Available at: [Link]

  • de Rooij, M. F. M., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Available at: [Link]

  • OncoLink. (n.d.). Adagrasib vs Sotorasib - In-Depth Cancer Treatment Comparison. OncoLink. Available at: [Link]

  • Patel, M. R., et al. (2022). Preclinical anti-tumor activity of small-molecule oral PD-L1 checkpoint inhibitors. Journal of Clinical Oncology. Available at: [Link]

  • Everyone.org. (2023). What's the difference between Sotorasib and Adagrasib? A simple overview. Everyone.org. Available at: [Link]

  • Wang, M., et al. (2021). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Oncology. Available at: [Link]

  • VJOncology. (2024). Phase III trial of divarasib versus adagrasib or sotorasib in KRAS G12C-m NSCLC. VJOncology. Available at: [Link]

  • Kipps, T. (2021). BTK inhibitors for CLL: acalabrutinib vs ibrutinib. YouTube. Available at: [Link]

  • Haslam, A., et al. (2020). An Evaluation of the Efficacy of Preclinical Models of Lung Cancer Drugs. bioRxiv. Available at: [Link]

  • Ocana, A., et al. (2011). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. ACS Chemical Biology. Available at: [Link]

  • Haslam, A., et al. (2020). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. Frontiers in Oncology. Available at: [Link]

  • van Harten, A. M., & Brakenhoff, R. H. (2021). Targeted Treatment of Head and Neck (Pre)Cancer: Preclinical Target Identification and Development of Novel Therapeutic Applications. Cancers. Available at: [Link]

  • Cambridge Healthtech Institute. (2021). Preclinical Strategies and Models in Oncology. Discovery on Target. Available at: [Link]

  • Liederer, S., et al. (2022). Preclinical Head and Neck Squamous Cell Carcinoma Models for Combined Targeted Therapy Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Kline, C., et al. (2021). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Expert Opinion on Drug Discovery. Available at: [Link]

  • Revolution Medicines. (2026). On Target to Outsmart Cancer. Revolution Medicines. Available at: [Link]

  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. Available at: [Link]

  • ecancer. (2024). Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients. ecancer. Available at: [Link]

Sources

A Research Framework for Correlating In Vitro and In Vivo Activity of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive research framework for the evaluation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, a novel small molecule with potential therapeutic applications. Given the limited publicly available data on this specific compound, this document outlines a proposed series of in vitro and in vivo studies to characterize its biological activity, establish a dose-response relationship, and explore its mechanism of action. The proposed experimental designs are based on the known biological activities of structurally related pyrimidine and azetidine derivatives, which have shown promise in oncology and immunology.[1][2][3] This guide will serve as a roadmap for researchers seeking to investigate this compound and will facilitate a robust comparison with existing therapeutic agents.

Introduction and Rationale

The chemical structure of this compound combines three key moieties of pharmacochemical interest: a pyrimidine ring, an azetidine core, and a carboxylic acid group.

  • Pyrimidine Scaffold: The pyrimidine ring is a cornerstone of many biologically active compounds, including several approved anticancer and antiviral drugs.[3] Its ability to act as a hydrogen bond acceptor and its role in mimicking endogenous nucleobases make it a privileged scaffold in drug design.[4][5] The 5-fluoro substitution is a common strategy to enhance metabolic stability and binding affinity.

  • Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry.[2][6] They offer a rigid, three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability, while also serving as a versatile scaffold for further chemical modification.[2]

  • Carboxylic Acid Group: The presence of a carboxylic acid suggests potential interactions with amino acid residues in protein binding pockets, particularly through the formation of salt bridges or hydrogen bonds.

Given these structural features, and based on recent patent literature for azetidinyl pyrimidines, it is hypothesized that this compound may function as a kinase inhibitor .[7] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

This guide will therefore focus on a research plan to evaluate this compound's potential as a kinase inhibitor, with a clear line of sight towards correlating its in vitro activity with in vivo efficacy.

Proposed In Vitro Evaluation

The initial phase of investigation will focus on characterizing the compound's activity in a controlled cellular environment.

Kinase Inhibitory Profiling

A broad-panel kinase screen is the logical first step to identify potential protein targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™ Kinase Assay) covering a wide range of human kinases.

  • Binding/Activity Assay: Perform the assay according to the manufacturer's protocol. Typically, this involves incubating the compound at a fixed concentration (e.g., 1 µM) with the kinase and its specific substrate.

  • Data Analysis: Measure the percentage of kinase inhibition relative to a vehicle control (DMSO). A significant inhibition (e.g., >50%) of one or more kinases will identify them as potential targets.

Cell-Based Assays for Target Validation

Once putative kinase targets are identified, cell-based assays will be employed to confirm on-target activity and assess the compound's effect on cellular processes.

Experimental Protocol: Cellular Proliferation Assay (e.g., in a cancer cell line with known target kinase dependency)

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung carcinoma for a hypothetical EGFR target) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS assay.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by fitting the dose-response data to a sigmoidal curve.

Table 1: Proposed In Vitro Assay Cascade and Comparative Compounds

Assay Purpose Endpoint Comparative Compounds
Kinase Panel ScreenBroad target identification% InhibitionStaurosporine (broad-spectrum), Gefitinib (EGFR inhibitor)
Cellular ProliferationAssess anti-proliferative activityIC50Paclitaxel (cytotoxic agent), Relevant targeted inhibitor
Western BlotConfirm target pathway inhibitionPhospho-protein levelsVehicle control, Positive control inhibitor
Apoptosis AssayDetermine mechanism of cell death% Apoptotic cellsCamptothecin (apoptosis inducer)

Workflow for In Vitro Evaluation

G cluster_0 In Vitro Evaluation A Kinase Panel Screening B Target Identification A->B Identify potential kinase targets C Cellular Proliferation Assay B->C Select relevant cell lines E Western Blot Analysis B->E Confirm target engagement D IC50 Determination C->D Quantify potency G Apoptosis Assay D->G Investigate cell death mechanism F Target Modulation Confirmation E->F Validate on-target effect H Mechanism of Action G->H Elucidate cytotoxic pathway

Caption: Proposed workflow for the in vitro characterization of this compound.

Proposed In Vivo Evaluation

Following promising in vitro results, the focus will shift to assessing the compound's efficacy and tolerability in a living organism.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing effective in vivo efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy, adult mice (e.g., C57BL/6).

  • Compound Administration: Administer a single dose of this compound via oral gavage and intravenous injection to different cohorts.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Xenograft Efficacy Studies

To evaluate the anti-tumor activity of the compound, a human tumor xenograft model in immunocompromised mice is the standard approach.

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (selected based on in vitro sensitivity) into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound at various doses (determined from PK and tolerability studies) daily via oral gavage. The control group will receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.

Table 2: Proposed In Vivo Study Design and Comparative Compounds

Study Purpose Key Readouts Comparative Compounds
PharmacokineticsDetermine ADME propertiesCmax, t1/2, %FA known orally bioavailable kinase inhibitor
Xenograft EfficacyEvaluate anti-tumor activityTumor Growth Inhibition (TGI)Vehicle control, Standard-of-care for the tumor type
Biomarker AnalysisCorrelate activity with target modulationp-Kinase levels in tumor tissuePre- and post-treatment samples

Workflow for In Vivo Evaluation

G cluster_1 In Vivo Evaluation I Pharmacokinetic Study J Determine Dosing Regimen I->J Establish bioavailability and half-life K Xenograft Efficacy Study J->K Inform dose and schedule L Measure Tumor Growth Inhibition K->L Assess in vivo anti-tumor activity M Biomarker Analysis K->M Collect tumor samples N Correlate Efficacy with Target Modulation L->N Link efficacy to mechanism M->N Confirm on-target effect in vivo

Caption: Proposed workflow for the in vivo assessment of this compound.

Hypothesized Mechanism of Action and Correlation

A successful research program will demonstrate a clear correlation between the in vitro and in vivo findings.

Hypothesized Signaling Pathway (Example: Inhibition of a Receptor Tyrosine Kinase)

G cluster_2 Hypothesized Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxylic acid Compound->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized mechanism of action: inhibition of a receptor tyrosine kinase signaling pathway.

The correlation between in vitro and in vivo activity will be established by demonstrating that:

  • The IC50 from cellular proliferation assays is predictive of the effective concentrations required for tumor growth inhibition in vivo, after accounting for pharmacokinetic properties.

  • The inhibition of the target kinase and its downstream signaling pathway, as measured by Western blot in vitro, is also observed in tumor tissues from the in vivo studies at efficacious doses.

This multi-faceted approach, integrating in vitro target identification and cellular characterization with in vivo pharmacokinetics and efficacy, will provide a comprehensive understanding of the therapeutic potential of this compound and a solid foundation for further preclinical and clinical development.

References

  • Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and biological evaluation of some novel pyrimidine derivatives. Journal of Saudi Chemical Society, 18(6), 1018-1026. [Link]

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of pyrimidines. Bioorganic & Medicinal Chemistry, 25(12), 3077-3101. [Link]

  • Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research, 12(7), 1146-1166. [Link]

  • Saini, A. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. International Journal of Scientific Research in Science and Technology, 10(3), 384-390. [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. [Link]

  • Rogozińska-Szymczak, M., & Stępień, K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • Ganthi, H. K., & Kumar, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 18(1), 2-16. [Link]

  • Ganthi, H. K., & Kumar, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(16), 9295-9319. [Link]

  • Žukauskaitė, A., Mangelinckx, S., Buinauskaitė, V., Šačkus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]

  • Maetani, M., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 8(11), 2493-2503. [Link]

  • Davies, G. L., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Angewandte Chemie International Edition, 60(22), 12284-12291. [Link]

  • WIPO. (2023). AZETIDINYL PYRIMIDINES AND USES THEREOF. WIPO Patent Application WO/2023/279105. [Link]

  • Hunan Hwat's Bio-tech Co.,Ltd. 1-(5-Fluoro-pyrimidin-2-yl)-azetidine-3-carboxylic acid. Hunan Hwat's Bio-tech Co.,Ltd. [Link]

  • Kantevari, S., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2827-2840. [Link]

  • Mahapatra, M., & Pakeeraiah, K. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Toxicology of Fluoropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of cancer chemotherapy, a deep understanding of the toxicological profiles of established agents is paramount. This guide provides an in-depth comparative analysis of the toxicities associated with key fluoropyrimidine isomers: 5-fluorouracil (5-FU) and its oral prodrugs, capecitabine and tegafur. By delving into their distinct metabolic pathways and mechanisms of toxicity, this document aims to equip you with the knowledge to design more insightful preclinical studies and ultimately contribute to the development of safer and more effective cancer therapies.

Introduction: The Double-Edged Sword of Fluoropyrimidines

Fluoropyrimidines have been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1][2] Their efficacy lies in their ability to disrupt DNA and RNA synthesis in rapidly dividing cancer cells. However, this potent cytotoxic activity is not without a cost. The narrow therapeutic index of these drugs often leads to significant toxicities that can limit their use and impact patient quality of life.[3] This guide will dissect the toxicological nuances of the parent drug, 5-FU, and its commonly used oral prodrugs, capecitabine and tegafur, which were designed to improve its therapeutic index.[4][5]

The Metabolic Journey to Cytotoxicity: A Tale of Three Isomers

The toxicological profiles of 5-FU, capecitabine, and tegafur are intrinsically linked to their metabolic activation and catabolism. Understanding these pathways is crucial to appreciating their differential toxicities.

5-Fluorouracil (5-FU): The Archetype

Administered intravenously, 5-FU is a prodrug that must be converted intracellularly to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The incorporation of FdUTP into DNA and FUTP into RNA further contributes to its cytotoxic effects.[6]

However, over 80% of administered 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[7] Genetic variations in the DPYD gene, which encodes DPD, can lead to decreased enzyme activity, resulting in reduced 5-FU clearance and a significantly increased risk of severe, life-threatening toxicities.[8][9][10]

Capecitabine: Tumor-Targeted Activation

Capecitabine is an oral prodrug designed for tumor-selective activation to 5-FU. It undergoes a three-step enzymatic conversion:

  • Liver: Carboxylesterase hydrolyzes capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[11][12]

  • Liver and Tumor Tissue: Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).

  • Tumor Tissue: Thymidine phosphorylase (TP), an enzyme often found at higher concentrations in tumor cells compared to normal tissues, converts 5'-DFUR to 5-FU.[13]

This tumor-preferential activation is intended to generate high local concentrations of 5-FU at the tumor site, thereby enhancing anti-tumor activity while minimizing systemic exposure and toxicity.[5]

Tegafur: Modulated Catabolism

Tegafur is another oral prodrug of 5-FU. It is often co-administered with uracil in a 4:1 molar ratio (UFT). Tegafur is gradually metabolized to 5-FU by cytochrome P450 enzymes, primarily in the liver. Uracil acts as a competitive inhibitor of DPD, the enzyme responsible for 5-FU degradation.[14][15] This inhibition of DPD leads to sustained plasma concentrations of 5-FU, mimicking a continuous infusion of the drug.[4]

Fluoropyrimidine_Metabolism cluster_5FU 5-Fluorouracil (IV) cluster_Capecitabine Capecitabine (Oral) cluster_Tegafur Tegafur-Uracil (Oral) 5-FU_IV 5-FU 5-FU_Active Active Metabolites (FdUMP, FdUTP, FUTP) 5-FU_IV->5-FU_Active Anabolism Inactive_Metabolites Inactive Metabolites 5-FU_IV->Inactive_Metabolites Catabolism Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase (Liver/Tumor) 5'-DFUR->5-FU_IV Thymidine Phosphorylase (Tumor) Tegafur-Uracil Tegafur + Uracil Tegafur Tegafur Tegafur-Uracil->Tegafur Uracil Uracil Tegafur-Uracil->Uracil Tegafur->5-FU_IV CYP450 (Liver) DPD DPD Uracil->DPD Inhibits Cytotoxicity Cytotoxicity 5-FU_Active->Cytotoxicity DPD->Inactive_Metabolites Rate-limiting step

Figure 1: Metabolic pathways of 5-FU, capecitabine, and tegafur.

Comparative Toxicological Profiles: A Multifaceted Analysis

The distinct metabolic fates of these fluoropyrimidine isomers translate into different toxicity profiles, affecting various organ systems.

In Vitro Cytotoxicity

Direct comparative in vitro cytotoxicity data for 5-FU and its prodrugs is complex due to the necessity of metabolic activation for the prodrugs. However, studies on various cancer cell lines provide insights into their relative potencies once converted to 5-FU.

Cell Line5-FU IC₅₀ (µM)Capecitabine IC₅₀ (µM)Tegafur IC₅₀ (µM)Reference
Colon Cancer (HCT-116)~11.3 (72h)Not directly comparableNot directly comparable[16][17]
Colon Cancer (HT-29)~11.25 (120h)Not directly comparableNot directly comparable[16]
Pancreatic Cancer (Capan-1)0.22Not directly comparableNot directly comparable[17]
Pancreatic Cancer (Mia-PaCa-2)4.63Not directly comparableNot directly comparable[17]

Note: Direct comparison of IC₅₀ values for prodrugs like capecitabine and tegafur with 5-FU in standard in vitro assays is challenging. The cytotoxic effect of the prodrugs is dependent on the expression and activity of the necessary activating enzymes within the specific cell line, which may not reflect the in vivo situation.

In Vivo Toxicity

Preclinical animal studies are essential for understanding the systemic toxicities of these agents. While direct comparative LD₅₀ studies are not always available, data from various studies provide a picture of their relative acute toxicities.

CompoundAnimal ModelRouteLD₅₀Reference
5-FluorouracilRatIV~230 mg/kg[18]
CapecitabineMouseOral>2000 mg/kg[19]
TegafurMouseOral~850 mg/kg[20]

Note: These values are compiled from different studies and should be interpreted with caution. The higher oral LD₅₀ of capecitabine reflects its nature as a prodrug with a multi-step activation process.

Organ-Specific Toxicities

Diarrhea, nausea, vomiting, and mucositis are common dose-limiting toxicities of fluoropyrimidines.

  • 5-FU: Intravenous 5-FU is associated with a high incidence of mucositis and diarrhea.[21]

  • Capecitabine: While generally associated with less myelosuppression, capecitabine can cause significant diarrhea and hand-foot syndrome.[7][21] The activation of capecitabine in the gastrointestinal tract by carboxylesterases may contribute to local toxicity.[11][22]

  • Tegafur-Uracil (UFT): Clinical studies have shown that UFT is associated with significantly less diarrhea, nausea/vomiting, and mucositis compared to bolus 5-FU.[1][21] The co-administration of uracil is thought to protect the gastrointestinal tract from 5-FU-related toxicity.[15]

Fluoropyrimidine-induced cardiotoxicity is a serious, albeit less common, adverse effect that can manifest as angina, myocardial infarction, arrhythmias, and even sudden death.[23][24]

  • Mechanism: The exact mechanisms are not fully elucidated but are thought to involve coronary vasospasm, direct myocardial injury, and endothelial dysfunction.[25]

  • Comparative Incidence: The incidence of cardiotoxicity appears to be similar between 5-FU and capecitabine.[26] Continuous infusion of 5-FU may be associated with a higher risk of cardiac events compared to bolus administration.[25]

Neurotoxicity is a rare but potentially severe side effect of fluoropyrimidines, presenting as encephalopathy, cerebellar ataxia, or peripheral neuropathy.

  • Mechanism: The accumulation of fluoroacetate, a metabolite of 5-FU, is implicated in the development of neurotoxicity.

  • Comparative Incidence: While data is limited, neurotoxicity has been reported with all three agents.

HFS, also known as palmar-plantar erythrodysesthesia, is a common and debilitating side effect of capecitabine.[7] It is characterized by redness, swelling, and pain on the palms of the hands and soles of the feet. The higher incidence with capecitabine is thought to be related to the accumulation of its metabolites in the skin.

The Genetic Arbiter of Toxicity: The Role of DPYD

As previously mentioned, the gene DPYD plays a critical role in the catabolism of 5-FU. Individuals with certain genetic variants in DPYD have reduced or absent DPD enzyme activity, leading to a significantly increased risk of severe and life-threatening toxicity when treated with standard doses of fluoropyrimidines.[8][9][14]

Pre-treatment screening for DPYD variants is now recommended by several regulatory agencies and professional organizations to identify at-risk patients and allow for dose adjustments or the selection of alternative therapies.[13] This is a prime example of pharmacogenomics being integrated into clinical practice to improve drug safety.

DPYD_Toxicity cluster_Normal Normal DPYD Function cluster_Deficient DPYD Deficiency Fluoropyrimidine Fluoropyrimidine (5-FU, Capecitabine, Tegafur) Active_Metabolites Active Metabolites Fluoropyrimidine->Active_Metabolites Anabolism DPD_Enzyme DPD Enzyme Fluoropyrimidine->DPD_Enzyme Catabolism Inactive_Metabolites Inactive Metabolites DPD_Enzyme->Inactive_Metabolites Toxicity Increased Toxicity DPD_Enzyme->Toxicity Normal_Metabolism Normal Metabolism DPD_Enzyme->Normal_Metabolism DPYD_Gene DPYD Gene DPYD_Gene_Normal Normal DPYD Variants DPYD_Gene_Normal->DPD_Enzyme Produces functional enzyme DPYD_Gene_Variant Deficient DPYD Variants DPYD_Gene_Variant->DPD_Enzyme Produces non-functional or reduced-function enzyme

Figure 2: The role of DPYD in fluoropyrimidine toxicity.

Experimental Protocols for Toxicological Assessment

To aid in the preclinical evaluation of novel fluoropyrimidine analogues or combination therapies, this section provides detailed protocols for key toxicological assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (and controls) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Genotoxicity: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail.

In Vivo Toxicity Assessment

A comprehensive in vivo toxicity study in a relevant animal model (e.g., mice or rats) is crucial.

Workflow:

  • Dose Range Finding Study: Determine the maximum tolerated dose (MTD) of the test compound.

  • Definitive Study: Administer the test compound at multiple dose levels (including the MTD) to groups of animals for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, signs of gastrointestinal distress).

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points for analysis of hematological and clinical chemistry parameters to assess organ function.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination to identify any treatment-related microscopic changes.

InVivo_Toxicity_Workflow Dose_Range_Finding 1. Dose Range Finding Study (Determine MTD) Definitive_Study 2. Definitive Study (Multiple Dose Levels) Dose_Range_Finding->Definitive_Study Clinical_Observations 3. Daily Clinical Observations Definitive_Study->Clinical_Observations Hematology_Chemistry 4. Hematology & Clinical Chemistry Definitive_Study->Hematology_Chemistry Necropsy_Histopathology 5. Necropsy & Histopathology Definitive_Study->Necropsy_Histopathology Data_Analysis 6. Data Analysis & Reporting Clinical_Observations->Data_Analysis Hematology_Chemistry->Data_Analysis Necropsy_Histopathology->Data_Analysis

Figure 3: General workflow for in vivo toxicity assessment.

Conclusion and Future Directions

The comparative toxicology of fluoropyrimidine isomers is a complex interplay of metabolic activation, catabolism, and genetic predisposition. While the oral prodrugs capecitabine and tegafur-uracil offer advantages in terms of administration and, in some cases, a more favorable toxicity profile compared to intravenous 5-FU, they are not without their own unique set of adverse effects.

For drug development professionals, a thorough understanding of these differences is critical for the rational design of novel fluoropyrimidine-based therapies. Future research should focus on:

  • Developing more predictive preclinical models: This includes the use of organoid and microphysiological systems that better recapitulate the metabolic and physiological complexities of human tissues.

  • Identifying novel biomarkers of toxicity: Early detection of patients at risk of severe adverse events is crucial for improving the safety of these drugs.

  • Designing next-generation prodrugs: The goal is to further enhance tumor selectivity and minimize off-target toxicities.

By continuing to unravel the intricate mechanisms of fluoropyrimidine toxicity, the scientific community can pave the way for more personalized and safer cancer treatments.

References

  • Falvella, F. S., et al. (2011). Prediction of fluoropyrimidine toxicities by screening DPYD genetic variants. Journal of Clinical Oncology, 29(15_suppl), e13576-e13576.
  • Lešnjaković, M., et al. (2023). DPYD genotyping and predicting fluoropyrimidine toxicity: where do we stand?. Pharmacogenomics, 24(2), 93-106.
  • Lešnjaković, M., et al. (2023). DPYD genotyping and predicting fluoropyrimidine toxicity: where do we stand?. Pharmacogenomics, 24(2), 93-106. Available from: [Link].

  • Maslarinou, V., et al. (2023). Implementing pharmacogenetic testing in fluoropyrimidine-treated cancer patients: DPYD genotyping to guide chemotherapy dosing in Greece. Frontiers in Genetics, 14, 1243813.
  • Ward, E., et al. (2004). The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer. British Journal of Cancer, 90(12), 2272-2278.
  • Drakopoulou, E., et al. (2020). The role of carboxylesterase enzymes in capecitabine therapy. Folia Medica, 62(2), 227-234.
  • Largiadèr, C. R., et al. (2017). Novel Genetic Variants in Carboxylesterase 1 Predict Severe Early-Onset Capecitabine-Related Toxicity. Clinical Pharmacology & Therapeutics, 101(3), 394-402.
  • NICE. (2003). Final Appraisal Determination Capecitabine and tegafur with uracil for metastatic colorectal cancer. Available from: [Link].

  • NICE. (2003). Guidance on the use of capecitabine and tegafur with uracil for metastatic colorectal cancer. Available from: [Link].

  • ResearchGate. (n.d.). IC 50 values of 5-FU for colon cancer cells. [Download Table]. Available from: [Link].

  • ResearchGate. (n.d.). The role of carboxylesterase enzymes in capecitabine therapy. Available from: [Link].

  • ResearchGate. (2015). Lethal toxicity of uracil/tegafur in the treatment of sigmoid carcinoma. Available from: [Link].

  • PubMed. (1987). [Antitumor Activity and Toxicity to the Immune System and Intestine, of the Fluorinated Pyrimidines FUra, 5'-DFUR, Tegafur and UFT]. Available from: [Link].

  • Quinney, S. K., et al. (2005). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Drug Metabolism and Disposition, 33(9), 1353-1359.
  • Li, Y., et al. (2024). Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study. BMC Cancer, 24(1), 748.
  • Ward, E., et al. (2006). The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer. British Journal of Cancer, 95(1), 27-34.
  • Wikipedia. (n.d.). Tegafur/uracil. Available from: [Link].

  • Koopman, M., et al. (2011). Randomised study of tegafur-uracil plus leucovorin versus capecitabine as first-line therapy in elderly patients with advanced colorectal cancer. European Journal of Cancer, 47(13), 1987-1995.
  • Marino, D., et al. (2018). Fluoropyrimidine-induced cardiotoxicity.
  • Sara, J. D., et al. (2018). Fluoropyrimidine-induced cardiotoxicity.
  • Deac, A. L., et al. (2020). Fluoropyrimidine-induced cardiotoxicity. World Journal of Clinical Oncology, 11(12), 1008-1023.
  • Asnani, A. H. (2019). Fluoropyrimidine-Associated Cardiotoxicity. Cardiology Clinics, 37(4), 435-442.
  • Upshaw, J. N., et al. (2019). Fluoropyrimidine Cardiotoxicity: Time for a Contemporaneous Appraisal. Clinical Colorectal Cancer, 18(1), e1-e10.
  • Patsnap. (2024). How is drug toxicity assessed in animal models?. Available from: [Link].

  • Shindoh, H., et al. (2006). Relationship between AUC of 5'-DFUR and toxicity of capecitabine, fluoropyrimidine carbamate analogs, and 5'-DFUR in monkeys, mice, and rats. The Journal of Toxicological Sciences, 31(3), 265-275.
  • ResearchGate. (n.d.). IC 50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. [Download Table]. Available from: [Link].

  • ResearchGate. (2006). Relationship between AUC of 5'-DFUR and toxicity of capecitabine, fluoropyrimidine carbamate analogs, and 5'-DFUR in monkeys, mice, and rats. Available from: [Link].

  • Shuey, D. L., et al. (1995). Toward a biologically based dose-response model for developmental toxicity of 5-fluorouracil in the rat: acquisition of experimental data. Toxicology and Applied Pharmacology, 133(1), 125-135.
  • Cassidy, J., et al. (2004). Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials. British Journal of Cancer, 90(6), 1190-1196.
  • Chen, Y., et al. (2022). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11597.
  • Van den Houte, K., et al. (2021). Animal Models for Functional Gastrointestinal Disorders.
  • Royal College of Pathologists of Australasia. (2023). Genetic testing to predict 5-FU/ capecitabine toxicity. Available from: [Link].

  • National Academies of Sciences, Engineering, and Medicine. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report.
  • Sato, T., et al. (2024). Combination of pathological, biochemical and behavioral evaluations for peripheral neurotoxicity assessment in isoniazid-treated rats. The Journal of Toxicological Sciences, 49(4), 143-155.
  • U.S. Food and Drug Administration. (2000). Pharmacology Review(s). Available from: [Link].

  • Kim, J., et al. (2020). Next-Generation Intestinal Toxicity Model of Human Embryonic Stem Cell-Derived Enterocyte-Like Cells. Toxicological Sciences, 176(1), 193-205.
  • Hayes, L. R., et al. (2024). A robust evaluation of TDP-43, poly GP, cellular pathology and behavior in an AAV-C9ORF72 (G4C2)66 mouse model.
  • Hayes, L. R., et al. (2024). A robust evaluation of TDP-43, poly GP, cellular pathology and behavior in a AAV- C9ORF72 (G 4 C 2) 66 mouse model.
  • Van der Jeugd, A., et al. (2023). Behavioral and Neuropathological Phenotyping of the Tau58/2 and Tau58/4 Transgenic Mouse Models for FTDP-17. International Journal of Molecular Sciences, 24(20), 15413.

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. When handling novel compounds like 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid, for which specific hazard data may not be extensively available, we must operate under the precautionary principle. This guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal, treating the compound with the recognition of its potential hazards based on its chemical structure, which includes a fluoropyrimidine moiety and an azetidine carboxylic acid group. The recommendations herein are synthesized from safety data for analogous structures to ensure a robust and cautious approach.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is warranted. Structurally related compounds, such as azetidine-carboxylic acids and fluorinated pyridines, are known to cause skin, eye, and respiratory irritation.[1][2][3] Some may also be harmful if swallowed.[1][3] Therefore, we will operate under the assumption that this compound presents similar risks.

Assumed Hazards:

  • Acute Toxicity (Oral): Potentially harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks of exposure through all potential routes: dermal, ocular, and inhalation.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice. For prolonged handling or when working with solutions, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4][5] However, due to the potential for serious eye irritation, safety goggles are strongly recommended, especially when handling the solid compound or preparing solutions.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.[3][4]

  • Body Protection: A laboratory coat is essential to protect against incidental contact. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.[1][4]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a higher-level respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[4][5] All handling of the solid, especially weighing and transfers, should ideally be conducted within a fume hood or a ventilated balance enclosure.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

3.1. Handling Procedures

  • Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Weighing:

    • Conduct all weighing operations within a chemical fume hood or a ventilated enclosure to control dust.

    • Wear all prescribed PPE, including a dust mask if not in a fume hood.

    • Use a spatula to transfer the solid, avoiding any actions that could generate dust.

    • Carefully clean any spills with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands with soap and water immediately after handling the compound and removing PPE.[1][3]

3.2. Disposal Plan

  • Solid Waste: All disposable materials contaminated with the compound, including gloves, wipes, and weighing papers, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain.[1]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][4]

Data Presentation: PPE at a Glance
Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing (in fume hood) Nitrile Gloves (single pair)Safety GogglesLab CoatNot required
Weighing (on benchtop) Nitrile Gloves (double pair)Safety Goggles & Face ShieldLab CoatN95 Dust Mask
Preparing Solutions Nitrile Gloves (double pair)Safety Goggles & Face ShieldLab Coat & Chemical ApronNot required (in fume hood)
General Handling Nitrile Gloves (single pair)Safety GlassesLab CoatAs needed based on risk
Experimental Protocols: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 WashHands Wash Hands Thoroughly Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff3->WashHands

Caption: PPE Donning and Doffing Sequence.

Logical Relationships: PPE Selection Workflow

PPE_Selection Start Start: Handling 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxylic acid BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Start->BasePPE IsSolid Is the compound a solid? InHood Working in a fume hood? IsSolid->InHood Yes SplashRisk Risk of splash? IsSolid->SplashRisk No (Solution) InHood->SplashRisk Yes AddRespirator Add N95 Dust Mask InHood->AddRespirator No AddGoggles Upgrade to Safety Goggles SplashRisk->AddGoggles Yes BasePPE->IsSolid AddFaceShield Add Face Shield AddGoggles->AddFaceShield

Caption: Decision tree for selecting appropriate PPE.

References

  • TCI Chemicals. Safety Data Sheet: 1-Fmoc-azetidine-3-carboxylic Acid.
  • MedChemExpress.
  • Fisher Scientific. Safety Data Sheet: (S)-(-)-2-Azetidinecarboxylic acid.
  • UHPCHEM. Safety Data Sheet: D-Azetidine-2-carboxylic acid.
  • Fisher Scientific.
  • Fluorochem. Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • Angene Chemical. Safety Data Sheet: 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet: 1-(1-Methylpiperidin-4-yl)azetidine-3-carboxylic acid.
  • CymitQuimica. Safety Data Sheet: 1-(6-Amino-3,5-difluoropyridin-2-yl)...carboxylic acid.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17288, Azetidinecarboxylic Acid." PubChem.
  • Cheméo. "Chemical Properties of Azetidine (CAS 503-29-7)."
  • Wikipedia. "Azetidine-2-carboxylic acid."
  • ResearchGate. "(PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties."
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2762876, 5-fluoropyridine-2-carboxylic Acid." PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.